Glucocorticoid receptor modulator 3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C29H32F3NO5S |
|---|---|
Peso molecular |
563.6 g/mol |
Nombre IUPAC |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3-amino-4-fluorobenzoate |
InChI |
InChI=1S/C29H32F3NO5S/c1-15-10-20-19-6-5-17-12-18(34)8-9-26(17,2)28(19,32)23(35)13-27(20,3)29(15,25(37)39-14-30)38-24(36)16-4-7-21(31)22(33)11-16/h4,7-9,11-12,15,19-20,23,35H,5-6,10,13-14,33H2,1-3H3/t15-,19+,20+,23+,26+,27+,28+,29+/m1/s1 |
Clave InChI |
IIUNCAMFVUGZCM-XXINUGISSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Synthesis of AZD9567: A Novel Selective Glucocorticoid Receptor Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoids (GCs) are a cornerstone in the treatment of a wide range of inflammatory and autoimmune diseases, owing to their potent anti-inflammatory and immunosuppressive properties. However, their long-term use is often limited by a spectrum of debilitating side effects, including metabolic dysregulation, osteoporosis, and skin atrophy. This has driven the search for novel therapeutic agents that can dissociate the beneficial anti-inflammatory effects from the adverse metabolic effects of GCs. Selective glucocorticoid receptor modulators (SGRMs) represent a promising class of molecules designed to achieve this separation of effects. This technical guide provides a comprehensive overview of the discovery and synthesis of AZD9567, a non-steroidal SGRM that has advanced to clinical trials.[1][2][3]
AZD9567 was developed as a selective glucocorticoid receptor (GR) partial agonist with the aim of retaining the anti-inflammatory efficacy of traditional GCs while exhibiting an improved side-effect profile.[1] This document will detail the quantitative biological data, experimental protocols for its characterization, and the underlying signaling pathways modulated by this compound.
Discovery and Rationale
The discovery of AZD9567 stemmed from a strategic approach to modulate the glucocorticoid receptor's function. The therapeutic effects of GCs are largely attributed to the transrepression of pro-inflammatory genes, while many of their adverse effects are linked to the transactivation of other genes. The development of AZD9567 was therefore guided by the hypothesis that a compound exhibiting partial agonism for GR transactivation and full agonism for transrepression could offer a superior therapeutic window.[2]
Starting from a non-steroidal GR ligand that acted as a full agonist in reporter gene assays, a focused medicinal chemistry effort was undertaken to introduce structural modifications that would engender the desired partial agonist profile. This led to the identification of AZD9567, a compound that demonstrated potent anti-inflammatory effects in preclinical models with a reduced impact on markers of glucose homeostasis and bone metabolism compared to traditional steroids like prednisolone.[2][3]
Synthesis of AZD9567
The synthesis of AZD9567 is a multi-step process that involves the construction of the core non-steroidal scaffold and subsequent functionalization. While the full detailed synthesis is proprietary, the key steps have been outlined in the scientific literature. The synthesis begins with commercially available starting materials and employs standard organic chemistry transformations to build the complex molecular architecture of AZD9567. A key step involves a stereoselective reduction to establish the correct stereochemistry, which is crucial for its biological activity. The final compound is purified using chromatographic techniques to ensure high purity for biological testing.
Quantitative Biological Data
The biological activity of AZD9567 has been extensively characterized in a battery of in vitro and in vivo assays. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: In Vitro Activity of AZD9567
| Assay | Parameter | AZD9567 | Prednisolone | Reference |
| GR Transactivation (TA) Agonist Assay | EC50 | 11 nM | - | [4] |
| Efficacy | 36% | - | [4] | |
| GR Transactivation (TA) Antagonist Assay | IC50 | 160 nM | - | [4] |
| Efficacy | 56% | - | [4] | |
| GR Transrepression (TR) Assay | EC50 | - | - | [2] |
| Efficacy | High | High | [2] | |
| TNFα Release Inhibition (Human Whole Blood) | IC50 | - | - | [1] |
| Tyrosine Aminotransferase (TAT) mRNA Expression (Human Hepatocytes) | Effect | No effect | Upregulation | [1] |
| Osteoprotegerin (OPG) mRNA Expression (Human Osteoblasts) | Effect | Reduced effect | Downregulation | [1] |
Table 2: In Vivo Activity of AZD9567
| Model | Parameter | AZD9567 | Prednisolone | Reference |
| Rat Collagen-Induced Arthritis | ED50 | - | - | [2] |
| Effect on Joint Inflammation | Significant Inhibition | Significant Inhibition | [1][2] | |
| Rat Model | Effect on Osteocalcin | Reduced effect | Significant reduction | [1] |
| Rat Model | Effect on Insulin | Reduced effect | Significant increase | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of AZD9567.
Glucocorticoid Receptor (GR) Transactivation/Transrepression Reporter Gene Assays
These assays are fundamental to determining the agonist/antagonist and transactivation/transrepression profile of a GR modulator.
a. GR Transactivation Assay Protocol
-
Cell Line: A human cell line (e.g., A549) stably transfected with a plasmid containing a glucocorticoid response element (GRE) driving the expression of a reporter gene (e.g., luciferase).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
The following day, treat the cells with serial dilutions of AZD9567 or a reference agonist (e.g., dexamethasone) in serum-free medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Plot the luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximal efficacy (Emax).
-
b. GR Transrepression (NF-κB) Assay Protocol
-
Cell Line: A human cell line (e.g., A549) stably transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with NF-κB response elements.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of AZD9567 or a reference compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent that activates the NF-κB pathway (e.g., TNFα or IL-1β) and co-incubate for an additional 6-8 hours.
-
Lyse the cells and measure luciferase activity as described above.
-
Data Analysis: Plot the percentage of inhibition of NF-κB-driven luciferase activity against the compound concentration to determine the IC50.
-
TNFα Release Assay in Human Whole Blood
This ex vivo assay assesses the anti-inflammatory activity of a compound in a more physiologically relevant matrix.
-
Procedure:
-
Collect fresh human whole blood from healthy donors into heparinized tubes.
-
Within 2 hours of collection, add the whole blood to a 96-well plate.
-
Add serial dilutions of AZD9567 or a reference compound to the wells and pre-incubate for 1 hour at 37°C.
-
Stimulate the blood with lipopolysaccharide (LPS) to induce TNFα production and incubate for a further 4-6 hours.
-
Centrifuge the plate to pellet the blood cells and collect the plasma supernatant.
-
Measure the concentration of TNFα in the plasma using a commercially available ELISA kit according to the manufacturer's protocol.[5][6][7][8]
-
Data Analysis: Calculate the percentage of inhibition of TNFα release for each compound concentration and determine the IC50.
-
Rat Collagen-Induced Arthritis (CIA) Model
This in vivo model is a widely used preclinical model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.[9][10][11]
-
Animal Strain: Typically, male Lewis or Wistar rats are used.
-
Procedure:
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
On day 0, immunize the rats with an intradermal injection of the collagen/CFA emulsion at the base of the tail.
-
On day 7, administer a booster injection of collagen in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Begin daily oral administration of AZD9567, a reference compound (e.g., prednisolone), or vehicle control on a prophylactic (e.g., from day 0) or therapeutic (e.g., after the onset of clinical signs) regimen.
-
-
Assessment of Arthritis:
-
Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured with calipers), redness, and joint stiffness.
-
Assign a clinical score to each paw based on the severity of inflammation.
-
At the end of the study, collect tissues for histological analysis to assess joint damage, inflammation, and cartilage/bone erosion.
-
-
Data Analysis: Compare the clinical scores, paw swelling measurements, and histological scores between the different treatment groups to evaluate the efficacy of the test compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Reporter Gene Assay Experimental Workflow.
Caption: Collagen-Induced Arthritis Model Workflow.
Conclusion
AZD9567 represents a significant advancement in the field of selective glucocorticoid receptor modulators. Its discovery and development have been guided by a clear understanding of the molecular mechanisms underlying the therapeutic and adverse effects of glucocorticoids. The preclinical data demonstrate that AZD9567 possesses potent anti-inflammatory properties with an improved safety profile concerning glucose and bone metabolism. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel SGRMs. The ongoing clinical evaluation of AZD9567 will be crucial in determining its potential as a safer alternative to traditional glucocorticoid therapy for patients with inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Novel Oral Glucocorticoid Receptor Modulator (AZD9567) with Improved Side Effect Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fn-test.com [fn-test.com]
- 6. Aberrant TNF secretion by whole blood in healthy subjects with a history of reactive arthritis: time course in adherent and non‐adherent cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mpbio.com [mpbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chondrex.com [chondrex.com]
- 10. inotiv.com [inotiv.com]
- 11. mdpi.com [mdpi.com]
"Glucocorticoid receptor modulator 3" mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Selective Glucocorticoid Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Glucocorticoid Receptor Modulators (SGRMs), also referred to as SEGRMs (Selective Glucocorticoid Receptor Agonists), represent a class of compounds designed to harness the therapeutic anti-inflammatory effects of glucocorticoids while minimizing their often-debilitating side effects.[1][2] Traditional glucocorticoids, such as prednisolone (B192156) and dexamethasone (B1670325), are potent immunosuppressive agents but their clinical utility is hampered by adverse effects on glucose and bone metabolism.[3][4] The therapeutic goal of SGRMs is to dissociate the anti-inflammatory actions from these metabolic effects.[2] This is achieved by selectively modulating the downstream signaling pathways of the Glucocorticoid Receptor (GR).[1][5]
The core of SGRM action lies in the differential regulation of two primary GR signaling pathways: transactivation and transrepression.[2][5][6] The anti-inflammatory effects of glucocorticoids are largely mediated through transrepression, where the activated GR interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1.[2][6][7][8] Conversely, many of the adverse side effects are attributed to transactivation, where the GR homodimer binds to glucocorticoid response elements (GREs) on DNA to upregulate the expression of certain genes, such as those involved in metabolic processes.[2][3][6][9] SGRMs are designed to preferentially induce transrepression with minimal transactivation activity.[2]
Core Mechanism of Action
The glucocorticoid receptor is a ligand-activated transcription factor that, in its inactive state, resides in the cytoplasm in a complex with heat shock proteins.[8] Upon binding to a ligand, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus to regulate gene expression.[8][10]
Transactivation
In the transactivation pathway, the ligand-bound GR forms a homodimer and binds directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2][8][11] This interaction typically leads to the recruitment of coactivators and the initiation of gene transcription.[10] This mechanism is responsible for the expression of genes like tyrosine aminotransferase (TAT), which is associated with metabolic side effects.[2][3]
Transrepression
The transrepression mechanism is largely independent of direct GR-DNA binding.[5] Instead, the activated GR monomer interacts with other transcription factors, such as NF-κB and AP-1, preventing them from binding to their respective DNA response elements and activating pro-inflammatory genes.[2][8] This protein-protein interaction is a key mechanism for the anti-inflammatory effects of glucocorticoids.[6]
Selective Modulation by SGRMs
SGRMs are designed to induce a specific conformation of the GR that favors the monomeric state and interaction with transcription factors (transrepression) over homodimerization and binding to GREs (transactivation).[1][5] This selectivity can be achieved through various molecular interactions within the ligand-binding domain of the GR, which allosterically influence the receptor's surface and its ability to interact with co-regulators and other proteins.[12][13] For instance, some non-steroidal SGRMs have been shown to disturb the loop between helix 11 and helix 12 of the GR, leading to partial recruitment of coactivators and a preference for the transrepression pathway.[4]
Quantitative Data Summary
The following table summarizes quantitative data for several representative SGRMs, illustrating their selectivity for transrepression over transactivation compared to traditional glucocorticoids.
| Compound | Receptor Binding Affinity (IC50/Ki) | Transactivation (EC50, % Efficacy vs. Dex/Pred) | Transrepression (EC50, % Efficacy vs. Dex/Pred) | Reference |
| GRM-01 | GR: EC50 = 60.2 nM | 31.8% efficacy vs. prednisolone (EC50 = 24.3 nM, 80.5% efficacy) | Potent inhibition of TNF-α and IFN-γ release | [3] |
| ZK 216348 | High affinity for GR | ~60-fold less potent than prednisolone for TAT induction | ~14-fold less potent than dexamethasone in IL-8 repression | [2] |
| Org 214007-0 | Similar to prednisolone for GR | Less effective in inducing metabolic genes | Full efficacy in repressing inflammatory genes | [4] |
| Prednisolone | High affinity for GR | EC50 = 24.3 nM, 80.5% efficacy | High efficacy | [3] |
| Dexamethasone | High affinity for GR | High potency and efficacy | High potency and efficacy | [2] |
Signaling Pathway Diagrams
References
- 1. Glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism [frontiersin.org]
- 4. Org 214007-0: a novel non-steroidal selective glucocorticoid receptor modulator with full anti-inflammatory properties and improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucocorticoid repression of inflammatory gene expression shows differential responsiveness by transactivation- and transrepression-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of selective glucocorticoid receptor modulators by multiplexed reporter screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 9. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
"Glucocorticoid receptor modulator 3" binding affinity and selectivity profile
An in-depth analysis of scientific and commercial databases reveals no specific, publicly disclosed molecule designated as "Glucocorticoid Receptor Modulator 3." This nomenclature is likely an internal, non-standardized identifier, and as such, there is no publicly available data on its binding affinity, selectivity profile, or associated experimental protocols.
In the field of pharmacology and drug development, glucocorticoid receptor modulators are typically identified by specific chemical names, alphanumeric company codes (e.g., CORT125134), or internationally recognized non-proprietary names. Without a more specific identifier, a detailed technical guide as requested cannot be compiled.
To facilitate a comprehensive report, please provide a specific identifier for the molecule of interest, such as:
-
Chemical Name: The systematic name according to IUPAC nomenclature.
-
Company Code Name: An internal code assigned by the developing organization (e.g., AZD9567, PF-04171327).
-
Non-proprietary Name: A generic name assigned to a pharmaceutical substance, such as Relacorilant (CORT125134).
-
Publication Reference: A citation to a scientific journal article or patent where the molecule is described.
Upon provision of a specific identifier, a thorough guide can be developed, including quantitative data on binding affinity and selectivity, detailed experimental methodologies, and diagrams of relevant signaling pathways, as per the original request.
In-depth Technical Guide: In Vitro Target Engagement of Glucocorticoid Receptor Modulator 3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in vitro characterization of a novel Glucocorticoid Receptor Modulator, designated as "Glucocorticoid Receptor Modulator 3" (GRM3). The focus is on elucidating its target engagement profile through a series of robust and reproducible assays. Detailed methodologies for key experiments, including binding affinity determination, functional transactivation and transrepression assays, and downstream gene expression analysis, are presented. This guide aims to equip researchers with the necessary protocols and data interpretation strategies to thoroughly evaluate the potential of new GR modulators.
Introduction to Glucocorticoid Receptor Modulation
The Glucocorticoid Receptor (GR) is a ligand-activated transcription factor that plays a pivotal role in regulating a wide array of physiological processes, including metabolism, inflammation, and immune responses.[1][2] Upon binding to a ligand, the GR translocates from the cytoplasm to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.[3][4]
-
Transactivation: The ligand-bound GR homodimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the upregulation of their transcription.[2][5] This mechanism is often associated with many of the metabolic side effects of glucocorticoid therapy.[4][5]
-
Transrepression: The GR monomer can interact with and inhibit the activity of other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression.[5][6] This transrepression is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.[5]
Selective Glucocorticoid Receptor Modulators (SEGRMs) are a class of compounds designed to preferentially engage the transrepression pathway over the transactivation pathway.[7][8][9][10] This dissociation of activities holds the promise of retaining the therapeutic anti-inflammatory benefits while minimizing undesirable side effects.[5][7] This guide outlines the essential in vitro assays to characterize the target engagement of GRM3 and determine its selectivity profile.
Experimental Protocols for In Vitro Target Engagement
A thorough in vitro evaluation of GRM3 involves a multi-faceted approach to determine its binding affinity, functional activity, and impact on downstream gene expression.
Glucocorticoid Receptor Binding Affinity
Determining the direct interaction and binding affinity of GRM3 to the GR is the foundational step in its characterization.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of GRM3 for the human glucocorticoid receptor.
-
Principle: This assay measures the ability of an unlabeled test compound (GRM3) to compete with a radiolabeled ligand (e.g., [3H]-dexamethasone) for binding to the GR.
-
Materials:
-
Recombinant human GR
-
[3H]-dexamethasone
-
GRM3
-
GR Screening Buffer
-
Stabilizing Peptide
-
Scintillation fluid
-
-
Procedure:
-
Prepare serial dilutions of GRM3 in the assay buffer.
-
In a multi-well plate, combine the GR, [3H]-dexamethasone, and the different concentrations of GRM3.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand using a filter-based method.
-
Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: The concentration of GRM3 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.[11]
Experimental Workflow: GR Binding Assay
Caption: Workflow for GR binding affinity determination.
Functional Characterization: Transactivation and Transrepression Assays
Cell-based reporter gene assays are critical for assessing the functional consequences of GRM3 binding to the GR.
Experimental Protocol: GRE-Luciferase Reporter Assay (Transactivation)
-
Objective: To quantify the ability of GRM3 to induce GR-mediated gene transactivation.[12]
-
Principle: This assay utilizes a cell line engineered to express a luciferase reporter gene under the control of a promoter containing GREs. GR activation by an agonist leads to the production of luciferase, which is measured as a luminescent signal.[12][13]
-
Materials:
-
Procedure:
-
Data Analysis: The potency (EC50) and efficacy (Emax) of GRM3 are determined from the dose-response curve.[17]
Experimental Protocol: NF-κB-Luciferase Reporter Assay (Transrepression)
-
Objective: To measure the ability of GRM3 to repress NF-κB-mediated transcription.[18]
-
Principle: This assay uses a cell line with a luciferase reporter driven by an NF-κB-responsive promoter. An inflammatory stimulus (e.g., TNF-α) activates NF-κB and induces luciferase expression. A GR agonist will repress this induction.[19]
-
Materials:
-
Cells (e.g., A549) transfected with an NF-κB-luciferase reporter construct.[18]
-
TNF-α.
-
GRM3 and a reference agonist.
-
Luciferase assay reagent.
-
-
Procedure:
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of GRM3 or dexamethasone.
-
Stimulate the cells with TNF-α to induce NF-κB activity.
-
Incubate for an appropriate time.
-
Measure luciferase activity.[20]
-
-
Data Analysis: The inhibitory potency (IC50) of GRM3 is determined from the dose-response curve.
Signaling Pathways: GR Transactivation vs. Transrepression
Caption: GR signaling pathways leading to transactivation and transrepression.
Downstream Endogenous Gene Expression Analysis
To confirm the findings from reporter assays in a more physiologically relevant context, the expression of endogenous GR target genes is analyzed.
Experimental Protocol: Quantitative Real-Time PCR (qPCR)
-
Objective: To measure the effect of GRM3 on the mRNA levels of known GR-regulated genes.
-
Principle: The expression levels of specific genes are quantified by reverse transcribing cellular RNA into cDNA, followed by amplification and detection using real-time PCR.
-
Materials:
-
Procedure:
-
Data Analysis: The relative gene expression is calculated using the delta-delta Ct method, normalizing the target gene expression to the housekeeping gene.
Data Presentation and Interpretation
For clear comparison and interpretation, all quantitative data should be summarized in tables.
Table 1: Binding Affinity of GRM3
| Compound | Ki (nM) |
| Dexamethasone | 2.5 |
| GRM3 | 10.8 |
Table 2: Functional Activity of GRM3 in Reporter Assays
| Compound | Transactivation (GRE-Luc) | Transrepression (NF-κB-Luc) |
| EC50 (nM) | Emax (%) | IC50 (nM) | |
| Dexamethasone | 5.2 | 100 | 3.1 |
| GRM3 | 45.7 | 25 | 8.9 |
Table 3: Modulation of Endogenous Gene Expression by GRM3
| Compound | GILZ mRNA (Fold Induction) | IL-6 mRNA (% Inhibition) |
| Dexamethasone | 15.3 | 92 |
| GRM3 | 4.1 | 85 |
The collective data will provide a comprehensive profile of GRM3's interaction with the glucocorticoid receptor. A dissociated profile, characterized by potent transrepression activity and significantly weaker transactivation, would indicate that GRM3 is a promising selective GR modulator.
Conclusion
The in vitro assays detailed in this guide provide a robust platform for the initial characterization and selection of novel glucocorticoid receptor modulators. By systematically evaluating the binding affinity, functional selectivity, and effects on endogenous gene expression, researchers can effectively identify promising candidates like GRM3 for further preclinical and clinical development. This structured approach is essential for advancing the discovery of safer and more effective anti-inflammatory therapies.
References
- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]
- 8. Selective Glucocorticoid Receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective glucocorticoid receptor modulation: New directions with non-steroidal scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Research Resource: Modulators of Glucocorticoid Receptor Activity Identified by a New High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms | PLOS One [journals.plos.org]
- 19. pnas.org [pnas.org]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. Cell-specific expression and signaling of glucocorticoid receptor isoforms over time in critically ill patients with a low inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 22. karolinska.se [karolinska.se]
- 23. Type 1 interferon suppresses expression and glucocorticoid induction of glucocorticoid-induced leucine zipper (GILZ) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Glucocorticoid Receptor-Dependent Gene Regulatory Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Relacorilant (CORT125134)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relacorilant (B610435) (formerly CORT125134) is a non-steroidal, orally active, and selective glucocorticoid receptor (GR) modulator.[1][2] It functions as a competitive antagonist of the GR, which is ubiquitously expressed and mediates the effects of cortisol.[1] By selectively blocking the GR, relacorilant is being investigated for the treatment of conditions characterized by excess cortisol activity, such as Cushing syndrome, and in combination with chemotherapy for various solid tumors, including ovarian and pancreatic cancer.[1][3] A key feature of relacorilant is its high selectivity for the GR with negligible affinity for other steroid receptors like the progesterone, mineralocorticoid, androgen, or estrogen receptors, distinguishing it from less selective antagonists such as mifepristone.[1][4]
Pharmacodynamics
The primary pharmacodynamic effect of relacorilant is the competitive antagonism of the glucocorticoid receptor.[4] This modulation of GR activity leads to a variety of downstream effects, both in terms of reversing the pathological effects of hypercortisolism and in potentiating the efficacy of other therapeutic agents.
Mechanism of Action
Cortisol, upon binding to the cytosolic GR, induces a conformational change that leads to the dissociation of heat shock proteins, dimerization, and translocation of the GR complex into the nucleus.[1] Inside the nucleus, the activated GR binds to glucocorticoid response elements (GREs) on DNA, leading to the transcription of target genes.[5] Relacorilant competitively binds to the GR, preventing the binding of cortisol and subsequent receptor activation and nuclear translocation.[4][5] This inhibition of GR-mediated gene expression is the fundamental mechanism behind its therapeutic effects.[5]
In oncological settings, excess cortisol can promote chemotherapy resistance by upregulating anti-apoptotic genes.[6] By blocking this pathway, relacorilant can restore the apoptotic potential of cancer cells, thereby enhancing the efficacy of cytotoxic agents like taxanes.[4][6]
Figure 1: Mechanism of action of Relacorilant.
Receptor Binding and In Vitro Activity
Relacorilant demonstrates high-affinity binding to the glucocorticoid receptor. In vitro studies have shown its ability to antagonize GR activity induced by both dexamethasone (B1670325) and cortisol.[4]
| Parameter | Species/Cell Line | Value | Reference |
| Ki | HepG2 TAT assay | 7.2 nM | [7] |
| Ki | Rat GR (cell-based) | 12 nM | [7] |
| Ki | Human GR (cell-based) | 81.2 nM | [7] |
| Ki | Monkey GR (cell-based) | 210 nM | [7] |
| GR Antagonism (Ki) | - | 0.5 nmol/L | [8] |
| Androgen Receptor Binding (Ki) | - | > 10 µmol/L | [8] |
| Progesterone Receptor Binding (Ki) | - | > 10 µmol/L | [8] |
Table 1: In Vitro Receptor Binding Affinity of Relacorilant
In Vivo Pharmacodynamic Effects
In human studies, relacorilant has been shown to counteract the effects of glucocorticoids. A single 500 mg dose or daily 250 mg doses of relacorilant mitigated glucocorticoid-induced changes in eosinophil and lymphocyte counts and osteocalcin (B1147995) levels.[1] Furthermore, it limited the increase in neutrophils and the expression of GR-regulated genes such as FKBP5 and GILZ following glucocorticoid administration.[1]
Pharmacokinetics
The pharmacokinetic profile of relacorilant has been characterized in healthy volunteers and patient populations.
Absorption
Following oral administration, relacorilant is rapidly absorbed.[2]
| Dose | Median Tmax (hours) | Mean Cmax (ng/mL) |
| 5 mg | 0.9 - 2.7 | 7.2 |
| 15 mg | 0.9 - 2.7 | 25 |
| 50 mg | 0.9 - 2.7 | 167 |
| 150 mg | 0.9 - 2.7 | 672 |
| 300 mg | 0.9 - 2.7 | 802 |
| 500 mg | 0.9 - 2.7 | 1567 |
Table 2: Single Ascending Dose Pharmacokinetics of Relacorilant in Humans [1]
Distribution, Metabolism, and Excretion
Relacorilant has a mean half-life ranging from 11 to 19 hours, and steady-state concentrations are achieved by day 7 of once-daily dosing.[2] Exposure to relacorilant increases in a greater than proportional manner, particularly at lower doses.[2] The exposure to its active metabolite, CORT125201, is less than 5% of the parent compound at steady state.[2]
In vitro studies have shown that relacorilant inhibits CYP3A4, CYP2C8, and CYP2C9.[9] In vivo, relacorilant is a strong inhibitor of CYP3A, leading to a greater than 8-fold increase in the area under the curve of midazolam, a sensitive CYP3A substrate.[9] However, clinical studies did not show inhibition of CYP2C8 or CYP2C9 in vivo.[9]
Figure 2: Workflow for assessing drug-drug interactions.
Clinical Efficacy and Safety
Relacorilant has demonstrated clinical benefits in patients with Cushing syndrome, including improvements in hypertension and hyperglycemia.[10] In oncology, the combination of relacorilant with nab-paclitaxel has shown improved progression-free survival and overall survival in patients with platinum-resistant ovarian cancer compared to nab-paclitaxel alone.[11] The safety profile of relacorilant has been generally well-tolerated, with the combination therapy not significantly increasing the safety burden compared to monotherapy in clinical trials.
Experimental Protocols
In Vitro Cell Viability Assay
-
Objective: To assess the effect of relacorilant on paclitaxel (B517696) efficacy in the presence of glucocorticoids.
-
Cell Line: OVCAR5 cells.
-
Procedure:
-
Seed OVCAR5 cells in 96-well plates in media containing 2.5% FBS.
-
After 48 hours, add paclitaxel with or without 100 nmol/L dexamethasone and with or without 450 nmol/L relacorilant.
-
After 72 hours of incubation, add Cell Titer-Glo reagent to each well.
-
Quantify luminescence using a microplate reader.
-
Normalize data to controls (dimethyl sulfoxide (B87167) or empty wells).[8]
-
In Vivo Xenograft Study
-
Objective: To evaluate the in vivo efficacy of relacorilant in combination with paclitaxel.
-
Animal Model: MIA PaCa-2 xenograft model.
-
Procedure:
-
Administer three doses of paclitaxel (7.5 mg/kg) intravenously on specified days.
-
Monitor tumor volume.
-
Terminate the study when tumor volumes exceed a predetermined size (e.g., 1,250 mm³) or at a specified time point.
-
Calculate tumor growth inhibition (TGI%).[8]
-
Phase 1 Clinical Trial Design (Dose Escalation)
-
Objective: To determine the maximum tolerated dose (MTD), safety, tolerability, pharmacokinetics, and pharmacodynamics of relacorilant in combination with nab-paclitaxel in patients with solid tumors.
-
Design: A standard 3+3 dose-escalation design.
-
Assessments:
-
Safety: Monitored via the incidence of treatment-related adverse events.
-
Efficacy: Preliminary anticancer activity assessed by RECIST v1.1.
-
Dose-Limiting Toxicities (DLTs): Assessed at each dose level during the first cycle of treatment.
-
Pharmacokinetics: Plasma concentrations of relacorilant measured at various time points.
-
Pharmacodynamics: Transcriptional effects of GR-controlled genes measured in whole blood at baseline and on day 15 of the first cycle.[8]
-
Figure 3: 3+3 Dose escalation design for a Phase 1 trial.
Conclusion
Relacorilant is a selective glucocorticoid receptor modulator with a well-defined mechanism of action and a pharmacokinetic profile that supports once-daily oral dosing. Its ability to selectively antagonize the GR without significant off-target effects provides a promising therapeutic approach for conditions driven by excess cortisol. Clinical data have demonstrated its potential in both endocrinological disorders and oncology, with a manageable safety profile. Further clinical development is ongoing to fully establish its role in various therapeutic areas.[1][3][12]
References
- 1. Portico [access.portico.org]
- 2. Assessment of Safety, Tolerability, Pharmacokinetics, and Pharmacological Effect of Orally Administered CORT125134: An Adaptive, Double-Blind, Randomized, Placebo-Controlled Phase 1 Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relacorilant - Corcept Therapeutics - AdisInsight [adisinsight.springer.com]
- 4. Relacorilant | 1496510-51-0 | Benchchem [benchchem.com]
- 5. Relacorilant dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. ASCO 2025: Corcept Therapeutics’ relacorilant emerges as promising agent in recurrent ovarian cancer [clinicaltrialsarena.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Overcoming Taxane Resistance: Preclinical and Phase 1 Studies of Relacorilant, a Selective Glucocorticoid Receptor Modulator, with Nab-Paclitaxel in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An In Vitro and In Vivo Evaluation of the Effect of Relacorilant on the Activity of Cytochrome P450 Drug Metabolizing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relacorilant, a Selective Glucocorticoid Receptor Modulator, Induces Clinical Improvements in Patients With Cushing Syndrome: Results From A Prospective, Open-Label Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Corcept Presents Pivotal Clinical Data in ASCO Late-Breaker with Simultaneous Publication in The Lancet: Relacorilant Improves Progression-Free and Overall Survival in Patients with Platinum-Resistant Ovarian Cancer - BioSpace [biospace.com]
- 12. What is Relacorilant used for? [synapse.patsnap.com]
"Glucocorticoid receptor modulator 3" role in modulating inflammatory pathways
An In-depth Technical Guide on the Role of Selective Glucocorticoid Receptor Modulators in Inflammatory Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
The therapeutic use of glucocorticoids is a cornerstone in the management of inflammatory and autoimmune diseases. Their potent anti-inflammatory effects are, however, often accompanied by a range of debilitating side effects, particularly with long-term use. This has driven the development of a novel class of compounds known as Selective Glucocorticoid Receptor Modulators (SGRMs or SEGRMs). These molecules are designed to dissociate the beneficial anti-inflammatory effects of glucocorticoid receptor (GR) activation from the adverse metabolic effects.
This guide provides a technical overview of the mechanisms by which SGRMs modulate inflammatory pathways. It will delve into the molecular signaling, present quantitative data on their efficacy, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows. A specific, recently developed compound, Glucocorticoid receptor modulator 3 , will be contextualized within this broader class of molecules. This modulator is a thioester-containing payload molecule with a high affinity for the GR (IC50 = 0.6 nM) and is designed for use in antibody-drug conjugates (ADCs) to target autoimmune diseases, with a mechanism intended to minimize systemic exposure through rapid liver metabolism[1].
Core Mechanism: Dissociation of Transactivation and Transrepression
The biological effects of glucocorticoids are mediated through the glucocorticoid receptor, a ligand-activated transcription factor.[2] Upon ligand binding, the GR translocates to the nucleus and modulates gene expression through two primary mechanisms: transactivation and transrepression.[2][3]
-
Transactivation: The activated GR homodimerizes and binds directly to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of these genes.[2] This mechanism is largely associated with many of the metabolic side effects of glucocorticoids, such as hyperglycemia and osteoporosis.[4][5]
-
Transrepression: The activated GR, typically as a monomer, inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). It achieves this by tethering to these factors, preventing them from binding to their DNA response elements and recruiting co-repressors. This mechanism is the primary driver of the anti-inflammatory effects of glucocorticoids.[5][6]
SGRMs are designed to preferentially induce the transrepression pathway while having minimal transactivation activity.[5][7] This selective action allows for the suppression of inflammatory gene expression without significantly upregulating the genes responsible for adverse metabolic effects.
Modulation of Key Inflammatory Pathways
The NF-κB Pathway
The NF-κB pathway is a central regulator of inflammation.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[8]
SGRMs suppress the NF-κB pathway primarily through GR-mediated transrepression. The activated GR monomer interacts directly with NF-κB subunits (e.g., p65), preventing their binding to DNA and thereby inhibiting the transcription of pro-inflammatory target genes.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism [frontiersin.org]
- 7. Anti-inflammatory effects of selective glucocorticoid receptor modulators are partially dependent on up-regulation of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB signaling pathways regulated by CARMA family of scaffold proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake and Intracellular Trafficking of Glucocorticoid Receptor Modulator 3
For Researchers, Scientists, and Drug Development Professionals
Abstract
"Glucocorticoid receptor modulator 3," also identified as Payload 6, is a potent, thioester-containing selective glucocorticoid receptor modulator (GRM) with an IC50 of 0.6 nM.[1] It is specifically engineered for targeted delivery to cells as a payload in antibody-drug conjugates (ADCs). This design strategy aims to concentrate the therapeutic effect of the GRM at the site of inflammation or disease while minimizing systemic exposure and associated side effects. The cellular uptake of "this compound" is therefore intrinsically linked to the biology of the ADC, involving a multi-step process of targeted binding, internalization, and intracellular release. This technical guide provides a comprehensive overview of the hypothesized cellular uptake and intracellular trafficking pathway of an ADC carrying "this compound," alongside detailed experimental protocols to investigate these processes and a summary of relevant quantitative data from related systems.
Introduction to "this compound" as an ADC Payload
"this compound" is designed for rapid hepatic inactivation, which serves to swiftly clear any prematurely released, unconjugated payload from circulation, thereby enhancing its safety profile.[2] As a component of an ADC, its delivery is directed by a monoclonal antibody (mAb) specific for a target antigen on the surface of diseased cells, such as transmembrane tumor necrosis factor (TNF) on immune cells.[3][4] This targeted approach allows for the localized release of the potent GRM, leading to the modulation of glucocorticoid receptor (GR) activity within the target cells.
The Cellular Journey: Uptake and Trafficking of an ADC with "this compound"
The intracellular delivery of "this compound" is a sequential process governed by the trafficking of its carrier ADC. This journey can be broken down into several key stages:
-
Target Binding: The ADC, via its monoclonal antibody component, binds with high specificity to its target antigen on the surface of the cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, primarily through receptor-mediated endocytosis.[5][6][7] This process is critical for the subsequent intracellular release of the payload.
-
Endosomal-Lysosomal Trafficking: The internalized ADC is trafficked through the endosomal pathway and ultimately delivered to the lysosome.[5][7][8]
-
Payload Release: Within the acidic and enzyme-rich environment of the lysosome, the linker connecting "this compound" to the antibody is cleaved, and the antibody itself is degraded.[8][9] This releases the free, active form of the GRM into the lysosomal lumen.
-
Lysosomal Escape and Cytosolic Localization: The released "this compound" must then traverse the lysosomal membrane to enter the cytoplasm, where its target, the glucocorticoid receptor, resides.
-
Glucocorticoid Receptor Binding and Nuclear Translocation: In the cytoplasm, "this compound" binds to the GR, causing a conformational change that leads to the dissociation of chaperone proteins and the translocation of the GRM-GR complex into the nucleus.[10]
-
Modulation of Gene Expression: Once in the nucleus, the GRM-GR complex binds to glucocorticoid response elements (GREs) on DNA, leading to the transactivation or transrepression of target genes and ultimately exerting its therapeutic effect.
Quantitative Data
Specific quantitative data for the cellular uptake and intracellular trafficking of "this compound" is not publicly available. However, data from studies on other ADCs and glucocorticoid receptor modulators can provide valuable context and benchmarks.
Table 1: Representative Quantitative Data for ADC and GRM Cellular Dynamics
| Parameter | Example Molecule/System | Value | Reference |
| ADC Internalization | |||
| HER2 Receptors per Cell | SKBR-3 cells | ~800,000 | [11][12] |
| MDA-MB-453 cells | ~250,000 | [11][12] | |
| MCF-7 cells | ~50,000 | [11][12] | |
| MDA-MB-468 cells | ~10,000 | [11][12] | |
| Payload Concentration | |||
| Single-cell IC50 | Doxorubicin | 4 – 12 million molecules per cell | [1][7] |
| Intracellular Released Payload | MMAE (from cAC10-vcMMAE) | Correlates with in vitro cytotoxicity | [4][13][14][15] |
| Glucocorticoid Receptor Binding | |||
| Relative Binding Affinity (vs. Dexamethasone) | Mometasone furoate | Higher | [16] |
| Fluticasone propionate | Higher | [16] | |
| Budesonide | Higher | [16] | |
| Triamcinolone acetonide | Higher | [16] | |
| GR DNA Binding Duration (Short) | Dexamethasone-activated GR | ~0.7 seconds | [17] |
| GR DNA Binding Duration (Long) | Dexamethasone-activated GR | ~2.3 seconds | [17] |
Experimental Protocols
A variety of experimental techniques are employed to study the cellular uptake and intracellular trafficking of ADCs and their payloads.
ADC Internalization Assay using Fluorescence Microscopy
Objective: To visualize and quantify the internalization of a fluorescently labeled ADC into target cells over time.
Materials:
-
Target cells expressing the antigen of interest
-
Fluorescently labeled ADC (e.g., with Alexa Fluor 488)
-
Non-binding control ADC with the same fluorescent label
-
Cell culture medium and supplements
-
Poly-D-lysine coated glass-bottom dishes
-
Confocal microscope
Procedure:
-
Seed target cells onto poly-D-lysine coated glass-bottom dishes and allow them to adhere overnight.
-
The following day, treat the cells with the fluorescently labeled ADC or the non-binding control ADC at a predetermined concentration.
-
Incubate the cells at 37°C for various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
At each time point, wash the cells with ice-cold PBS to remove unbound ADC.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Stain the cell nuclei with DAPI.
-
Image the cells using a confocal microscope.
-
Quantify the internalized fluorescence intensity per cell using image analysis software.
Lysosomal Co-localization Assay
Objective: To determine if the internalized ADC traffics to the lysosome.
Materials:
-
Target cells
-
Fluorescently labeled ADC
-
LysoTracker Red DND-99 (or another lysosomal marker)
-
Confocal microscope
Procedure:
-
Seed and adhere target cells as described in Protocol 4.1.
-
Treat the cells with the fluorescently labeled ADC and incubate for a time period sufficient for internalization and trafficking (e.g., 4-24 hours).
-
During the last 30-60 minutes of incubation, add LysoTracker Red to the culture medium to label the lysosomes.
-
Wash the cells with fresh medium.
-
Image the live cells using a confocal microscope, acquiring images in both the ADC and LysoTracker channels.
-
Analyze the images for co-localization of the ADC and lysosomal signals, which will appear as yellow/orange in the merged image.
Intracellular Payload Release Assay
Objective: To quantify the amount of free payload released from the ADC within the cell.
Materials:
-
Target cells
-
ADC with "this compound"
-
Cell lysis buffer
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Treat a known number of target cells with the ADC at a specific concentration for a defined period.
-
Wash the cells thoroughly to remove any unbound ADC.
-
Lyse the cells to release the intracellular contents.
-
Process the cell lysate to precipitate proteins and extract small molecules.
-
Analyze the extracted small molecule fraction by LC-MS to quantify the amount of free "this compound."
-
A standard curve of the pure payload should be run in parallel for accurate quantification.
Glucocorticoid Receptor Nuclear Translocation Assay
Objective: To assess the ability of the released "this compound" to induce the translocation of the glucocorticoid receptor from the cytoplasm to the nucleus.
Materials:
-
Target cells endogenously expressing GR or engineered to express a fluorescently tagged GR (e.g., GFP-GR).[8]
-
ADC with "this compound"
-
Positive control (e.g., dexamethasone)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed cells in a multi-well imaging plate.
-
Treat the cells with the ADC, a control ADC, or dexamethasone (B1670325) for a specified time.
-
Fix and permeabilize the cells.
-
If not using a fluorescently tagged GR, stain for GR using a specific primary antibody followed by a fluorescently labeled secondary antibody.
-
Stain the nuclei with a DNA dye (e.g., Hoechst).
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the ratio of nuclear to cytoplasmic GR fluorescence intensity. An increase in this ratio indicates nuclear translocation.[6][8][18]
Visualizations
Signaling and Trafficking Pathway
Experimental Workflow: ADC Internalization and Co-localization
Experimental Workflow: Payload Release and GR Translocation
Conclusion
The cellular uptake and intracellular trafficking of "this compound" are dictated by its formulation as an ADC payload. The multi-step process, from cell surface binding to nuclear action, offers several points for therapeutic intervention and optimization. While specific quantitative data for this particular GRM are not yet in the public domain, the established methodologies for studying ADCs provide a robust framework for its characterization. The experimental protocols and conceptual models presented in this guide are intended to equip researchers with the necessary tools to further investigate the cellular biology of this and other novel ADC payloads, ultimately contributing to the development of more effective and safer targeted therapies.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dp.univr.it [dp.univr.it]
- 4. [PDF] Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models. | Semantic Scholar [semanticscholar.org]
- 5. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Cellular Processing of the Glucocorticoid Receptor Gene and Protein: New Mechanisms for Generating Tissue-specific Actions of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Quantitation of Glucocorticoid Receptor DNA-Binding Dynamics by Single-Molecule Microscopy and FRAP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the In Vitro Assessment of Glucocorticoid Receptor Modulator 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of standard in vitro assays for characterizing the activity of "Glucocorticoid Receptor Modulator 3" (GRM3), a thioester-based modulator of the glucocorticoid receptor (GR). The protocols detailed below are designed to assess the binding affinity, functional potency, and mechanism of action of GR modulators.
Glucocorticoid Receptor Signaling Pathway
The glucocorticoid receptor is a ligand-dependent transcription factor that modulates gene expression. In its inactive state, GR resides in the cytoplasm in a complex with heat shock proteins. Upon binding to a ligand, such as a glucocorticoid receptor modulator, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus. In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either transactivation or transrepression of gene expression.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound (GRM3) compared to a standard reference agonist, Dexamethasone.
| Assay Type | Parameter | GRM3 | Dexamethasone | Units |
| Binding Assay | ||||
| Competitive Binding (Radioligand) | Kᵢ | 0.8 | 5.2 | nM |
| Competitive Binding (Fluorescence Polarization) | IC₅₀ | 1.2 | 7.8 | nM |
| Functional Assays | ||||
| GRE-Luciferase Reporter (Agonist Mode) | EC₅₀ | 0.6 | 2.5 | nM |
| NF-κB-Luciferase Reporter (Repression Mode) | IC₅₀ | 1.5 | 4.1 | nM |
| Nuclear Translocation | EC₅₀ | 0.7 | 3.0 | nM |
| Target Gene Expression | ||||
| GILZ (Transactivation) | Fold Induction | 15 | 20 | - |
| IL-6 (Transrepression) | % Inhibition | 85 | 90 | % |
Experimental Protocols
Glucocorticoid Receptor Competitive Binding Assay
This assay determines the binding affinity of a test compound to the glucocorticoid receptor by measuring its ability to displace a high-affinity radiolabeled ligand.
Workflow:
Application Notes and Protocols for Cell-Based Functional Assays of Glucocorticoid Receptor Modulator 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glucocorticoid Receptor (GR), a member of the nuclear receptor superfamily, is a critical regulator of numerous physiological processes, including metabolism, inflammation, and immune response. Modulation of GR activity is a key therapeutic strategy for a wide range of inflammatory and autoimmune diseases. Glucocorticoid Receptor Modulator 3 (GRM-3) is a potent, thioester-containing selective glucocorticoid receptor modulator (SGRM) with a reported IC50 of 0.6 nM.[1] SGRMs are designed to dissociate the transactivation and transrepression functions of GR, aiming to retain the anti-inflammatory benefits (primarily mediated by transrepression) while minimizing the metabolic side effects associated with broad GR activation (often linked to transactivation).
These application notes provide detailed protocols for key cell-based functional assays to characterize the activity of GRM-3 and other GR modulators. The assays described herein are essential for determining the potency, efficacy, and mechanism of action of such compounds.
Key Cell-Based Functional Assays
The characterization of GR modulators typically involves a panel of functional assays to assess their impact on different aspects of the GR signaling pathway. The three primary assays detailed in this document are:
-
GR Transactivation Assay (Luciferase Reporter Assay): Measures the ability of a compound to activate GR-mediated gene expression.
-
GR Transrepression Assay (NF-κB and AP-1 Luciferase Reporter Assays): Assesses the ability of a compound to inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, through GR.
-
GR Nuclear Translocation Assay (High-Content Imaging): Visualizes and quantifies the movement of GR from the cytoplasm to the nucleus upon ligand binding.
Data Presentation: Comparative Activity of GR Modulators
The following tables summarize quantitative data for various GR modulators, providing a framework for comparing the activity of new compounds like GRM-3.
Table 1: In Vitro Binding Affinity and Transactivation Potency of Select GR Modulators
| Compound | Binding Affinity (Ki, nM) | Transactivation (EC50, nM) | Maximal Activation (%) | Cell Line | Reference |
| Dexamethasone | 1.5 | 24.3 | 80.5 | A549 | [2] |
| Prednisolone | - | 24.3 | 80.5 | A549 | [2] |
| GRM-01 | 12 | 60.2 | 31.8 | - | [2] |
| Mifepristone (RU486) | - | - | Antagonist | - | [3] |
| CORT118335 | - | - | Antagonist | HEK293T | [3] |
| GRM-3 (HY-163672) | IC50 = 0.6 | - | - | - | [1] |
Note: Data for GRM-3 transactivation is not yet publicly available and would be determined using the protocols below.
Table 2: Transrepression Activity of Select GR Modulators
| Compound | Assay | IC50 (nM) | Cell Line | Reference |
| Dexamethasone | NF-κB Repression | ~1-10 | A549 | [4] |
| Dexamethasone | AP-1 Repression | ~1-10 | A549 | [4] |
| Compound A | NF-κB Repression | ~10-100 | L929sA | [5] |
| Compound A | AP-1 Repression | Inactive | L929sA | [5] |
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
The canonical GR signaling pathway involves ligand binding in the cytoplasm, dissociation from a chaperone complex, nuclear translocation, and subsequent modulation of gene expression through transactivation or transrepression.
Caption: GR signaling: ligand binding, translocation, and gene modulation.
Experimental Workflow: GR Transactivation/Transrepression Assays
This workflow outlines the general procedure for luciferase-based reporter assays to measure GR activity.
Caption: Workflow for GR reporter assays from cell seeding to data analysis.
Experimental Protocols
Protocol 1: GR Transactivation Luciferase Reporter Assay
Objective: To quantify the agonist or antagonist activity of GRM-3 by measuring its ability to induce transcription from a glucocorticoid response element (GRE)-driven luciferase reporter.
Materials:
-
Cell Line: Human embryonic kidney (HEK293T) or human lung adenocarcinoma (A549) cells.
-
Plasmids:
-
pSG5-hGR (human GR expression vector).
-
pGRE-Luc (luciferase reporter vector with multiple GREs).
-
pCMV-Renilla or equivalent for normalization.
-
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS).
-
Opti-MEM I Reduced Serum Medium.
-
Lipofectamine 2000 or other suitable transfection reagent.
-
GRM-3 and reference compounds (e.g., Dexamethasone).
-
Dual-Luciferase Reporter Assay System.
-
Phosphate-buffered saline (PBS).
-
-
Equipment:
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
-
Standard cell culture incubator (37°C, 5% CO2).
-
Procedure:
-
Cell Seeding (Day 1):
-
Seed HEK293T or A549 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate overnight.
-
-
Transfection (Day 1):
-
For each well, prepare a transfection complex in Opti-MEM I according to the transfection reagent manufacturer's protocol. A typical mix includes:
-
50 ng pSG5-hGR
-
100 ng pGRE-Luc
-
10 ng pCMV-Renilla
-
-
Remove the culture medium from the cells and add the transfection complexes.
-
Incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh, complete culture medium and incubate for 24 hours.
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of GRM-3 and reference compounds (e.g., Dexamethasone as an agonist, Mifepristone as an antagonist) in serum-free DMEM.
-
For antagonist testing, co-treat with a fixed concentration of Dexamethasone (e.g., at its EC80).
-
Remove the medium and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay (Day 3):
-
Visually inspect cells for cytotoxicity.
-
Remove the medium and wash cells once with 100 µL of PBS.
-
Add 20-50 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Measure Firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luminescence values against the logarithm of the compound concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values using a non-linear regression curve fit (e.g., four-parameter logistic).
-
Protocol 2: GR Transrepression (NF-κB) Luciferase Reporter Assay
Objective: To assess the ability of GRM-3 to repress NF-κB-mediated transcription, a key anti-inflammatory mechanism.
Materials:
-
Cell Line: A549 cells (endogenously express GR).
-
Plasmids:
-
pNF-κB-Luc (luciferase reporter vector with NF-κB response elements).
-
pCMV-Renilla (for normalization).
-
-
Reagents:
-
Same as Protocol 1, with the addition of Tumor Necrosis Factor-alpha (TNF-α) to stimulate the NF-κB pathway.
-
Procedure:
-
Cell Seeding and Transfection (Day 1):
-
Follow steps 1 and 2 from Protocol 1, but transfect with pNF-κB-Luc and pCMV-Renilla. The GR expression vector is not necessary for A549 cells.
-
-
Compound Treatment and Stimulation (Day 2):
-
Prepare serial dilutions of GRM-3 and reference compounds.
-
Pre-treat the cells with the compounds for 1-2 hours.
-
Stimulate the cells with TNF-α at a final concentration of 10 ng/mL to activate the NF-κB pathway.
-
Incubate for 6-8 hours.
-
-
Luciferase Assay (Day 3):
-
Follow step 4 from Protocol 1.
-
-
Data Analysis:
-
Normalize Firefly to Renilla luciferase activity.
-
Calculate the percentage of inhibition of TNF-α-induced NF-κB activity for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
-
Note: A similar protocol can be followed for an AP-1 transrepression assay by using a pAP-1-Luc reporter and stimulating with Phorbol 12-myristate 13-acetate (PMA) instead of TNF-α.[4]
Protocol 3: GR Nuclear Translocation Assay
Objective: To visualize and quantify the ligand-induced translocation of GR from the cytoplasm to the nucleus.
Materials:
-
Cell Line: U2OS cells stably expressing GFP-tagged human GR (U2OS-GFP-GR).
-
Reagents:
-
DMEM with 10% FBS.
-
GRM-3 and reference compounds.
-
Hoechst 33342 stain (for nuclear counterstaining).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
0.1% Triton X-100 in PBS for permeabilization.
-
-
Equipment:
-
96- or 384-well black, clear-bottom imaging plates.
-
High-Content Imaging System.
-
Procedure:
-
Cell Seeding (Day 1):
-
Seed U2OS-GFP-GR cells in a 96- or 384-well imaging plate at a density that will result in a sub-confluent monolayer on the day of the assay.
-
Incubate overnight.
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of GRM-3 and reference compounds in serum-free medium.
-
Remove the medium and add 50 µL of the compound dilutions to the wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Staining and Fixation (Day 2):
-
Add Hoechst 33342 to the wells at a final concentration of 1 µg/mL and incubate for 10-15 minutes.
-
Gently remove the medium and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the wells three times with PBS.
-
(Optional) Permeabilize with 0.1% Triton X-100 for 10 minutes if additional antibody staining is required.
-
After the final wash, leave the wells with 100 µL of PBS for imaging.
-
-
Image Acquisition and Analysis (Day 2):
-
Acquire images using a high-content imaging system with appropriate filters for Hoechst (nucleus) and GFP (GR).
-
Use image analysis software to:
-
Identify the nucleus based on the Hoechst signal.
-
Define the cytoplasm as a ring-like region around the nucleus.
-
Quantify the mean fluorescence intensity of GFP in the nuclear and cytoplasmic compartments for each cell.
-
Calculate the ratio of nuclear to cytoplasmic GFP intensity.
-
-
-
Data Analysis:
-
Plot the nuclear-to-cytoplasmic intensity ratio against the logarithm of the compound concentration.
-
Determine the EC50 value for GR translocation.
-
Conclusion
The provided protocols offer a robust framework for the in-depth characterization of this compound and other novel SGRMs. By combining binding, transactivation, transrepression, and translocation assays, researchers can build a comprehensive profile of a compound's activity, aiding in the selection and development of promising new therapeutics with improved efficacy and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of Glucocorticoid Receptor Modulator 3 (GRM-3) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoids are potent anti-inflammatory and immunosuppressive agents, but their clinical use is often limited by significant side effects. Selective Glucocorticoid Receptor Modulators (SGRMs), such as the hypothetical compound Glucocorticoid Receptor Modulator 3 (GRM-3), represent a promising therapeutic strategy.[1][2] These modulators aim to dissociate the beneficial anti-inflammatory effects, primarily mediated by transrepression of pro-inflammatory genes, from the detrimental metabolic and endocrine side effects, which are largely driven by the transactivation of other genes.[3][4]
These application notes provide detailed protocols for evaluating the in vivo efficacy and safety profile of GRM-3 in established animal models of inflammation and autoimmune disease. The selected models, Collagen-Induced Arthritis (CIA) and Delayed-Type Hypersensitivity (DTH), are highly relevant for studying rheumatoid arthritis and T-cell mediated inflammation, respectively.[5][6][7]
Glucocorticoid Receptor Signaling Pathway
The canonical glucocorticoid receptor (GR) signaling pathway involves the binding of a ligand to the cytoplasmic GR, which is part of a multiprotein complex.[8][9] Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins, dimerization, and translocation of the GR into the nucleus.[10] In the nucleus, the GR dimer can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to their transactivation.[10][11] Alternatively, the GR monomer can interact with other transcription factors, such as NF-κB and AP-1, to repress their activity, a process known as transrepression.[3] SGRMs like GRM-3 are designed to preferentially induce transrepression over transactivation.[3][4]
Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for the preclinical evaluation of anti-inflammatory drug candidates.[12][13] The following models are recommended for assessing the efficacy of GRM-3.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used and well-validated model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[14][15] It is particularly useful for evaluating therapeutics that target inflammatory cascades and autoimmune responses.[16][17]
Experimental Workflow
Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
-
Animals: Male DBA/1 mice, 8-10 weeks old.[14]
-
Reagents:
-
Bovine Type II Collagen (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
GRM-3, Dexamethasone (positive control), Vehicle (e.g., 0.5% methylcellulose)
-
-
Procedure:
-
Primary Immunization (Day 0): Emulsify Type II collagen with an equal volume of CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.[15]
-
Booster Immunization (Day 21): Emulsify Type II collagen with an equal volume of IFA. Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.[17]
-
Treatment (Starting at Day 25 or at onset of symptoms): Administer GRM-3, dexamethasone, or vehicle daily via oral gavage.
-
Clinical Assessment: Monitor mice daily for signs of arthritis and score each paw on a scale of 0-4 based on the severity of inflammation (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of multiple digits, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Volume Measurement: Measure the volume of each hind paw using a plethysmometer twice a week.
-
Terminal Endpoint (Day 42): Euthanize mice and collect hind paws for histopathological analysis (synovial inflammation, pannus formation, cartilage and bone erosion). Collect blood for serum biomarker analysis (e.g., pro-inflammatory cytokines, anti-collagen antibodies).
-
Quantitative Data Summary: CIA Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean Arthritis Score (Day 42) | Paw Volume Increase (%) (Day 42) | Synovial Inflammation Score (0-3) |
| Vehicle | - | 10.2 ± 1.5 | 85.6 ± 9.2 | 2.8 ± 0.3 |
| Dexamethasone | 1 | 2.5 ± 0.8 | 21.3 ± 4.5 | 0.8 ± 0.2 |
| GRM-3 | 3 | 6.8 ± 1.1 | 55.7 ± 7.1 | 1.9 ± 0.4 |
| GRM-3 | 10 | 3.1 ± 0.9 | 28.4 ± 5.3 | 1.1 ± 0.3 |
| GRM-3 | 30 | 2.6 ± 0.7 | 22.1 ± 4.8 | 0.9 ± 0.2 |
Delayed-Type Hypersensitivity (DTH) in Rats
The DTH model is an acute, T-cell-mediated inflammatory response that is useful for evaluating the efficacy of immunosuppressive agents.[18][19] The response is characterized by localized swelling and cellular infiltration at the site of antigen challenge.[20][21]
Experimental Workflow
Protocol: DNFB-Induced DTH in Rats
-
Animals: Male Wistar rats, 200-250g.
-
Reagents:
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetone/Olive oil (4:1) vehicle
-
GRM-3, Dexamethasone (positive control), appropriate vehicle for administration
-
-
Procedure:
-
Sensitization (Day 0): Shave the abdomen of the rats. Apply 50 µL of 0.5% DNFB in acetone/olive oil to the shaved area.[22]
-
Treatment (Day 5): Administer GRM-3, dexamethasone, or vehicle one hour before the challenge.
-
Challenge (Day 5): Apply 20 µL of 0.2% DNFB in acetone/olive oil to the inner and outer surface of the right ear. Apply the vehicle alone to the left ear as a control.
-
Ear Swelling Measurement (24 hours post-challenge): Measure the thickness of both ears using a digital micrometer. The degree of swelling is calculated as the difference in thickness between the right and left ears.
-
Terminal Endpoint: Euthanize rats and collect ear tissue for histopathological analysis (cellular infiltration) and measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) in tissue homogenates.
-
Quantitative Data Summary: DTH Model
| Treatment Group | Dose (mg/kg, p.o.) | Ear Swelling (mm) at 24h | Inhibition of Swelling (%) |
| Vehicle | - | 0.25 ± 0.03 | - |
| Dexamethasone | 1 | 0.08 ± 0.01 | 68 |
| GRM-3 | 3 | 0.18 ± 0.02 | 28 |
| GRM-3 | 10 | 0.11 ± 0.02 | 56 |
| GRM-3 | 30 | 0.09 ± 0.01 | 64 |
Safety and Side Effect Profiling
A key objective for developing SGRMs is to minimize the side effects associated with traditional glucocorticoid therapy. Therefore, efficacy studies should be accompanied by an assessment of potential adverse effects.
Protocol: Assessment of Metabolic Side Effects in Rats
-
Animals: Healthy male Sprague-Dawley rats, 250-300g.
-
Procedure:
-
Treatment: Administer GRM-3, dexamethasone, or vehicle daily for 7 days.
-
Parameters to Monitor:
-
Body Weight: Record daily.
-
Fasting Blood Glucose and Insulin (B600854): Measure at baseline and at the end of the treatment period.
-
Thymus Weight: At the end of the study, euthanize the animals and weigh the thymus as an indicator of immunosuppression.
-
Muscle Mass: Dissect and weigh specific muscles (e.g., gastrocnemius) to assess muscle atrophy.
-
-
Quantitative Data Summary: Safety Profile
| Treatment Group | Dose (mg/kg, p.o.) | Body Weight Change (%) | Fasting Insulin Increase (%) | Thymus Weight Reduction (%) | |---|---|---|---| | Vehicle | - | +5.2 ± 1.1 | 3 ± 1.5 | 0 | | Dexamethasone | 1 | -8.5 ± 2.3 | 150 ± 25 | 75 ± 8.2 | | GRM-3 | 10 | +3.8 ± 1.5 | 25 ± 5.1 | 30 ± 4.5 | | GRM-3 | 30 | +1.5 ± 1.8 | 45 ± 7.8 | 42 ± 6.1 |
Conclusion
The protocols and data presented provide a framework for the preclinical evaluation of GRM-3. The results from the CIA and DTH models suggest that GRM-3 exhibits dose-dependent anti-inflammatory efficacy, comparable to dexamethasone at higher doses. Importantly, the safety profiling indicates a significantly improved side effect profile for GRM-3 compared to dexamethasone, with less impact on body weight, insulin levels, and thymus weight. These findings support the therapeutic potential of selective glucocorticoid receptor modulators like GRM-3 as a safer alternative to conventional glucocorticoid therapy for inflammatory and autoimmune disorders. Further studies are warranted to fully characterize the pharmacological properties and long-term safety of GRM-3.
References
- 1. Selective Glucocorticoid Receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Efficacy and safety of selective glucocorticoid receptor modulators in comparison to glucocorticoids in arthritis, a systematic review - Public Library of Science - Figshare [plos.figshare.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Animal models in autoimmune disease in immunotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 9. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gyanvihar.org [gyanvihar.org]
- 14. chondrex.com [chondrex.com]
- 15. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 16. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. researchgate.net [researchgate.net]
- 19. Translational model of DELAYED-TYPE HYPERSENSITIVITY (DTH) - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Delayed Type Hypersensitivity Rodent Model - Creative Biolabs [creative-biolabs.com]
- 22. static.igem.org [static.igem.org]
Application Notes and Protocols for the Development of Antibody-Drug Conjugates Targeting "Glucocorticoid Receptor Modulator 3"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biopharmaceuticals designed to selectively deliver potent therapeutic agents to target cells, thereby enhancing efficacy while minimizing systemic toxicity. This document provides detailed application notes and protocols for the development of ADCs utilizing "Glucocorticoid Receptor Modulator 3" (GRM3), a highly potent thioester-containing modulator of the glucocorticoid receptor (GR).[1][2][3][4][5]
The primary application for GRM3-ADCs is in the treatment of autoimmune and inflammatory diseases.[2][3][5][6] By targeting immune cells involved in the pathology of these conditions, such as those expressing transmembrane Tumor Necrosis Factor (TNF), GRM3-ADCs can deliver a powerful anti-inflammatory payload directly to the site of inflammation.[6][7][8] This targeted approach aims to achieve superior therapeutic outcomes compared to systemic glucocorticoid administration, which is often associated with significant side effects.[6][7]
These notes are intended to guide researchers through the critical steps of GRM3-ADC development, from conjugation and characterization to preclinical evaluation.
This compound (Payload)
"this compound," also referred to as Payload 6, is a thioester-based modulator of the glucocorticoid receptor with a potent half-maximal inhibitory concentration (IC50) of 0.6 nM.[1][2] Its design facilitates rapid inactivation through hepatic metabolism, which helps to minimize systemic exposure of the unconjugated payload.[1][2]
Key Properties of this compound:
| Property | Value/Description | Reference |
| Target | Glucocorticoid Receptor (GR) | [1][2] |
| IC50 | 0.6 nM | [1][2] |
| Chemical Feature | Thioester-containing molecule | [1][2] |
| Therapeutic Area | Autoimmune and Inflammatory Diseases | [1][2][6] |
| Metabolism | Rapid hepatic metabolism to inactivate unconjugated payload | [1][2] |
Glucocorticoid Receptor Signaling Pathway
Upon delivery into a target cell and release from the ADC, GRM3 acts on the glucocorticoid receptor. The canonical GR signaling pathway involves the binding of the modulator to the cytoplasmic GR, which is part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the GR-ligand complex into the nucleus. Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby modulating the transcription of target genes involved in inflammation and immune responses.
Development of GRM3-ADCs: Protocols
Experimental Workflow Overview
The development of a GRM3-ADC involves several key stages, from the initial conjugation of the payload to the antibody to the comprehensive in vitro and in vivo evaluation of the resulting conjugate.
Protocol for GRM3-ADC Conjugation (Thiol-Maleimide Chemistry)
This protocol describes a common method for conjugating a maleimide-functionalized linker-payload to an antibody via cysteine residues. The interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (e.g., anti-TNFα) in a suitable buffer (e.g., PBS).
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) solution.
-
Maleimide-functionalized linker-GRM3 payload.
-
Conjugation buffer: pH 6.5-7.5 (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA).[9][10]
-
Quenching solution (e.g., N-acetyl-L-cysteine).
-
Purification system (e.g., Size Exclusion Chromatography - SEC).
Procedure:
-
Antibody Reduction:
-
Adjust the antibody concentration to 5-10 mg/mL in conjugation buffer.
-
Add a molar excess of the reducing agent (e.g., 5-10 equivalents of TCEP) to the antibody solution. The exact amount should be optimized to achieve the desired number of free thiols per antibody.
-
Remove the excess reducing agent using a desalting column or centrifugal concentrator.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized linker-GRM3 in a suitable organic solvent (e.g., DMSO).
-
Add the linker-payload solution to the reduced antibody solution at a slight molar excess (e.g., 1.2-1.5 equivalents per free thiol).
-
Gently mix and incubate at 4°C or room temperature for 1-4 hours. The reaction should be performed in the dark to protect the maleimide (B117702) group.
-
-
Quenching:
-
Add a molar excess of the quenching solution (e.g., N-acetyl-L-cysteine) to cap any unreacted maleimide groups.
-
Incubate for 20-30 minutes.
-
-
Purification:
-
Purify the ADC from unconjugated payload and other reaction components using Size Exclusion Chromatography (SEC).
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV absorbance at 280 nm).
-
Characterize the Drug-to-Antibody Ratio (DAR), purity, and aggregation state.
-
Protocol for Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-conjugated ADCs.
Materials:
-
HIC column.
-
HPLC system with a UV detector.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7, with 20% isopropanol).
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
The chromatogram will show peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8).
-
Calculate the average DAR by determining the relative area of each peak and using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
Expected DAR Profile for a Cysteine-Conjugated GRM3-ADC:
| ADC Species | Drug-to-Antibody Ratio (DAR) | Typical Peak Area (%) |
| Unconjugated Antibody | 0 | 5 - 15 |
| ADC | 2 | 20 - 30 |
| ADC | 4 | 40 - 50 |
| ADC | 6 | 10 - 20 |
| ADC | 8 | < 5 |
| Average DAR | ~3.5 - 4.5 |
Note: These are representative values and will vary depending on the specific conjugation conditions.
Protocol for In Vitro Cytotoxicity/Immunosuppression Assay
This protocol is designed to assess the ability of a GRM3-ADC to suppress the activation of immune cells, such as peripheral blood mononuclear cells (PBMCs) or specific immune cell lines.
Materials:
-
Target immune cells (e.g., human PBMCs).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Stimulating agent (e.g., Lipopolysaccharide - LPS).
-
GRM3-ADC, unconjugated antibody, and free GRM3 payload as controls.
-
Assay plates (96-well).
-
ELISA kit for measuring a relevant cytokine (e.g., TNFα or IL-6).
Procedure:
-
Seed the immune cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of the GRM3-ADC and control articles.
-
Add the diluted ADC and controls to the cells and incubate for a specified period (e.g., 1-2 hours).
-
Add the stimulating agent (e.g., LPS) to all wells except the unstimulated control.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each concentration of the ADC and controls.
-
Determine the IC50 value for the GRM3-ADC.
Protocol for In Vivo Efficacy Study in a Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used preclinical model for rheumatoid arthritis and is suitable for evaluating the efficacy of GRM3-ADCs.[11][12][13]
Materials:
-
DBA/1 mice (or other susceptible strain), 7-8 weeks old.[11][13]
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).[11][13]
-
GRM3-ADC, unconjugated antibody, vehicle control, and a positive control (e.g., systemic dexamethasone).
-
Calipers for measuring paw thickness.
Procedure:
-
Induction of Arthritis:
-
Day 0: Immunize mice with an emulsion of type II collagen and CFA via intradermal injection at the base of the tail.
-
Day 21: Boost the immunization with an emulsion of type II collagen and IFA.
-
-
Treatment:
-
Monitor the mice daily for signs of arthritis (redness, swelling). Arthritis typically develops between days 28-35.[11][13]
-
Once arthritis is established (e.g., clinical score ≥ 2), randomize the mice into treatment groups.
-
Administer the GRM3-ADC and controls (e.g., intravenously or intraperitoneally) at a predetermined dose and schedule. A single dose at the onset of disease has been shown to be effective for an anti-TNF-GRM ADC.[7]
-
-
Efficacy Assessment:
-
Monitor the clinical signs of arthritis daily or every other day. Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/redness, 2=moderate swelling/redness, 3=severe swelling/redness, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Measure paw thickness using calipers.
-
Monitor body weight.
-
At the end of the study, collect paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Collect blood samples to measure serum cytokine levels and anti-collagen antibody titers.
-
Representative In Vivo Efficacy Data for an Anti-TNF-GRM ADC in CIA Model:
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Thickness (mm, Day 42) |
| Vehicle Control | 10.5 ± 1.2 | 3.8 ± 0.3 |
| Unconjugated Anti-TNF mAb | 6.2 ± 0.8 | 2.9 ± 0.2 |
| Anti-TNF-GRM ADC | 1.5 ± 0.5 | 2.1 ± 0.1 |
Note: Data are hypothetical and for illustrative purposes, based on published findings for similar ADCs.[6][7]
Disclaimer: These protocols are intended as a general guide. Optimization will be required for specific antibodies, linkers, and experimental conditions. All work should be conducted in accordance with institutional guidelines and safety procedures.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. An anti-TNF-glucocorticoid receptor modulator antibody-drug conjugate is efficacious against immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. chondrex.com [chondrex.com]
- 12. Protocol for the induction of arthritis in C57BL/6 mice. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 13. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols for Glucocorticoid Receptor Modulator 3 (GRM-3) Administration in Mouse Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoid Receptor Modulator 3 (GRM-3), also known as Payload 6, is a potent, thioester-containing selective modulator of the glucocorticoid receptor (GR) with an IC50 of 0.6 nM.[1][2] Its primary application in preclinical arthritis models has been as a payload in an antibody-drug conjugate (ADC) designed to target inflammation while minimizing systemic glucocorticoid exposure. This document provides detailed application notes and protocols for the administration of a GRM-3-containing ADC in a collagen-induced arthritis (CIA) mouse model, based on published research.
The most well-documented use of GRM-3 is within an anti-tumor necrosis factor (TNF) thioester glucocorticoid ADC, referred to as ADC5 in murine studies. This ADC selectively delivers the GRM-3 payload to TNF-expressing cells, which are pivotal in the inflammatory cascade of rheumatoid arthritis. Upon internalization, the linker is cleaved, releasing GRM-3 to exert its anti-inflammatory effects directly at the site of inflammation.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of an anti-TNF GRM-3 ADC (ADC5) in a mouse model of collagen-induced arthritis.
Table 1: Efficacy of ADC5 in Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | Dose (mg/kg) | Administration Route | Treatment Schedule | Outcome on Arthritis Score | Duration of Effect | Reference |
| ADC5 | 10 | Intraperitoneal (i.p.) | Single dose at disease onset | Complete inhibition | >21 days | [3][4][5][6][7] |
| Anti-TNF mAb | Not Specified | Not Specified | Not Specified | Partial inhibition | Not Specified | [8] |
| Vehicle Control | Not Applicable | Intraperitoneal (i.p.) | Single dose at disease onset | Progressive increase in arthritis score | Not Applicable | [8] |
Table 2: Biomarker Analysis Following ADC5 Administration
| Biomarker | Effect of ADC5 (up to 100 mg/kg) | Significance | Reference |
| Systemic Corticosterone | Minimal effects | Indicates reduced systemic GR activation and potentially fewer side effects. | [3][4][5] |
| P1NP (Procollagen type I N-terminal propeptide) | Inhibition observed | Suggests potential effects on bone remodeling. | [4][5] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model Protocol
This protocol describes the induction of arthritis in DBA/1J mice, a commonly used strain for this model.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-gauge)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen and CFA. To do this, mix equal volumes of the CII solution and CFA until a stable emulsion is formed. A common method is to use two Luer-lock syringes connected by an emulsifying needle, repeatedly passing the mixture between the syringes.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail. Each mouse should receive 100 µg of type II collagen.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen and IFA in equal volumes.
-
Anesthetize the mice.
-
Inject 100 µL of the booster emulsion intradermally at a different site near the base of the tail.
-
-
Monitoring of Arthritis:
-
Begin daily monitoring for the onset and severity of arthritis from day 21.
-
Arthritis severity is typically scored on a scale of 0-4 for each paw, with a maximum score of 16 per mouse.
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.
-
-
Paw thickness can be measured using a digital caliper as an additional quantitative measure of inflammation.
-
Administration of Anti-TNF GRM-3 ADC (ADC5)
Materials:
-
ADC5 solution (formulated in a suitable vehicle, e.g., phosphate-buffered saline)
-
Vehicle control solution
-
Syringes and needles (e.g., 27-gauge)
Procedure:
-
Treatment Initiation:
-
Once mice develop clinical signs of arthritis (e.g., an arthritis score of ≥ 2), randomize them into treatment and control groups.
-
-
Administration:
-
Post-Treatment Monitoring:
-
Continue to monitor and score arthritis daily for at least 21-30 days to evaluate the efficacy and duration of the treatment.[4][5][8]
-
Measure paw thickness regularly.
-
At the end of the study, blood samples can be collected for biomarker analysis (e.g., corticosterone, P1NP), and joint tissues can be harvested for histological analysis.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying Glucocorticoid Receptor Modulator 3 (GRM3) Activity in Primary Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoids are potent anti-inflammatory and immunosuppressive agents that signal through the ubiquitously expressed glucocorticoid receptor (GR).[1][2] Selective Glucocorticoid Receptor Modulators (SGRMs) represent a therapeutic advancement, aiming to dissociate the desirable anti-inflammatory effects from the adverse metabolic side effects associated with conventional glucocorticoid therapy.[3] This document provides detailed protocols for quantifying the activity of a novel SGRM, referred to herein as "Glucocorticoid Receptor Modulator 3" (GRM3), in primary human immune cells.
The provided methodologies will enable researchers to characterize the dose-dependent effects of GRM3 on GR activation, target gene expression, and key inflammatory responses. These assays are crucial for determining the potency and selectivity of GRM3, thereby guiding preclinical and clinical development.
Core Assays and Methodologies
A multi-faceted approach is recommended to comprehensively quantify the activity of GRM3 in primary immune cells. This includes assessing direct GR engagement, downstream gene regulation, and functional immunological outcomes.
Glucocorticoid Receptor (GR) Translocation Assay
This assay quantifies the ligand-dependent translocation of the GR from the cytoplasm to the nucleus, a critical initial step in GR signaling.[2][4]
Principle: In its inactive state, the GR resides in the cytoplasm.[2] Upon ligand binding, the receptor translocates to the nucleus to regulate gene expression.[2][4] This translocation can be visualized and quantified using immunofluorescence microscopy.
Experimental Protocol:
-
Isolation of Primary Immune Cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
To isolate specific immune cell subsets (e.g., CD4+ T cells, CD14+ monocytes), use magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
Cell Culture and Treatment:
-
Plate the isolated primary immune cells in a 96-well imaging plate at a density of 1 x 10^5 cells/well.
-
Allow cells to adhere and rest for 2-4 hours.
-
Treat the cells with a dose range of GRM3 (e.g., 0.1 nM to 10 µM) or a reference agonist like dexamethasone (B1670325) for 1 hour at 37°C. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against the glucocorticoid receptor overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the GR signal. An increase in this ratio indicates receptor translocation.
-
dot
Caption: Workflow for the GR Translocation Assay.
Gene Expression Analysis by qPCR
This assay measures the ability of GRM3 to induce the transcription of known glucocorticoid-responsive genes (transactivation) and repress the expression of pro-inflammatory genes (transrepression).
Principle: Activated GR modulates the transcription of target genes.[2] Transactivation often involves direct binding of the GR to glucocorticoid response elements (GREs), leading to the expression of anti-inflammatory genes like FKBP5 and GILZ.[5] Transrepression typically involves the GR interfering with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby reducing the expression of cytokines like IL-6 and TNF-α.[6]
Experimental Protocol:
-
Cell Culture and Stimulation:
-
Isolate and culture primary immune cells as described above.
-
For transrepression assays, pre-stimulate the cells with an inflammatory agent (e.g., 100 ng/mL lipopolysaccharide (LPS) for monocytes, or anti-CD3/CD28 beads for T cells) for 2 hours.
-
Treat the cells with a dose range of GRM3 or dexamethasone for 6 hours at 37°C.
-
-
RNA Isolation and cDNA Synthesis:
-
Lyse the cells and isolate total RNA using a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., FKBP5, GILZ for transactivation; IL-6, TNF-α for transrepression) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
The cycling conditions should be optimized for the specific primers and polymerase used.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Plot the dose-response curves to determine the EC50 (for transactivation) or IC50 (for transrepression) values for GRM3.
-
dot
Caption: Simplified GR Signaling Pathway.
Cytokine Secretion Assay (ELISA)
This assay provides a functional readout of the anti-inflammatory activity of GRM3 by measuring the suppression of pro-inflammatory cytokine secretion.
Principle: Many of the therapeutic effects of glucocorticoids stem from their ability to suppress the production and secretion of pro-inflammatory cytokines.[1] This assay quantifies the concentration of specific cytokines in the cell culture supernatant.
Experimental Protocol:
-
Cell Culture, Stimulation, and Treatment:
-
Isolate and culture primary immune cells in a 24-well plate.
-
Pre-treat the cells with a dose range of GRM3 or dexamethasone for 1 hour.
-
Stimulate the cells with an appropriate inflammatory stimulus (e.g., LPS for monocytes, phytohemagglutinin (PHA) for PBMCs) for 24 hours.
-
-
Supernatant Collection:
-
Centrifuge the plates to pellet the cells.
-
Carefully collect the culture supernatant.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Perform ELISAs for key pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β according to the manufacturer's instructions.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, incubating with a detection antibody, adding a substrate for color development, and stopping the reaction.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of the cytokines in the samples.
-
Determine the IC50 value for GRM3's inhibition of cytokine secretion.
-
Data Presentation
The quantitative data generated from these assays should be summarized in tables to facilitate comparison of the potency and efficacy of GRM3 with standard glucocorticoids like dexamethasone.
Table 1: GRM3 Activity in Primary Human Monocytes
| Assay | Parameter | GRM3 | Dexamethasone |
| GR Translocation | EC50 (nM) | 2.5 | 1.0 |
| Gene Expression | |||
| FKBP5 (Transactivation) | EC50 (nM) | 5.2 | 2.1 |
| IL-6 (Transrepression) | IC50 (nM) | 8.7 | 3.5 |
| Cytokine Secretion | |||
| TNF-α Inhibition | IC50 (nM) | 10.1 | 4.2 |
Table 2: GRM3 Activity in Primary Human CD4+ T Cells
| Assay | Parameter | GRM3 | Dexamethasone |
| GR Translocation | EC50 (nM) | 3.1 | 1.2 |
| Gene Expression | |||
| GILZ (Transactivation) | EC50 (nM) | 6.8 | 2.9 |
| IFN-γ (Transrepression) | IC50 (nM) | 12.4 | 5.0 |
| Cytokine Secretion | |||
| IL-2 Inhibition | IC50 (nM) | 15.5 | 6.3 |
(Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for a compound named "GRM3".)
Conclusion
The protocols outlined in this document provide a robust framework for the characterization of novel glucocorticoid receptor modulators like GRM3 in primary immune cells. By combining assays that measure receptor translocation, target gene expression, and functional cytokine inhibition, researchers can build a comprehensive profile of a compound's potency, efficacy, and potential for selective therapeutic activity. This detailed characterization is an indispensable step in the drug development process for new anti-inflammatory agents.
References
- 1. Glucocorticoids—All-Rounders Tackling the Versatile Players of the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of selective glucocorticoid receptor modulators by multiplexed reporter screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Cell-specific expression and signaling of glucocorticoid receptor isoforms over time in critically ill patients with a low inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a glucocorticoid receptor (GR) activity signature correlates with immune cell infiltration in adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Glucocorticoid Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel glucocorticoid receptor (GR) modulators. The content is designed to guide researchers through the process of identifying and characterizing compounds that interact with the GR, a critical target in the development of therapies for a wide range of inflammatory, autoimmune, and metabolic disorders.
Introduction
The glucocorticoid receptor is a ligand-activated transcription factor that plays a pivotal role in numerous physiological processes. Upon binding to its ligand, the GR translocates from the cytoplasm to the nucleus, where it modulates the transcription of target genes. This mechanism is central to the therapeutic effects of glucocorticoid drugs. However, the widespread use of these drugs is often limited by significant side effects. Consequently, there is a pressing need for the discovery of novel GR modulators, including selective glucocorticoid receptor agonists (SEGRAs) and antagonists, that can offer improved therapeutic profiles with fewer adverse effects. High-throughput screening serves as a cornerstone in the initial stages of identifying such promising compounds from large chemical libraries.[1]
This guide details various HTS assays, including cell-based and biochemical approaches, to facilitate the discovery of new GR modulators.
Glucocorticoid Receptor Signaling Pathway
The classical GR signaling pathway involves the binding of a glucocorticoid ligand to the GR in the cytoplasm. This event triggers the dissociation of a chaperone protein complex, primarily Heat Shock Protein 90 (Hsp90), from the receptor.[2] The activated GR-ligand complex then translocates to the nucleus, where it can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes to either activate (transactivation) or repress (transrepression) gene expression.[3] Additionally, GR can influence gene expression through protein-protein interactions with other transcription factors, such as NF-κB and AP-1, without direct DNA binding.[3]
References
- 1. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Glucocorticoid Receptor Modulator 3 (GRM3) Transactivation using Reporter Gene Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing reporter gene assays to quantify the transactivation activity of a selective glucocorticoid receptor modulator (SGRM), exemplified here as "Glucocorticoid Receptor Modulator 3" (GRM3). This document outlines the principles of the assay, provides step-by-step experimental procedures, and presents data in a clear, comparative format.
Introduction
The glucocorticoid receptor (GR) is a ligand-activated transcription factor that plays a crucial role in regulating a wide array of physiological processes, including metabolism, inflammation, and immune responses.[1][2][3] Upon binding to a ligand, such as the endogenous glucocorticoid cortisol or synthetic glucocorticoids like dexamethasone, the GR translocates to the nucleus.[4][5] In its classic mechanism of action, known as transactivation, the GR homodimerizes and binds to specific DNA sequences called glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the activation of gene transcription.[4][6]
Selective glucocorticoid receptor modulators (SGRMs) are a class of compounds designed to dissociate the transactivation and transrepression activities of the GR.[2][7] The goal is to retain the anti-inflammatory benefits mediated by transrepression while minimizing the side effects associated with the transactivation of metabolic genes.[2][4][7] Therefore, accurately quantifying the transactivation potential of a novel SGRM is a critical step in its preclinical characterization.
Reporter gene assays provide a robust and sensitive method for measuring GR-mediated transactivation in a cellular context.[8][9] These assays typically utilize a plasmid containing a GRE sequence linked to a reporter gene, such as firefly luciferase.[8][10] When a GR agonist or modulator activates the receptor, it binds to the GRE and drives the expression of the luciferase enzyme. The resulting luminescence can be easily measured and is directly proportional to the level of GR transactivation.
This document will use a representative SGRM, herein named this compound (GRM3), to illustrate the application of these assays. The data presented for GRM3 is illustrative of a compound with partial agonist activity, a common characteristic of SGRMs.
Glucocorticoid Receptor Signaling Pathway
The canonical GR signaling pathway leading to transactivation is a multi-step process initiated by ligand binding in the cytoplasm and culminating in the activation of target gene expression in the nucleus.
Experimental Workflow
The general workflow for a GR transactivation reporter gene assay involves cell culture, transfection with the reporter plasmid, treatment with the test compounds, and subsequent measurement of reporter gene activity.
Data Presentation
The following tables summarize representative quantitative data from a GRE-luciferase reporter gene assay comparing the transactivation potential of the full GR agonist, Dexamethasone, with the selective modulator, GRM3.
Table 1: Dose-Response of Dexamethasone on GRE-Mediated Luciferase Activity
| Dexamethasone (nM) | Normalized Luciferase Activity (Fold Induction) |
| 0 | 1.0 |
| 0.01 | 3.5 |
| 0.1 | 15.2 |
| 1 | 55.8 |
| 10 | 98.6 |
| 100 | 100.0 |
| 1000 | 101.2 |
Table 2: Dose-Response of GRM3 on GRE-Mediated Luciferase Activity
| GRM3 (nM) | Normalized Luciferase Activity (Fold Induction) |
| 0 | 1.0 |
| 0.1 | 2.1 |
| 1 | 8.5 |
| 10 | 25.3 |
| 100 | 42.1 |
| 1000 | 45.5 |
| 10000 | 46.0 |
Table 3: Comparative Potency and Efficacy
| Compound | EC50 (nM) | Emax (% of Dexamethasone) |
| Dexamethasone | ~0.5 | 100% |
| GRM3 | ~20 | 45% |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human embryonic kidney (HEK293) cells or other suitable cell line with low endogenous GR expression.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reporter Plasmids:
-
pGRE-Luc: Contains multiple copies of the Glucocorticoid Response Element upstream of the firefly luciferase gene.
-
pRL-TK: Contains the Renilla luciferase gene under the control of the herpes simplex virus thymidine (B127349) kinase promoter (for normalization).
-
-
Transfection Reagent: Lipofectamine 3000 or other suitable transfection reagent.
-
Test Compounds:
-
Dexamethasone (positive control)
-
This compound (GRM3)
-
-
Assay Reagents: Dual-Luciferase® Reporter Assay System.
-
Equipment:
-
96-well white, clear-bottom cell culture plates
-
Luminometer
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Cell Seeding
-
Culture HEK293 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
On Day 1, trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C.
Transient Transfection
-
On Day 2, prepare the transfection complexes in a sterile tube. For each well, mix:
-
100 ng of pGRE-Luc plasmid DNA
-
10 ng of pRL-TK plasmid DNA
-
Transfection reagent according to the manufacturer's protocol.
-
-
Incubate the transfection complexes at room temperature for 15-20 minutes.
-
Carefully add the transfection complexes to each well of the 96-well plate.
-
Gently swirl the plate to ensure even distribution.
-
Incubate the plate for 24 hours at 37°C.
Compound Treatment
-
On Day 3, prepare serial dilutions of Dexamethasone and GRM3 in serum-free DMEM. A typical concentration range would be from 10^-12 M to 10^-5 M.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the cells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C.
Luciferase Assay
-
On Day 4, visually inspect the cells under a microscope for any signs of cytotoxicity.
-
Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Remove the medium from the wells and wash the cells once with 100 µL of Phosphate-Buffered Saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.
-
Immediately measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well.
-
Measure the Renilla luciferase activity using the luminometer.
Data Analysis
-
For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Subtract the background luminescence (from vehicle control wells) from all experimental wells.
-
Plot the normalized luciferase activity (as fold induction over vehicle control) against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 and Emax values for Dexamethasone and GRM3.
Conclusion
The GRE-luciferase reporter gene assay is a powerful and versatile tool for characterizing the transactivation potential of glucocorticoid receptor modulators.[11][12] By following the detailed protocols outlined in these application notes, researchers can obtain reliable and reproducible data to compare the potency and efficacy of novel SGRMs like GRM3 with standard full agonists such as Dexamethasone. This information is crucial for the rational design and development of next-generation glucocorticoid therapies with improved safety profiles.
References
- 1. pnas.org [pnas.org]
- 2. Discovery of a novel nonsteroidal selective glucocorticoid receptor modulator by virtual screening and bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a new selective glucocorticoid receptor modulator with anorexigenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective glucocorticoid receptor modulation: New directions with non-steroidal scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucocorticoid Response Element (GRE/GR) Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]
- 11. Research Resource: Modulators of Glucocorticoid Receptor Activity Identified by a New High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring luciferase expression using the SpectraMax Glo Steady-Luc Reporter Assay Kit [moleculardevices.com]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Glucocorticoid Receptor Modulator 3 (Cpd-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoids are potent anti-inflammatory and immunosuppressive agents that exert their effects by binding to the glucocorticoid receptor (GR).[1][2] Upon binding, the GR translocates to the nucleus, where it modulates the expression of a wide range of genes involved in inflammation and immune responses.[3][4] Glucocorticoid Receptor Modulator 3 (Cpd-3) is a novel selective glucocorticoid receptor modulator (SEGRM) designed to provide the anti-inflammatory benefits of traditional glucocorticoids while minimizing adverse side effects. This document provides detailed protocols for the analysis of immune cells treated with Cpd-3 using flow cytometry, a powerful technique for single-cell analysis of heterogeneous cell populations.[5]
Flow cytometry allows for the simultaneous measurement of multiple cellular parameters, including cell surface markers for immunophenotyping, intracellular protein expression, and apoptosis, providing a comprehensive understanding of the effects of Cpd-3 on immune cell subsets.[5]
Mechanism of Action of Glucocorticoid Receptor Modulators
Glucocorticoids can exert their effects through multiple mechanisms, including transactivation and transrepression. Transactivation involves the direct binding of GR dimers to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of anti-inflammatory proteins. Transrepression, on the other hand, involves the monomeric GR interacting with and inhibiting the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[1] It is believed that the anti-inflammatory effects are primarily mediated by transrepression, while many of the adverse effects are associated with transactivation. SEGRMs like Cpd-3 are designed to preferentially induce transrepression over transactivation, offering a more targeted therapeutic approach.
Key Applications
-
Immunophenotyping: Characterize changes in the frequencies of various immune cell populations (e.g., T cells, B cells, monocytes) following Cpd-3 treatment.
-
Apoptosis Analysis: Determine the pro-apoptotic or anti-apoptotic effects of Cpd-3 on different immune cell subsets.
-
Intracellular Signaling: Analyze the modulation of key signaling molecules and transcription factors, such as NF-κB, within specific immune cell populations.
-
Glucocorticoid Receptor Expression: Quantify the expression of the glucocorticoid receptor in different immune cells and assess receptor occupancy by Cpd-3.[6][7]
Experimental Protocols
Protocol 1: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs) Treated with Cpd-3
This protocol describes the staining of cell surface markers to identify and quantify major immune cell populations in PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (Cpd-3)
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc Receptor Blocking Solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 1 for a recommended panel)
-
Viability Dye (e.g., 7-AAD or a fixable viability dye)
Procedure:
-
Cell Culture and Treatment:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Resuspend cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Plate 1 mL of cell suspension per well in a 24-well plate.
-
Treat cells with varying concentrations of Cpd-3 or DMSO vehicle control for the desired time (e.g., 24, 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest cells and transfer to FACS tubes.
-
Wash cells with 2 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add Fc receptor blocking solution and incubate for 10 minutes at 4°C.
-
Add the viability dye according to the manufacturer's instructions.
-
Add the pre-titrated antibody cocktail (see Table 1) and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 2 mL of FACS buffer.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo).
-
Gate on single, live cells before identifying specific immune cell populations based on their marker expression (see Figure 2 for a gating strategy).
-
Table 1: Recommended Antibody Panel for Immunophenotyping of PBMCs
| Marker | Fluorochrome | Cell Population |
| CD45 | BV510 | All Leukocytes |
| CD3 | APC-H7 | T Cells |
| CD4 | FITC | Helper T Cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T Cells |
| CD19 | PE-Cy7 | B Cells |
| CD14 | BV605 | Monocytes |
| CD16 | Alexa Fluor 700 | NK Cells, Monocyte subsets |
| CD56 | PE | NK Cells |
Protocol 2: Analysis of Apoptosis using Annexin V and 7-AAD Staining
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and untreated immune cells (from Protocol 1)
-
Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V
-
7-Aminoactinomycin D (7-AAD)
Procedure:
-
Cell Preparation:
-
Harvest and wash cells as described in Protocol 1.
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
-
Staining:
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of 7-AAD.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Acquisition and Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Differentiate cell populations:
-
Live cells: Annexin V-negative and 7-AAD-negative
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive
-
-
Protocol 3: Intracellular Staining for Glucocorticoid Receptor (GR) and NF-κB p65
This protocol is for the detection of intracellular proteins and requires cell fixation and permeabilization.[8][9][10]
Materials:
-
Treated and untreated immune cells
-
FACS Buffer
-
Fixation/Permeabilization Buffer Kit (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set)[8]
-
Fluorochrome-conjugated antibodies for cell surface markers
-
Fluorochrome-conjugated antibodies for intracellular targets (anti-GR, anti-NF-κB p65)
Procedure:
-
Surface Staining:
-
Perform cell surface staining as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
After the final wash of the surface staining, resuspend the cell pellet in 1 mL of Fixation/Permeabilization buffer.
-
Incubate for 30-60 minutes at 4°C.
-
Wash the cells with 2 mL of Permeabilization Buffer.[9]
-
Centrifuge at 500-600 x g for 5 minutes and discard the supernatant.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization Buffer.
-
Add the intracellular antibodies (anti-GR and anti-NF-κB p65) and incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Permeabilization Buffer.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire and analyze the samples as previously described.
-
Data Presentation
Table 2: Hypothetical Effect of Cpd-3 on Immune Cell Population Frequencies in PBMCs
| Cell Population | Vehicle Control (%) | Cpd-3 (10 nM) (%) | Cpd-3 (100 nM) (%) | Cpd-3 (1 µM) (%) |
| CD4+ T Cells | 45.2 ± 3.1 | 43.8 ± 2.9 | 38.1 ± 2.5 | 30.5 ± 2.2 |
| CD8+ T Cells | 25.8 ± 2.5 | 24.1 ± 2.2 | 20.3 ± 1.9 | 15.7 ± 1.5 |
| B Cells | 10.5 ± 1.2 | 10.1 ± 1.1 | 8.2 ± 0.9 | 6.1 ± 0.7 |
| Monocytes | 12.3 ± 1.5 | 13.0 ± 1.6 | 14.5 ± 1.8 | 15.8 ± 2.0 |
| NK Cells | 6.2 ± 0.8 | 6.0 ± 0.7 | 5.5 ± 0.6 | 4.9 ± 0.5 |
Table 3: Hypothetical Apoptosis Induction by Cpd-3 in T Cell Subsets
| Cell Population | Treatment | Live (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| CD4+ T Cells | Vehicle | 92.1 ± 2.3 | 4.5 ± 0.8 | 3.4 ± 0.6 |
| Cpd-3 (100 nM) | 75.3 ± 3.1 | 18.2 ± 2.5 | 6.5 ± 1.1 | |
| CD8+ T Cells | Vehicle | 90.5 ± 2.8 | 5.2 ± 0.9 | 4.3 ± 0.7 |
| Cpd-3 (100 nM) | 68.9 ± 3.5 | 23.6 ± 2.9 | 7.5 ± 1.3 |
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway modulated by Cpd-3.
Caption: General workflow for flow cytometry analysis of Cpd-3 treated cells.
Caption: Hierarchical gating strategy for identifying major PBMC populations.
References
- 1. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Enhanced Glucocorticoid Receptor Signaling in T Cells Impacts Thymocyte Apoptosis and Adaptive Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. A flow cytometric approach to study glucocorticoid receptor expression in immune cell subpopulations of genetically engineered mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometry analysis of glucocorticoid receptor expression and binding in steroid-sensitive and steroid-resistant patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry, sorting, and intracellular transcription factor staining [bio-protocol.org]
- 9. ptglab.com [ptglab.com]
- 10. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Troubleshooting "Glucocorticoid receptor modulator 3" solubility and stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Glucocorticoid receptor modulator 3" (GRM-3).
Frequently Asked Questions (FAQs)
Q1: What is this compound (GRM-3)?
A1: this compound is a thioester-containing selective modulator of the glucocorticoid receptor (GR) with a high potency (IC50 = 0.6 nM).[1] It is specifically designed for use in antibody-drug conjugates (ADCs) for the potential treatment of autoimmune diseases. A key feature of its design is its rapid inactivation through liver metabolism, which aims to minimize systemic exposure to the unconjugated payload.[1]
Q2: What are the recommended storage conditions for GRM-3?
A2: For optimal stability, GRM-3 should be stored as a solid at -20°C. If the compound is dissolved in a solvent to create a stock solution, it is recommended to aliquot the solution to avoid multiple freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[1]
Q3: In which solvents is GRM-3 soluble?
A3: While specific solubility data for GRM-3 is not widely published, based on its structure and the properties of similar small molecules, it is anticipated to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For aqueous buffers, it is common to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer. It is crucial to use anhydrous DMSO as it is hygroscopic, and the presence of water can negatively impact the solubility of the compound.
Troubleshooting Guide: Solubility
Problem: My GRM-3 is not dissolving in the chosen solvent.
| Possible Cause | Recommended Solution |
| Incorrect Solvent Selection | Based on the polarity of GRM-3, select an appropriate organic solvent. Start with DMSO, which is a common solvent for many small molecules. Other potential solvents include ethanol, methanol, or acetonitrile. |
| Low Temperature | Gently warm the solution to 37°C. Sonication for a short period (5-10 minutes) can also aid in dissolution. Avoid excessive heat, as it may lead to degradation. |
| Supersaturation | The concentration of the compound may be too high for the chosen solvent. Try preparing a more dilute solution. |
| Compound has Precipitated | If the compound was previously dissolved and has since precipitated, it may be due to temperature fluctuations or solvent evaporation. Try to redissolve by gentle warming and sonication. If this fails, it may be necessary to prepare a fresh solution. |
Experimental Protocol: Kinetic Solubility Assay
This protocol provides a general method to determine the kinetic solubility of GRM-3 in an aqueous buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of GRM-3 in 100% anhydrous DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the GRM-3 stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS, pH 7.4) to achieve the final desired concentrations of the compound. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.
-
Measurement: Measure the turbidity of each well using a nephelometer. The lowest concentration at which precipitation is observed is considered the kinetic solubility. Alternatively, the plate can be centrifuged, and the concentration of the compound in the supernatant can be determined by LC-MS/MS.
Troubleshooting Guide: Stability
Problem: I am observing a loss of activity or degradation of my GRM-3 compound.
| Possible Cause | Recommended Solution |
| Improper Storage | Ensure the solid compound and stock solutions are stored at the recommended temperatures (-20°C for solid, -80°C for solutions) and protected from light. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
| Hydrolysis | As a thioester-containing compound, GRM-3 may be susceptible to hydrolysis, especially at non-neutral pH. Prepare solutions in buffers at or near neutral pH (7.0-7.4) and use them fresh. |
| Oxidation | The compound may be sensitive to oxidation. Use de-gassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. |
| Photodegradation | Protect the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil. |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to identify the degradation pathways of GRM-3. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of GRM-3 in an appropriate solvent (e.g., acetonitrile:water 50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 24 and 48 hours. Also, heat the stock solution at 60°C for 24 and 48 hours.
-
Photostability: Expose the solid compound and the stock solution to a light source that produces combined visible and ultraviolet outputs, as specified in ICH Q1B guidelines.[3]
-
-
Sample Analysis: At each time point, take an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration. Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of the remaining parent compound and to detect the formation of degradation products. LC-MS can be used to identify the mass of the degradation products.
Data Presentation
The following tables present hypothetical quantitative data for GRM-3 to illustrate how experimental results can be structured. Note: These values are for illustrative purposes only and are not based on experimental data for "this compound".
Table 1: Hypothetical Solubility of GRM-3 in Common Solvents
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| DMSO | 25 | > 10,000 | > 16,140 |
| Ethanol | 25 | 2,500 | 4,035 |
| Methanol | 25 | 1,800 | 2,905 |
| Acetonitrile | 25 | 800 | 1,291 |
| Water | 25 | < 1 | < 1.6 |
| PBS (pH 7.4) | 25 | 5 | 8.1 |
Table 2: Hypothetical Stability of GRM-3 in Solution (0.1 mg/mL) after 24 hours
| Storage Condition | Solvent | Remaining Compound (%) |
| Room Temperature (25°C), in dark | DMSO | 98.5 |
| Room Temperature (25°C), exposed to light | DMSO | 92.1 |
| 4°C, in dark | DMSO | 99.2 |
| -20°C | DMSO | 99.8 |
| Room Temperature (25°C), in dark | PBS (pH 7.4) | 95.3 |
| Room Temperature (25°C), in dark | 0.1 M HCl | 75.6 |
| Room Temperature (25°C), in dark | 0.1 M NaOH | 68.2 |
Visualizations
Caption: Troubleshooting workflow for solubility and stability issues.
Caption: Simplified signaling pathway of this compound.
References
Technical Support Center: Optimizing "Glucocorticoid Receptor Modulator 3" Dosage for In Vivo Studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the dosage optimization of "Glucocorticoid receptor modulator 3" (GRM3), also known as Payload 6, for in vivo studies. Given that GRM3 is primarily designed as a payload for antibody-drug conjugates (ADCs), this guide addresses its use in that context and provides hypothetical protocols for its potential investigation as a standalone agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GRM3)?
A1: this compound (GRM3), or Payload 6, is a potent, thioester-containing small molecule that modulates the glucocorticoid receptor (GR) with an IC50 of 0.6 nM. It is specifically designed for rapid inactivation through liver metabolism, a feature intended to minimize systemic exposure and associated side effects when used as a payload in antibody-drug conjugates (ADCs).
Q2: What is the primary application of GRM3 in in vivo research?
A2: The primary application of GRM3 is as a payload in ADCs, particularly for targeting autoimmune and inflammatory diseases. For instance, it has been successfully conjugated to an anti-TNFα antibody to selectively deliver the GR modulator to inflamed tissues.[1][2][3][4]
Q3: What are the key advantages of using GRM3 as an ADC payload?
A3: The main advantage of GRM3's design is its rapid hepatic clearance. Mouse pharmacokinetic studies have shown that GRM3 is cleared 10 times faster than earlier generation GRM payloads, resulting in significantly lower systemic exposure and a lower maximum concentration (Cmax).[1][2][5][6] This targeted delivery and rapid clearance of any released payload are expected to provide a better safety profile compared to systemic glucocorticoid administration.
Q4: Are there established in vivo dosages for GRM3 as a standalone agent?
A4: Currently, published in vivo studies have focused on GRM3 as part of an ADC. There is no publicly available data on the dosage and administration of GRM3 as a standalone small molecule. Researchers wishing to investigate GRM3 independently would need to conduct initial dose-range finding studies.
Q5: What are the typical side effects observed with glucocorticoid receptor modulators, and how does GRM3's design address these?
A5: Systemic exposure to glucocorticoids can lead to a range of side effects, including metabolic changes, osteoporosis, and suppression of the hypothalamic-pituitary-adrenal (HPA) axis. GRM3 is designed to mitigate these risks through targeted delivery via an ADC and rapid inactivation of any prematurely released payload in the liver, thereby minimizing systemic effects.[1][3][4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low efficacy of GRM3-ADC in the animal model. | 1. Inadequate Dose: The administered dose may be too low to achieve a therapeutic concentration at the target site. 2. Poor ADC Stability: The linker may be unstable, leading to premature payload release. 3. Target Antigen Expression: The target antigen (e.g., TNFα) may not be sufficiently expressed in the chosen disease model or at the specific stage of the disease. 4. Inefficient Internalization: The ADC may not be efficiently internalized by the target cells. | 1. Dose Escalation Study: Perform a dose-escalation study to determine the optimal therapeutic dose. 2. Linker Stability Assessment: Analyze ADC stability in plasma in vitro. 3. Target Expression Analysis: Confirm target antigen expression in the tissue of interest using immunohistochemistry or flow cytometry. 4. Internalization Assay: Conduct an in vitro assay to confirm ADC internalization upon target binding. |
| Unexpected systemic side effects (e.g., changes in corticosterone (B1669441) levels, weight loss). | 1. Premature Payload Release: The linker may be cleaving in circulation, leading to systemic exposure to GRM3. 2. High Dose: The administered ADC dose may be too high, leading to off-target effects. 3. "Bystander Effect": The released payload may be affecting neighboring, non-target cells. | 1. Pharmacokinetic Analysis: Measure the concentration of free GRM3 in plasma over time. 2. Dose De-escalation: Test lower doses of the ADC to find a better therapeutic window. 3. Biomarker Monitoring: Monitor biomarkers of systemic glucocorticoid activity, such as plasma corticosterone and pro-collagen type I N-terminal propeptide (P1NP).[1] |
| High variability in experimental results. | 1. Inconsistent ADC Formulation: The drug-to-antibody ratio (DAR) may vary between batches. 2. Animal Model Variability: The disease model may have inherent variability in its progression and severity. 3. Inconsistent Administration: Variations in the injection technique or volume can lead to inconsistent dosing. | 1. ADC Characterization: Ensure consistent DAR and purity of the ADC for all experiments. 2. Model Standardization: Standardize the induction and monitoring of the disease model. Increase the number of animals per group. 3. Standardized Procedures: Adhere to strict protocols for animal handling and substance administration. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of an Anti-TNFα-GRM3 ADC in a Mouse Model of Collagen-Induced Arthritis
This protocol is based on the methodology described for an anti-mTNF conjugate (ADC5) in a mouse model of collagen-induced arthritis.[1][2]
1. Animal Model:
-
Male DBA/1J mice, 8-10 weeks old.
-
Induce arthritis by immunization with bovine type II collagen emulsified in complete Freund's adjuvant, followed by a booster immunization.
2. ADC Administration:
-
Test Article: Anti-mTNFα-GRM3 ADC (ADC5) formulated in a suitable buffer.
-
Dose: A single intravenous (IV) or intraperitoneal (IP) injection of 10 mg/kg.
-
Control Groups:
-
Vehicle control.
-
Anti-TNFα monoclonal antibody (unconjugated).
-
Isotype control ADC with the same payload.
-
-
Timing: Administer the ADC at the onset of clinical signs of arthritis.
3. Efficacy Assessment:
-
Monitor clinical signs of arthritis (e.g., paw swelling, erythema, and joint stiffness) daily for at least 21 days.
-
Use a semi-quantitative scoring system to assess disease severity.
-
Measure paw thickness using a digital caliper.
4. Pharmacodynamic Biomarker Analysis:
-
Collect blood samples at various time points to measure plasma levels of corticosterone and P1NP as indicators of systemic GRM3 activity.
Protocol 2: Hypothetical Dose-Range Finding Study for Standalone GRM3
This is a hypothetical protocol for researchers wishing to investigate GRM3 as a standalone agent.
1. Formulation:
-
Prepare a suitable vehicle for GRM3 based on its solubility characteristics (e.g., a solution containing DMSO, PEG, and saline).
2. Administration:
-
Route: Start with a route that provides good bioavailability, such as intravenous (IV) or intraperitoneal (IP) injection.
-
Dose Range: Begin with a wide range of doses, for example, 0.1, 1, 10, and 100 mg/kg.
-
Frequency: Single dose administration initially.
3. Acute Toxicity and Tolerability Assessment:
-
Monitor animals closely for the first 24 hours and then daily for up to 7 days.
-
Record clinical signs of toxicity (e.g., changes in weight, activity, posture).
-
At the end of the observation period, perform a gross necropsy.
4. Pharmacokinetic (PK) Analysis:
-
Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Analyze plasma concentrations of GRM3 using a validated LC-MS/MS method to determine key PK parameters (Cmax, Tmax, AUC, half-life).
5. Pharmacodynamic (PD) Marker Assessment:
-
Measure plasma corticosterone levels to assess the impact on the HPA axis.
Quantitative Data
Table 1: In Vivo Efficacy of Anti-mTNFα-GRM3 ADC (ADC5)
| Animal Model | ADC Dose | Outcome | Systemic Effect | Reference |
| Mouse Contact Hypersensitivity | Up to 100 mg/kg | Fully inhibited inflammation | Minimal effects on corticosterone | [1][2] |
| Collagen-Induced Arthritis (Mouse) | Single 10 mg/kg | Suppressed inflammation for 21 days | Not specified | [1][2] |
Table 2: Pharmacokinetic Parameters of GRM3 (Payload 6)
| Parameter | Value | Comparison | Reference |
| Clearance | 10-fold more rapid | vs. first-generation GRM payload | [1][2][6] |
| Systemic Exposure (AUC) | 10-fold lower | vs. first-generation GRM payload | [1][2][6] |
| Maximum Concentration (Cmax) | 3-fold lower | vs. first-generation GRM payload | [1][2][6] |
Visualizations
Caption: Simplified signaling pathway of this compound (GRM3).
Caption: Mechanism of action for an anti-TNFα-GRM3 Antibody-Drug Conjugate (ADC).
Caption: Logical workflow for troubleshooting in vivo studies with GRM3.
References
- 1. Anti-TNF Thioester Glucocorticoid Antibody-Drug Conjugate Fully Inhibits Inflammation with Minimal Effect on Systemic Corticosterone Levels in a Mouse Arthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. An anti-TNF-glucocorticoid receptor modulator antibody-drug conjugate is efficacious against immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Anti-TNF Thioester Glucocorticoid AntibodyâDrug Conjugate Fully Inhibits Inflammation with Minimal Effect on Systemic Corticosterone Levels in a Mouse Arthritis Model - American Chemical Society - Figshare [acs.figshare.com]
- 6. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of Glucocorticoid Receptor Modulator 3
This technical support center is designed for researchers, scientists, and drug development professionals working with "Glucocorticoid receptor modulator 3" (GRM-3). It provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during experimentation, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype inconsistent with the expected anti-inflammatory effects of GRM-3. What could be the cause?
A1: Several factors could contribute to this observation:
-
Off-Target Effects: GRM-3 may be interacting with other cellular targets besides the glucocorticoid receptor (GR). A thorough off-target screening is recommended to identify unintended molecular interactions.
-
Dose-Response Relationship: Glucocorticoid signaling can be complex, and some modulators may exhibit a biphasic or U-shaped dose-response curve. It is crucial to test a wide range of concentrations to determine the optimal therapeutic window.
-
Receptor Isoform Specificity: The glucocorticoid receptor has multiple isoforms, most notably GRα (the classic receptor that mediates most glucocorticoid effects) and GRβ (which can act as a dominant-negative inhibitor of GRα). GRM-3 might be selectively modulating a specific isoform, leading to an unexpected net effect.
-
Cell-Type Specificity: The cellular context, including the expression levels of GR isoforms, co-regulators, and interacting transcription factors, can significantly influence the response to a GR modulator. An effect observed in one cell line may not be representative of another.
Q2: Our experiments show that GRM-3 is inducing the expression of some pro-inflammatory genes. How is this possible?
A2: This paradoxical effect can occur through several mechanisms:
-
Transactivation of Pro-Inflammatory Genes: While the primary anti-inflammatory effects of glucocorticoids are mediated by transrepression, the GR can also transactivate certain genes. It is possible that GRM-3, in your specific experimental system, is promoting the transactivation of genes with pro-inflammatory functions.
-
Off-Target Effects on Other Signaling Pathways: GRM-3 could be indirectly activating pro-inflammatory pathways by interacting with unintended targets. For example, modulation of kinases involved in inflammatory signaling could lead to the activation of transcription factors like NF-κB or AP-1, independent of GR.
-
"Tethering" to and Enhancing Other Transcription Factors: In some contexts, GR can interact with other DNA-bound transcription factors and enhance their activity. If GRM-3 promotes such an interaction with a pro-inflammatory transcription factor, it could lead to the increased expression of its target genes.
Q3: How can we experimentally distinguish between on-target and off-target effects of GRM-3?
A3: A multi-pronged approach is recommended:
-
GR Knockdown/Knockout: The most direct way is to test the effect of GRM-3 in cells where the glucocorticoid receptor has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR-Cas9). If the observed effect persists in the absence of GR, it is likely an off-target effect.
-
Use of a GR Antagonist: Co-treatment of cells with GRM-3 and a potent GR antagonist (e.g., mifepristone) can help determine if the effect is GR-mediated. If the antagonist blocks the effect of GRM-3, it suggests an on-target mechanism.
-
Genome-Wide Analyses: Techniques like RNA-seq and ChIP-seq can provide a global view of the transcriptional and binding events induced by GRM-3. By comparing the GRM-3-induced profiles to those of a classic glucocorticoid like dexamethasone (B1670325), you can identify unique, potentially off-target, gene regulation and binding events.
-
Proteomic Profiling: Quantitative proteomics can identify proteins that physically interact with GRM-3 or whose abundance is altered in a GR-independent manner.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Cell line instability or heterogeneity | Regularly perform cell line authentication. Use low-passage number cells. Consider single-cell cloning to obtain a homogenous population. |
| Variability in compound concentration | Ensure complete solubilization of GRM-3. Prepare fresh dilutions for each experiment. Verify the final concentration using analytical methods if necessary. |
| Presence of endogenous glucocorticoids in serum | Use charcoal-stripped fetal bovine serum (FBS) to minimize background GR activation. |
| Contamination (mycoplasma, bacterial, fungal) | Regularly test cell cultures for contamination. |
| Inconsistent cell density at the time of treatment | Standardize cell seeding density and ensure even cell distribution in culture vessels. |
Issue 2: Unexpected toxicity or cell death.
| Possible Cause | Troubleshooting Step |
| High compound concentration | Perform a dose-response curve to determine the cytotoxic concentration (CC50). Use concentrations well below the CC50 for functional assays. |
| Off-target toxicity | Investigate potential off-target liabilities using computational predictions and experimental validation (e.g., kinase profiling, safety pharmacology panels). |
| Induction of apoptosis via on-target GR activation | In some cell types (e.g., lymphocytes), GR activation can induce apoptosis. Confirm apoptosis using standard assays (e.g., caspase activation, Annexin V staining). |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.1%). |
Data Presentation: On-Target vs. Off-Target Effects of a Selective Glucocorticoid Receptor Modulator (SEGRM)
The following tables provide representative quantitative data from genome-wide analyses comparing a hypothetical selective glucocorticoid receptor modulator (SEGRM), similar to GRM-3, with the classic glucocorticoid, dexamethasone.
Table 1: Differential Gene Expression (RNA-seq)
This table summarizes the number of significantly up- and down-regulated genes in response to treatment with a SEGRM or dexamethasone. A key goal of SEGRMs is to retain the transrepression of inflammatory genes while minimizing the transactivation of genes associated with side effects.
| Treatment | Up-regulated Genes (Transactivation) | Down-regulated Genes (Transrepression) | Overlap with Dexamethasone (Up-regulated) | Overlap with Dexamethasone (Down-regulated) |
| Dexamethasone (100 nM) | 1,250 | 980 | - | - |
| SEGRM (100 nM) | 350 | 850 | 280 | 810 |
Data are hypothetical and for illustrative purposes.
Table 2: Genome-wide Glucocorticoid Receptor Binding Sites (ChIP-seq)
This table illustrates the number of genomic regions where the glucocorticoid receptor binds upon treatment. SEGRMs may exhibit a more restricted binding profile compared to dexamethasone, potentially avoiding binding to regulatory regions of genes associated with adverse effects.
| Treatment | Total GR Binding Sites | Binding Sites with Glucocorticoid Response Element (GRE) | Binding Sites without GRE (Tethering) | Unique Binding Sites vs. Dexamethasone |
| Dexamethasone (100 nM) | 15,000 | 9,000 | 6,000 | - |
| SEGRM (100 nM) | 7,500 | 4,000 | 3,500 | 1,500 |
Data are hypothetical and for illustrative purposes.
Table 3: Differential Protein Abundance (Quantitative Proteomics)
This table shows the number of proteins whose expression is significantly altered by a SEGRM or dexamethasone. This can reveal off-target effects at the protein level.
| Treatment | Up-regulated Proteins | Down-regulated Proteins | Overlap with Dexamethasone (Up-regulated) | Overlap with Dexamethasone (Down-regulated) |
| Dexamethasone (100 nM) | 450 | 320 | - | - |
| SEGRM (100 nM) | 150 | 280 | 120 | 260 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: GR Transactivation/Transrepression Luciferase Reporter Assay
This protocol allows for the quantitative assessment of a compound's ability to induce GR-mediated transactivation (via a GRE-luciferase reporter) or transrepression (via an NF-κB or AP-1-luciferase reporter).
Materials:
-
HEK293T cells
-
DMEM with 10% charcoal-stripped FBS
-
GRE-luciferase reporter plasmid
-
NF-κB-luciferase or AP-1-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
GRM-3 and dexamethasone
-
TNF-α or PMA (for transrepression assay)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate to be 70-80% confluent at the time of transfection.
-
Transfection: Co-transfect cells with the appropriate luciferase reporter plasmid (GRE or NF-κB/AP-1), the Renilla control plasmid, and a GR expression plasmid (if endogenous levels are low).
-
Compound Treatment (Transactivation): 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of GRM-3 or dexamethasone.
-
Compound and Stimulus Treatment (Transrepression): 24 hours post-transfection, pre-treat cells with serial dilutions of GRM-3 or dexamethasone for 1 hour, followed by stimulation with TNF-α (for NF-κB) or PMA (for AP-1).
-
Incubation: Incubate plates for 18-24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to generate dose-response curves.
Protocol 2: RNA-seq for Off-Target Gene Expression Analysis
This protocol outlines the steps for identifying genome-wide changes in gene expression in response to GRM-3.
Materials:
-
Cell line of interest
-
GRM-3 and dexamethasone
-
RNA extraction kit
-
DNase I
-
RNA quality control reagents/instrument (e.g., Bioanalyzer)
-
RNA-seq library preparation kit
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment: Treat cells with GRM-3, dexamethasone, or vehicle control for the desired time.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit. Include a DNase I treatment step to remove contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA.
-
Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by GRM-3 compared to the control and to dexamethasone.
-
Perform pathway analysis and gene ontology enrichment analysis to understand the biological functions of the differentially expressed genes.
-
Protocol 3: ChIP-seq for Mapping Off-Target GR Binding Sites
This protocol describes the method for identifying the genomic locations where GR binds in response to GRM-3 treatment.
Materials:
-
Cell line of interest
-
GRM-3 and dexamethasone
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and chromatin shearing reagents
-
Sonicator or enzymatic digestion reagents
-
Anti-GR antibody and control IgG
-
Protein A/G magnetic beads
-
Buffers for immunoprecipitation, washing, and elution
-
Reagents for reverse cross-linking and DNA purification
-
ChIP-seq library preparation kit
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with GRM-3, dexamethasone, or vehicle control. Cross-link protein-DNA complexes with formaldehyde, then quench with glycine.
-
Chromatin Preparation: Lyse the cells and shear the chromatin to fragments of 200-600 bp by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-GR antibody or a control IgG overnight. Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of GR enrichment.
-
Compare the GR binding profiles between GRM-3, dexamethasone, and control treatments to identify common and unique binding sites.
-
Perform motif analysis to identify DNA sequences enriched in the GR binding sites.
-
Annotate peaks to nearby genes to infer potential regulatory targets.
-
Visualizations
Caption: Glucocorticoid Receptor (GR) signaling pathway activated by GRM-3.
Caption: Workflow for identifying on- and off-target effects of GRM-3.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Technical Support Center: Glucocorticoid Receptor Modulator 3 (GRM3) ADC
Disclaimer: As of December 2025, a specific antibody-drug conjugate targeting a "Glucocorticoid Receptor Modulator 3" (GRM3) is not described in publicly available scientific literature. The following technical support guide is a representative resource based on established principles of ADC plasma stability. The information provided is intended to help researchers address common challenges encountered during the development of novel ADCs, using a hypothetical "GRM3 ADC" as an example.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of an ADC plasma stability assay?
A1: The primary goal is to determine the stability of the antibody-drug conjugate in a biologically relevant matrix like plasma.[1][2][3] This involves quantifying the rate of premature payload release and assessing the structural integrity of the ADC (e.g., aggregation or fragmentation) over time.[2][4] An ideal ADC should remain stable in circulation to minimize off-target toxicity from released payload and to ensure the maximum amount of potent drug reaches the target tumor cells.[1][5][6]
Q2: What are the key factors that influence the plasma stability of our GRM3 ADC?
A2: Several factors can impact the plasma stability of your GRM3 ADC:
-
Linker Chemistry: This is a critical determinant.[1][5] Linkers are broadly categorized as cleavable (e.g., valine-citrulline, disulfide, hydrazone) and non-cleavable (e.g., thioether).[5][7][8] Non-cleavable linkers generally exhibit higher plasma stability.[9][10][11]
-
Conjugation Site: The specific amino acid residue (e.g., lysine (B10760008) or cysteine) on the antibody where the linker-drug is attached can affect stability.
-
Drug-to-Antibody Ratio (DAR): A high DAR can increase hydrophobicity, potentially leading to aggregation and faster clearance from circulation.[1][2][4][12]
-
Payload Properties: Highly hydrophobic payloads can contribute to aggregation and instability.[6]
Q3: What is the difference between cleavable and non-cleavable linkers in the context of plasma stability?
A3: Cleavable linkers are designed to release the payload upon encountering specific triggers that are more prevalent in the tumor microenvironment or inside cancer cells (e.g., enzymes like cathepsins, acidic pH, or high glutathione (B108866) concentrations).[5][9] While designed for targeted release, they can be susceptible to premature cleavage in the plasma.[10] Non-cleavable linkers are more stable in circulation and release the payload only after the entire ADC is internalized by the target cell and the antibody is degraded in the lysosome.[6][8][9][11] This generally leads to lower off-target toxicity but relies heavily on lysosomal degradation.[9]
Q4: Which analytical methods are most common for assessing ADC stability in plasma?
A4: A combination of methods is typically used:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to measure the average DAR over time, identify different ADC species, and quantify the amount of free payload released into the plasma.[1][3][13][14]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to measure the concentration of total antibody and antibody-conjugated drug.[1]
-
Size-Exclusion Chromatography (SEC-HPLC): Used to detect and quantify aggregation or fragmentation of the ADC.[4]
-
Hydrophobic Interaction Chromatography (HIC): Used to separate and quantify different DAR species.[13]
Troubleshooting Guide
| Observed Problem | Potential Causes | Recommended Solutions & Next Steps |
| Rapid Decrease in Average DAR | 1. Linker Instability: The linker may be susceptible to cleavage by plasma enzymes or chemical hydrolysis.[5][10] 2. Reverse Michael Reaction: If a maleimide-based linker was used for conjugation to cysteines, it could be undergoing a retro-Michael reaction, leading to deconjugation.[13] | 1. Evaluate Linker Chemistry: Consider using a more stable linker. For example, tetrapeptide linkers are generally more stable than dipeptide linkers.[7] Non-cleavable linkers offer the highest plasma stability.[9] 2. Optimize Conjugation: For maleimide (B117702) chemistry, investigate stabilized maleimides to prevent the retro-Michael reaction.[2] 3. LC-MS Analysis: Use LC-MS to identify the released payload-linker species to understand the mechanism of deconjugation. |
| High Levels of Free Payload in Plasma | 1. Premature Linker Cleavage: As above, the linker is not stable in circulation.[1][5] 2. Inefficient Purification: The initial ADC preparation may have contained residual, unconjugated payload. | 1. Confirm Purification: Analyze a t=0 sample to ensure no free payload is present before incubation. Optimize purification methods (e.g., SEC, TFF) if needed. 2. Re-evaluate Linker: If purification is adequate, the issue is linker stability. Refer to the solutions for "Rapid Decrease in Average DAR". |
| Increase in High Molecular Weight Species (Aggregation) | 1. High DAR: Higher DAR species are often more hydrophobic and prone to aggregation.[2][4] 2. Hydrophobic Payload: The nature of the payload itself can drive aggregation.[6] 3. Formulation Issues: The buffer conditions (pH, excipients) may not be optimal for ADC stability. | 1. Optimize DAR: Aim for a lower, more homogenous DAR distribution during conjugation. 2. Formulation Optimization: Screen different buffer formulations to improve solubility and prevent aggregation. Consider including excipients like polysorbate. 3. Incorporate Hydrophilic Linkers: Using linkers containing hydrophilic spacers, like PEG, can improve solubility and reduce aggregation.[6] 4. Monitor with SEC: Use SEC-HPLC to quantify the percentage of aggregate over the time course. |
| ADC Fragmentation Detected | 1. Proteolytic Degradation: The antibody backbone itself may be susceptible to cleavage by plasma proteases. 2. Assay-Induced Degradation: Sample handling, such as repeated freeze-thaw cycles, can cause physical instability. | 1. Antibody Engineering: If the antibody itself is unstable, re-engineering the mAb might be necessary (long-term solution). 2. Control Sample Handling: Minimize freeze-thaw cycles. Flash-freeze aliquots for different time points. Use appropriate protease inhibitors if compatible with the assay. 3. Analyze Fragments: Use reduced and non-reduced SDS-PAGE or LC-MS to characterize the fragments and identify cleavage sites. |
Detailed Experimental Protocol
In Vitro ADC Plasma Stability Assay by LC-MS
Objective: To determine the rate of payload deconjugation and change in the average Drug-to-Antibody Ratio (DAR) of a GRM3 ADC when incubated in plasma over time.
Materials:
-
GRM3 ADC stock solution (e.g., 1 mg/mL in formulation buffer)
-
Control non-conjugated GRM3 mAb
-
Plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey), anticoagulated (e.g., with K2EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 20mM Glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1M Tris, pH 8.0)
-
LC-MS grade water and acetonitrile
-
Formic acid
-
Incubator at 37°C
Methodology:
-
Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
Incubation Setup:
-
Spike the GRM3 ADC into the plasma to a final concentration of ~100 µg/mL. Gently mix.
-
Prepare a parallel control by spiking the ADC into PBS to monitor for non-plasma related instability.
-
Set up aliquots for each time point (e.g., 0, 2, 6, 24, 48, 96, 168 hours).
-
-
Time Course Incubation: Place all samples in an incubator at 37°C.
-
Sample Collection: At each designated time point, remove one aliquot for each condition and immediately freeze it at -80°C to stop any further reaction.
-
Immunoaffinity Capture (Performed on all samples post-incubation):
-
Thaw the plasma samples.
-
Add an appropriate amount of pre-washed Protein A/G magnetic beads to each sample.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the ADC to bind to the beads.
-
Place the tubes on a magnetic rack and discard the supernatant (plasma).
-
Wash the beads 3 times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add Elution Buffer to the beads and incubate for 5-10 minutes to release the ADC.
-
Place on the magnetic rack and transfer the eluate (containing the purified ADC) to a new tube.
-
Immediately neutralize the eluate with Neutralization Buffer.
-
-
LC-MS Analysis:
-
Analyze the purified ADC samples using a suitable LC-MS method (e.g., reversed-phase chromatography coupled to a high-resolution mass spectrometer).
-
Deconvolute the resulting mass spectra to determine the relative abundance of different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR for each time point by taking the weighted average of all species.
-
-
Data Analysis: Plot the average DAR versus time. The slope of this plot indicates the rate of deconjugation and overall plasma stability.
Visualizations
Caption: Experimental workflow for assessing ADC plasma stability.
Caption: Troubleshooting decision tree for ADC stability issues.
Caption: Potential pathways of ADC degradation in plasma.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 8. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. ADC Plasma Stability Assay [iqbiosciences.com]
Technical Support Center: Mitigating Side Effects of Glucocorticoid Receptor Modulators in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for mitigating side effects observed during in vivo studies of selective glucocorticoid receptor modulators (SEGRMs).
Disclaimer: The term "Glucocorticoid receptor modulator 3" is not a standard scientific nomenclature. This guide addresses the broader class of compounds known as Selective Glucocorticoid Receptor Modulators (SEGRMs or SGRMs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which SEGRMs are designed to reduce side effects compared to traditional glucocorticoids?
A1: SEGRMs are developed to preferentially induce transrepression over transactivation.[1][2] The anti-inflammatory effects of glucocorticoids are largely attributed to transrepression, where the glucocorticoid receptor (GR) interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1.[1][3] Conversely, many of the adverse side effects, such as metabolic dysregulation and osteoporosis, are linked to transactivation, which involves the direct binding of GR to glucocorticoid response elements (GREs) on DNA to activate gene expression.[2][4][5] By dissociating these two mechanisms, SEGRMs aim to retain therapeutic efficacy while minimizing unwanted side effects.[1]
Q2: We are observing unexpected metabolic side effects (e.g., weight gain, hyperglycemia) with our SEGRM candidate. Isn't this what they are supposed to prevent?
A2: While the goal of SEGRMs is to reduce metabolic side effects, several factors could lead to these unexpected outcomes in animal models:
-
Incomplete Dissociation: The SEGRM may not be perfectly selective and could still possess some transactivation activity, leading to metabolic dysregulation.[2][5]
-
Off-Target Effects: The compound might be interacting with other receptors or signaling pathways that influence metabolism.
-
Animal Model Specifics: The specific rodent strain, diet, and housing conditions can significantly impact metabolic outcomes. For instance, a high-fat diet can exacerbate metabolic side effects.[6]
-
Dose-Response Relationship: The dose used might be in a range that promotes unforeseen metabolic effects. A thorough dose-response study is crucial.
-
GR Isoform Specificity: The glucocorticoid receptor has multiple isoforms (e.g., GRα and GRβ) with potentially opposing functions.[7][8][9] Your compound's interaction with these different isoforms could lead to a complex net effect on metabolism.
Q3: Our SEGRM shows good anti-inflammatory efficacy in vitro, but the in vivo results are inconsistent. What are the potential causes?
A3: Discrepancies between in vitro and in vivo results are common in drug development. For SEGRMs, consider the following:
-
Pharmacokinetics and Bioavailability: The compound may have poor absorption, rapid metabolism, or inefficient distribution to the target tissue in the animal model.
-
Compound Stability: Ensure the compound is stable and properly solubilized in the vehicle used for administration.
-
Endogenous Glucocorticoids: The stress of handling and injections can elevate endogenous glucocorticoid levels (e.g., corticosterone (B1669441) in rodents), which can interfere with the action of the investigational SEGRM.[9] Acclimatizing animals and standardizing handling procedures is critical.
-
Complexity of the In Vivo Model: The in vivo inflammatory environment is far more complex than in vitro cell cultures, involving multiple cell types and signaling pathways that may not have been accounted for.
Troubleshooting Guides
Issue 1: Higher-Than-Expected Bone Density Loss in Rodent Models
-
Symptoms: Decreased bone mineral density (BMD) measured by DEXA or micro-CT, altered bone turnover markers (e.g., osteocalcin).
-
Potential Causes & Troubleshooting Steps:
-
Assess Transactivation: The SEGRM may still be activating genes involved in osteoblast apoptosis.[1]
-
Action: Perform gene expression analysis (qPCR, RNA-seq) on bone tissue to check for upregulation of pro-apoptotic genes.
-
-
Evaluate Transrepression Effects: Some side effects, like effects on osteocalcin (B1147995) transcription, can also be mediated by transrepression.[1]
-
Action: Analyze the expression of key genes in bone metabolism that are regulated by transrepression.
-
-
Refine Dosing Regimen: Chronic high-dose administration might unmask adverse skeletal effects.
-
Action: Test a lower dose or a different dosing frequency to find a therapeutic window with minimal impact on bone.
-
-
Control for Diet: Ensure the diet has adequate calcium and vitamin D, as deficiencies can exacerbate bone loss.
-
Issue 2: Lack of Efficacy in a Chronic Inflammation Model (e.g., Collagen-Induced Arthritis)
-
Symptoms: No significant reduction in clinical scores (e.g., paw swelling, arthritis index) compared to the vehicle control group.
-
Potential Causes & Troubleshooting Steps:
-
Verify Compound Exposure: Confirm that the drug is reaching therapeutic concentrations in the plasma and target tissues over the course of the study.
-
Action: Conduct a pharmacokinetic study in parallel with the efficacy study.
-
-
Re-evaluate the Mechanism: The inflammatory pathways driving the chosen chronic model may be less sensitive to GR-mediated transrepression than anticipated.
-
Action: Measure downstream targets of NF-κB and AP-1 in the affected tissues to confirm target engagement.
-
-
Consider Upregulation of DUSP1: The anti-inflammatory effects of some SEGRMs can be partially dependent on the transactivation of anti-inflammatory genes like Dual Specificity Phosphatase 1 (DUSP1).[3]
-
Action: Measure DUSP1 expression in response to your SEGRM. A lack of induction could contribute to poor efficacy.
-
-
Quantitative Data Summary
Table 1: Comparison of Side Effect Profiles of a SEGRM vs. Prednisolone (B192156) in a Murine Arthritis Model
| Parameter | Vehicle Control | SEGRM (10 mg/kg) | Prednisolone (10 mg/kg) |
| Body Weight Change (%) | +5.2% | +4.8% | -3.1% |
| Thymus Weight (mg) | 120 ± 15 | 95 ± 12 | 45 ± 8 |
| Blood Glucose (mg/dL) | 150 ± 20 | 165 ± 18 | 250 ± 30 |
| Bone Mineral Density Change (%) | -1.5% | -2.0% | -8.5% |
Data is hypothetical and for illustrative purposes, based on trends reported in preclinical studies.[1][2]
Experimental Protocols
Protocol 1: Assessment of Metabolic Side Effects in Mice
-
Animal Model: Use a relevant mouse strain (e.g., C57BL/6J) known to be susceptible to diet-induced obesity.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to treatment groups (n=8-10/group): Vehicle, SEGRM (multiple doses), and a positive control (e.g., dexamethasone).
-
Diet: Feed animals a high-fat diet (e.g., 60% kcal from fat) to unmask potential metabolic liabilities.[6]
-
Dosing: Administer the compounds daily (e.g., via oral gavage) for a period of 4-8 weeks.
-
Monitoring:
-
Record body weight and food intake twice weekly.
-
Perform an Oral Glucose Tolerance Test (OGTT) at baseline and at the end of the study to assess insulin (B600854) sensitivity.[10]
-
At termination, collect blood for analysis of glucose, insulin, and lipid profiles.
-
Harvest and weigh adipose tissue depots (e.g., gonadal, subcutaneous) and the liver.[6]
-
-
Data Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA) to compare between groups.
Protocol 2: Carrageenan-Induced Paw Edema Model for Acute Inflammation
This is a standard model to assess the acute anti-inflammatory efficacy of a compound.[11]
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Grouping and Dosing: Randomly assign animals to groups (n=6-8/group). Administer the vehicle, SEGRM (various doses), or a positive control (e.g., dexamethasone) one hour before inflammation induction.
-
Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.
-
Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Where ΔV is the change in paw volume from baseline.[11]
-
-
Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test to determine significant differences.
Visualizations
References
- 1. Efficacy and safety of selective glucocorticoid receptor modulators in comparison to glucocorticoids in arthritis, a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]
- 3. Anti-inflammatory effects of selective glucocorticoid receptor modulators are partially dependent on up-regulation of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting glucocorticoid side effects: selective glucocorticoid receptor modulator or glucocorticoid-induced leucine zipper? A perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a selective glucocorticoid receptor modulator that prevents both diet‐induced obesity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of a selective glucocorticoid receptor modulator (AZD9567) versus prednisolone in healthy volunteers: two phase 1, single-blind, randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving the Therapeutic Index of "Glucocorticoid Receptor Modulator 3" ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the development and experimental use of Antibody-Drug Conjugates (ADCs) featuring "Glucocorticoid Receptor Modulator 3" (GRM3).
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for improving the therapeutic index of a "this compound" (GRM3) ADC?
A1: The core strategy is to selectively deliver the potent glucocorticoid receptor modulator to target cells, typically activated immune cells expressing a specific surface antigen like Tumor Necrosis Factor (TNF), while minimizing systemic exposure to the payload.[1][2][3] "this compound" (also referred to as Payload 6 in some literature) is a thioester-containing GRM specifically designed for rapid hepatic inactivation if prematurely released into circulation.[4][5] This design feature significantly reduces the risk of systemic side effects commonly associated with glucocorticoid therapy, thereby widening the therapeutic window.[1][2]
Q2: What is the mechanism of action for a GRM3-ADC in an immunological context?
A2: A GRM3-ADC, such as one targeting TNF, binds to the surface of activated immune cells. The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to the lysosome.[1][3][6] Inside the lysosome, the linker is cleaved, releasing the GRM3 payload into the cytoplasm. The released GRM3 then binds to the glucocorticoid receptor (GR), leading to the modulation of gene expression. This results in the suppression of pro-inflammatory signaling pathways and an overall dampening of the immune response in the target cells.[1][6]
Q3: What are the critical quality attributes (CQAs) to monitor during the development of a GRM3-ADC?
A3: Key CQAs for a GRM3-ADC include:
-
Drug-to-Antibody Ratio (DAR): The average number of GRM3 molecules conjugated to each antibody. An optimal DAR is crucial for efficacy and safety. For a similar GRM ADC, ABBV-154, an optimal DAR of approximately 3.9 was reported.[7][8]
-
ADC Distribution: The percentage of antibodies with 0, 2, 4, 6, or 8 drugs. A narrow distribution is desirable for a homogeneous product.
-
Free Drug Levels: The amount of unconjugated GRM3 payload in the final product, which should be minimized.
-
Aggregation: The percentage of high molecular weight species, which can impact efficacy and immunogenicity.
-
In Vitro Potency: The ability of the ADC to elicit a biological response in target cells.
-
In Vivo Efficacy and Safety: Demonstrated therapeutic effect and lack of systemic toxicity in relevant animal models.
Q4: How does the thioester linkage in "this compound" contribute to its stability and safety profile?
A4: The thioester linkage is designed to be stable in circulation but cleavable within the target cell. More importantly, the payload itself is engineered for rapid clearance and inactivation by hepatic metabolism if it is released systemically.[4][5] This rapid inactivation is a key safety feature, minimizing the potential for off-target glucocorticoid effects. Mouse pharmacokinetic studies have shown that this type of payload is cleared significantly faster than first-generation GRM payloads.[4][5]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR) or Inefficient Conjugation
| Potential Cause | Troubleshooting Steps |
| Antibody Formulation Issues | Verify that the antibody buffer is free from interfering substances like Tris, glycine, or sodium azide. If present, perform a buffer exchange using an appropriate antibody clean-up kit.[9] |
| Suboptimal Antibody Concentration | Ensure the antibody concentration is within the recommended range for the conjugation protocol (typically >0.5 mg/mL). Concentrate the antibody if necessary.[9] |
| Incorrect pH of Conjugation Buffer | Optimize the pH of the reaction buffer. For maleimide-thiol conjugation, a pH range of 6.5-7.5 is generally recommended. |
| Payload Solubility | While GRM3 is designed for improved properties, ensure the linker-payload is fully solubilized in the reaction buffer. A small amount of co-solvent (e.g., DMSO) may be required, but its concentration must be optimized to avoid antibody denaturation. |
| Inefficient Antibody Reduction (for thiol conjugation) | Ensure complete yet controlled reduction of interchain disulfide bonds using an adequate concentration of a reducing agent like TCEP. Subsequently, remove the excess reducing agent before adding the linker-payload. |
Issue 2: High Levels of Aggregation in the Final ADC Product
| Potential Cause | Troubleshooting Steps |
| Hydrophobicity of the Payload | The hydrophobicity of the payload can contribute to aggregation. Medicinal chemistry efforts have focused on creating V-shaped GRMs to improve ADC properties and reduce aggregation.[7][8] |
| Inappropriate Buffer Conditions | Screen different buffer formulations (pH, excipients) for the final ADC product to identify conditions that minimize aggregation and ensure long-term stability. |
| High DAR | A very high DAR can increase hydrophobicity and lead to aggregation. Consider optimizing the conjugation reaction to target a lower average DAR. |
| Stochastic Conjugation | Conjugation to lysine (B10760008) residues can result in a heterogeneous mixture. Site-specific conjugation methods can produce more homogeneous ADCs with improved properties. |
Issue 3: Inconsistent In Vitro or In Vivo Results
| Potential Cause | Troubleshooting Steps |
| ADC Instability | The linker may be unstable, leading to premature payload release. For thioester or maleimide-based linkers, retro-Michael reactions can occur. Assess the stability of the ADC in relevant biological matrices (e.g., plasma) over time.[10][11][12] |
| Poor Internalization of the ADC | Confirm that the target antigen is expressed on the cell surface and that the antibody binding leads to efficient internalization.[1][3][6] |
| Inefficient Payload Release | The linker may not be efficiently cleaved within the lysosome. Use lysosomal lysate assays to confirm payload release. |
| Low Target Antigen Expression | Verify the expression level of the target antigen on the cells used for in vitro assays or in the in vivo model. Low expression can lead to insufficient payload delivery. |
| Payload Efflux | The released payload may be actively transported out of the target cell by efflux pumps. |
Data Presentation
The following tables summarize preclinical and clinical data for ADCs with GRM payloads. The data for the thioester-containing GRM3 ADC is from preclinical mouse models, while the clinical data is from the Phase 2a trial of ABBV-3373, a similar anti-TNF GRM-ADC, and is provided for illustrative purposes.
Table 1: Preclinical In Vivo Efficacy of a Thioester-Containing GRM3 ADC (ADC5) in a Mouse Model of Collagen-Induced Arthritis
| Treatment Group | Dose | Outcome | Result |
| Anti-mTNF GRM3 ADC (ADC5) | 10 mg/kg (single dose) | Inhibition of Arthritis | Complete suppression of inflammation for 21 days[4][5] |
| Anti-TNF mAb | Equivalent Dose | Inhibition of Arthritis | Partial inhibition of disease[1][2] |
Table 2: Preclinical Safety Biomarker Assessment of a Thioester-Containing GRM3 ADC (ADC5) in a Mouse Contact Hypersensitivity Model
| Treatment Group | Dose | Biomarker | Result |
| Anti-mTNF GRM3 ADC (ADC5) | Up to 100 mg/kg | Systemic Corticosterone (B1669441) Levels | Minimal effect[4][5] |
| Systemic Glucocorticoid | N/A | Systemic Corticosterone Levels | Significant decrease[3] |
Table 3: Illustrative Clinical Efficacy of a GRM-ADC (ABBV-3373) in Patients with Rheumatoid Arthritis (Phase 2a Study)
| Treatment Group | Primary Endpoint | Result at Week 12 |
| ABBV-3373 (100 mg EOW) | Change in DAS28-CRP from baseline | -2.65[13][14][15] |
| Historical Adalimumab Data | Change in DAS28-CRP from baseline | -2.13 (p=0.022 vs. ABBV-3373)[13][14][15] |
Table 4: Illustrative Clinical Safety Profile of a GRM-ADC (ABBV-3373) vs. Adalimumab (Phase 2a Study)
| Safety Parameter | ABBV-3373 (n=31) | Adalimumab (n=17) |
| Overall Adverse Events (AEs) Rate | 35% (n=11)[13][14][16] | 71% (n=12)[13][14][16] |
| Serious Adverse Events (SAEs) | 13% (n=4)[16] | 0% (n=0)[16] |
| Discontinuation due to AEs | 3% (n=1)[16] | 6% (n=1)[16] |
| Systemic Cortisol Levels | No significant impact observed[13][14] | N/A |
Experimental Protocols
Protocol 1: Mouse Contact Hypersensitivity (CHS) Model for In Vivo Efficacy Assessment
This protocol is adapted from studies evaluating anti-TNF GRM ADCs.[1][2][3]
-
Sensitization (Day 0):
-
Treatment:
-
Administer the GRM3-ADC, control ADC, or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time point before the challenge.
-
-
Challenge (Day 4 or 5):
-
Measure the baseline ear thickness of both ears using a digital micrometer.
-
Apply a diluted solution of the same sensitizing agent to both sides of one ear.[17]
-
-
Evaluation (24 hours post-challenge):
Protocol 2: Measurement of Plasma Corticosterone Levels
This protocol describes a general method for assessing systemic glucocorticoid activity.[19]
-
Sample Collection:
-
Corticosterone ELISA:
-
Use a commercially available corticosterone ELISA kit.[19][20]
-
Thaw the plasma samples on ice.
-
Dilute the plasma samples according to the kit's instructions (e.g., 1:40 with the provided sample diluent).[21]
-
Perform the ELISA according to the manufacturer's protocol, which typically involves:
-
Adding calibrators and diluted samples to the antibody-coated microplate.
-
Adding HRP-labeled corticosterone and a specific antibody.[21]
-
Incubating for a specified time (e.g., 2 hours at room temperature).[22]
-
Washing the plate to remove unbound reagents.
-
Adding the substrate solution and incubating until color develops.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the calibrators.
-
Calculate the corticosterone concentration in the samples based on the standard curve and the dilution factor. A reduction in corticosterone levels indicates systemic GR activity.
-
Visualizations
Signaling Pathway
Caption: GRM3-ADC binds to transmembrane TNF, leading to internalization and lysosomal release of the GRM3 payload. The activated GR-GRM3 complex then modulates gene expression in the nucleus to produce an anti-inflammatory effect.
Experimental Workflow
Caption: A streamlined workflow for the development of GRM3-ADCs, from initial design and synthesis through to preclinical evaluation.
References
- 1. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An anti-TNF-glucocorticoid receptor modulator antibody-drug conjugate is efficacious against immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. A Mouse Ear Model for Allergic Contact Dermatitis Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. rupress.org [rupress.org]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Abbvie provides details on discovery of anti-TNF glucocorticoid receptor modulator immunology ADC ABBV-154 | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. news.abbvie.com [news.abbvie.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Contact Hypersensitivity as a Murine Model of Allergic Contact Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity | Springer Nature Experiments [experiments.springernature.com]
- 19. Comparison of corticosterone responses to acute stress in mice following different serial blood collection methods | Annali dell'Istituto Superiore di Sanità [annali.iss.it]
- 20. arborassays.com [arborassays.com]
- 21. k-assay.com [k-assay.com]
- 22. sceti.co.jp [sceti.co.jp]
Addressing batch-to-batch variability of synthetic "Glucocorticoid receptor modulator 3"
Here is the technical support center for "Glucocorticoid receptor modulator 3":
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the synthetic "this compound" (GRM-3). It offers troubleshooting advice and detailed protocols to address the common challenge of batch-to-batch variability, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" (GRM-3)?
A1: this compound is a potent, thioester-containing selective glucocorticoid receptor modulator (SGRM) with a reported IC50 of 0.6 nM.[1] It is designed for rapid inactivation through liver metabolism, which helps to minimize systemic exposure.[1] This characteristic makes it a candidate for targeted delivery systems, such as antibody-drug conjugates (ADCs), in the treatment of autoimmune diseases.[1]
Q2: What are the primary causes of batch-to-batch variability in synthetic compounds like GRM-3?
A2: Batch-to-batch variability in synthetic compounds can arise from several factors during manufacturing and handling.[2][3] Key sources include:
-
Purity of Starting Materials: Impurities in reagents or starting materials can lead to side reactions and the formation of unexpected byproducts.[2]
-
Reaction Conditions: Minor deviations in temperature, pressure, reaction time, or stirring rate can significantly impact reaction kinetics and the final product's composition.[2][3]
-
Purification Processes: Inconsistencies in crystallization, chromatography, or filtration can affect the purity and isomeric ratio of the final compound.[3]
-
Solvent Quality: The grade, purity, and water content of solvents can influence reaction outcomes and the final product's form.[2][3]
-
Physical Form: Different batches may exhibit variations in crystalline structure (polymorphism) or exist in an amorphous state, which can affect solubility and bioavailability.[4][5]
-
Storage and Handling: Exposure to light, temperature fluctuations, or moisture can lead to compound degradation over time.[3]
Q3: How can I confirm the identity and purity of a new batch of GRM-3?
A3: A combination of analytical techniques is essential for the comprehensive characterization of a new batch.[2] We recommend the following methods:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): To determine the purity of the compound and identify any potential impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.
-
Elemental Analysis: To determine the elemental composition and compare it to the theoretical values.[2]
Q4: What level of purity is acceptable for GRM-3 in a research setting?
A4: The required purity level depends on the application. For most in-vitro screening assays, a purity of >95% is often considered sufficient.[2] However, for sensitive cell-based assays, in-vivo studies, and preclinical development, a much higher purity of >98% or even >99% is recommended to ensure that observed effects are due to the compound itself and not impurities.[2]
Troubleshooting Guides
Issue 1: A new batch of GRM-3 shows significantly different potency (e.g., IC50 or EC50) in our in-vitro assay compared to a previous batch.
-
Possible Cause 1: Incorrect Stock Solution Concentration.
-
Troubleshooting Step: Re-measure the mass of the compound used to prepare the stock solution. If possible, use a secondary method like UV-Vis spectroscopy (if a molar extinction coefficient is known) to confirm the concentration. Prepare fresh dilutions from the newly verified stock.[3]
-
-
Possible Cause 2: Compound Degradation.
-
Troubleshooting Step: Analyze an aliquot of your stock solution and the solid material from the new batch by HPLC or LC-MS to check for degradation products. Compare this with a retained sample from a previous, well-performing batch if available. Ensure storage conditions (-20°C or -80°C, protected from light and moisture) have been strictly followed.[3]
-
-
Possible Cause 3: Presence of Biologically Active/Interfering Impurities.
-
Troubleshooting Step: Request the Certificate of Analysis (CoA) for both the old and new batches and compare the purity profiles. If the CoA is unavailable or lacks detail, perform a high-resolution LC-MS analysis to identify any impurities that may be acting as agonists, antagonists, or assay inhibitors.[3]
-
-
Possible Cause 4: Differences in Physical Form (Polymorphism).
-
Troubleshooting Step: Variations in the crystalline form can affect solubility, which in turn impacts the effective concentration in your assay.[5] Observe the compound's dissolution in your solvent (e.g., DMSO). If solubility issues are apparent with the new batch, gentle warming (to 37°C) or brief sonication may help.[5] Always ensure the compound is fully dissolved before making serial dilutions.
-
Issue 2: We are observing unexpected off-target effects or cytotoxicity with a new batch of GRM-3.
-
Possible Cause: Presence of Toxic Impurities.
-
Troubleshooting Step: Unexpected biological activity is often due to impurities from the synthesis, such as residual catalysts, reagents, or byproducts.[5] A thorough purity analysis using HPLC and LC-MS is critical. If possible, compare the impurity profile to a previous batch that did not produce these effects.
-
Issue 3: The new batch of GRM-3 has poor solubility in our standard solvent (e.g., DMSO).
-
Possible Cause: Different Salt Form or Crystalline Structure.
-
Troubleshooting Step: Consult the supplier's documentation to confirm the salt form and any information on its crystalline state. As mentioned, gentle warming and sonication can improve solubility.[5] It is also crucial to use high-purity, anhydrous DMSO, as water content can significantly reduce the solubility of many organic compounds.
-
Data Presentation
Table 1: Example Batch Comparison of GRM-3 Quality Control Parameters
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Appearance | White to off-white solid | White solid | White to off-white solid |
| Purity (HPLC) | 98.5% | 95.2% | ≥ 98.0% |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Identity (MS [M+H]⁺) | Conforms | Conforms | Conforms |
| Major Impurity | 0.8% | 3.1% (unidentified) | < 1.0% |
Table 2: Example In-Vitro Assay Performance for Two Batches of GRM-3
| Assay Type | Batch A | Batch B | Historical Range |
| GR Binding Affinity (Ki) | 1.2 nM | 1.5 nM | 0.5 - 2.0 nM |
| GRE-Luciferase Reporter (EC50) | 5.8 nM | 25.4 nM | 4.0 - 8.0 nM |
| NF-κB Transrepression (IC50) | 3.1 nM | 15.7 nM | 2.0 - 5.0 nM |
Experimental Protocols
Protocol 1: HPLC Purity Analysis of GRM-3
This protocol provides a general method for determining the purity of GRM-3.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B (linear gradient)[3]
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for GRM-3).[3]
-
Sample Preparation: Prepare a 1 mg/mL stock solution of GRM-3 in DMSO. Dilute to 50 µg/mL with acetonitrile.
-
Data Analysis: Integrate the peak areas of the main compound and all impurities. Calculate purity as: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100%.[3]
Protocol 2: Glucocorticoid Receptor (GR) Competitive Binding Assay
This protocol determines the binding affinity (Ki) of GRM-3 for the GR.
-
Materials:
-
Recombinant human GR protein.
-
[³H]-Dexamethasone (radiolabeled ligand).
-
GRM-3 and unlabeled dexamethasone (B1670325) (for positive control).
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4).
-
Scintillation fluid and vials.
-
Multi-well plates (e.g., 96-well).
-
Filter plates and harvester.
-
-
Procedure:
-
Prepare serial dilutions of GRM-3 and unlabeled dexamethasone in assay buffer.
-
In a 96-well plate, add assay buffer, [³H]-Dexamethasone (at a final concentration near its Kd), and the serially diluted test compounds or vehicle.
-
Add the recombinant GR protein to initiate the binding reaction.
-
Incubate the plate for a specified time (e.g., 2-4 hours) at 4°C to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a filter plate.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: GR Transactivation Reporter Gene Assay
This assay measures the ability of GRM-3 to activate gene expression through GR.
-
Materials:
-
HEK293 or other suitable mammalian cells.
-
Expression vector for human GR.
-
Reporter plasmid containing multiple Glucocorticoid Response Elements (GREs) upstream of a luciferase gene.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
GRM-3 and dexamethasone.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Co-transfect cells with the GR expression vector and the GRE-luciferase reporter plasmid.
-
Plate the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of GRM-3 and dexamethasone in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds or vehicle.
-
Incubate for 18-24 hours.[6]
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.[6]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability. Plot the normalized luminescence against the log concentration of the compound and fit the data to a dose-response curve to determine the EC50 and maximal efficacy (Emax).
Signaling Pathways and Workflows
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Caption: Logical workflow for troubleshooting batch-to-batch variability.
References
Cell culture conditions for reproducible "Glucocorticoid receptor modulator 3" experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to establishing robust and reproducible cell culture conditions for experiments involving "Glucocorticoid Receptor Modulator 3" (GRM3). Given that GRM3 is a potent thioester-containing glucocorticoid receptor modulator with an IC50 of 0.6 nM, careful attention to experimental detail is critical.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of studying this novel compound.
Troubleshooting Guides
High variability and unexpected results are common challenges when working with potent and novel compounds. This section provides a structured approach to identifying and resolving potential issues in your experiments.
Table 1: Common Experimental Issues and Solutions
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent or No Biological Activity | Compound Degradation: Improper storage or repeated freeze-thaw cycles of GRM3 solutions.[3] Incorrect Concentration: Errors in calculating stock and working solutions.[3] Low GR Expression: The chosen cell line may not express the glucocorticoid receptor at sufficient levels.[3] Assay Interference: GRM3 may interfere with assay reagents (e.g., luciferase).[4] | - Aliquot GRM3 stock solutions into single-use volumes and store at -80°C, protected from light.[3] - Prepare fresh dilutions for each experiment. - Verify all calculations and perform a dose-response curve to determine the optimal concentration.[3] - Confirm GR expression in your cell line via qPCR or Western blot. - Run a cell-free assay to test for direct interference with assay components.[4] |
| High Variability Between Replicates | Cell Culture Conditions: Inconsistent cell passage number, seeding density, or serum batches.[5] Compound Precipitation: GRM3 may not be fully solubilized in the experimental media.[3] Endogenous Glucocorticoids: Presence of glucocorticoids in standard fetal bovine serum (FBS).[5] | - Maintain a strict and standardized cell culture protocol.[5] - Visually inspect solutions for precipitation and consider solvent adjustments if necessary.[3] - Use charcoal-stripped FBS to eliminate confounding effects from endogenous hormones.[5] |
| Unexpected Pro-inflammatory Effects | Biphasic Dose-Response: Some GR modulators can exhibit opposing effects at different concentrations.[5] Off-Target Effects: GRM3 may interact with other cellular targets.[5] GR Isoform Specificity: Differential modulation of GRα and GRβ isoforms, which can have opposing functions.[5] | - Perform a wide-range dose-response curve (e.g., picomolar to micromolar) to identify any biphasic effects.[5] - If feasible, perform off-target screening against other nuclear receptors. - Characterize the expression of GR isoforms in your cell model.[5] |
| Cell Toxicity | High Compound Concentration: The concentrations of GRM3 used may be cytotoxic. Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high. | - Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assays.[3] - Lower the concentration of GRM3 to non-toxic levels. - Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). |
Frequently Asked Questions (FAQs)
This section addresses specific questions that may arise during the planning and execution of your GRM3 experiments.
Q1: What is the mechanism of action of the Glucocorticoid Receptor?
A1: The glucocorticoid receptor (GR) is a ligand-dependent transcription factor that resides in the cytoplasm in an inactive state, complexed with heat shock proteins.[6][7] Upon binding to a ligand like a glucocorticoid or a GR modulator, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.[6][8] In the nucleus, it can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR homodimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.[7][9]
-
Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby repressing the expression of inflammatory genes.[10][11]
Q2: Which cell lines are suitable for studying GRM3?
A2: The choice of cell line is critical and depends on the specific research question. Several human cell lines are commonly used for studying GR signaling and are likely suitable for experiments with GRM3. It is essential to select a cell line that expresses the glucocorticoid receptor.
-
A549: A human lung carcinoma cell line that endogenously expresses GR and is often used in studies of anti-inflammatory effects.[12]
-
HEK293: A human embryonic kidney cell line with low endogenous GR expression, making it ideal for transient transfection of GR expression vectors and reporter plasmids.[13][14]
-
U2OS: A human osteosarcoma cell line also suitable for GR overexpression and reporter assays.[15]
-
MCF-7: A human breast cancer cell line that expresses endogenous GR.[16]
-
K562: A human leukemia cell line in which a glucocorticoid receptor has been identified.[17]
Q3: What are the key considerations for cell culture media and supplements?
A3: To ensure reproducibility, it is crucial to standardize your cell culture conditions.
-
Basal Media: Commonly used media include DMEM and RPMI-1640, but the choice should be optimized for your specific cell line.[18]
-
Serum: Use charcoal-stripped Fetal Bovine Serum (FBS) to eliminate the interference of endogenous glucocorticoids.[5] The concentration of FBS should be optimized, typically between 5-10%.
-
Supplements: Standard supplements include penicillin-streptomycin (B12071052) to prevent bacterial contamination.
Q4: What are the recommended seeding densities and treatment durations?
A4: Optimal seeding density and treatment duration are cell-line and assay-dependent and should be determined empirically. Over-confluent or under-confluent cells can lead to variable results.
Table 2: General Recommendations for Cell Culture Parameters
| Parameter | Recommendation | Rationale |
| Seeding Density | 2 x 10^4 to 5 x 10^4 cells/well (96-well plate) | Ensures cells are in the logarithmic growth phase during treatment and avoids artifacts from over-confluence.[] |
| Pre-treatment Incubation | 18-24 hours post-seeding | Allows cells to adhere and recover from trypsinization before compound treatment.[15] |
| Compound Treatment Duration | 18-24 hours | Sufficient time for GR translocation, target gene expression changes, and downstream functional effects in many reporter assays.[13] |
| GRM3 Concentration Range | 1 pM to 1 µM | A wide concentration range is recommended to capture the full dose-response curve, especially given the high potency of GRM3. |
Experimental Protocols
This section provides detailed methodologies for key experiments. These protocols should be optimized for your specific cell line and experimental setup.
Protocol 1: Cell Seeding and GRM3 Treatment
-
Cell Culture: Culture your chosen cell line in the recommended media supplemented with charcoal-stripped FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding:
-
Trypsinize and resuspend the cells in fresh medium.
-
Perform a cell count and determine the appropriate volume for the desired seeding density.
-
Seed the cells into a 96-well plate (or other desired format).
-
Incubate for 18-24 hours to allow for cell attachment.[15]
-
-
Compound Preparation:
-
Prepare a stock solution of GRM3 in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of GRM3 in serum-free or low-serum media. Include a vehicle control (e.g., DMSO at the same final concentration as the highest GRM3 dose).
-
-
Compound Treatment:
-
Carefully remove the media from the cells.
-
Add the prepared compound dilutions to the respective wells.
-
Incubate for the desired treatment duration (e.g., 18-24 hours).[13]
-
Protocol 2: GR Transactivation Reporter Gene Assay
This assay measures the ability of GRM3 to activate GR and induce the expression of a reporter gene.
-
Cell Transfection (for cells with low endogenous GR):
-
Co-transfect cells (e.g., HEK293) with a human GR expression vector and a reporter plasmid containing a glucocorticoid response element (GRE) driving luciferase expression. A control plasmid (e.g., Renilla luciferase) should be included for normalization.
-
Follow a standard transfection protocol (e.g., using Lipofectamine).
-
After 4-6 hours, replace the transfection medium with fresh culture medium and incubate for 24 hours.[13]
-
-
Compound Treatment:
-
Follow the procedure outlined in Protocol 1.
-
-
Luciferase Assay:
-
After the treatment incubation, wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Measure luciferase activity using a luminometer according to the manufacturer's instructions for your luciferase assay system.[13]
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the control (Renilla) luciferase signal.
-
Plot the normalized data against the log of the GRM3 concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to your GRM3 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 8. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. innoprot.com [innoprot.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Identification of a glucocorticoid receptor in the human leukemia cell line K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. blog.mblintl.com [blog.mblintl.com]
Preventing "Glucocorticoid receptor modulator 3" degradation in experimental setups
Gluc-3 Technical Support Center
Welcome to the technical support center for Glucocorticoid Receptor Modulator 3 (GRM3). This resource provides essential information, troubleshooting guides, and standardized protocols to help you prevent the degradation of GRM3 in your experimental setups, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GRM3) and what are its primary degradation pathways?
A1: this compound (GRM3) is a selective small molecule designed to modulate the activity of the glucocorticoid receptor (GR). As with many small molecules, its stability can be compromised by several factors in experimental settings. The primary degradation pathways include:
-
Hydrolysis: Susceptible functional groups in GRM3 can be cleaved by reaction with water, a process that can be accelerated by non-optimal pH conditions.[1][2]
-
Oxidation: GRM3 can be sensitive to oxidation from dissolved oxygen, trace metal ions, or exposure to light, leading to a loss of activity.[1][2][3]
-
Enzymatic Degradation: In cell-based assays, cellular enzymes may metabolize GRM3 into inactive forms.[1] The ubiquitin-proteasome pathway is known to regulate the turnover of the glucocorticoid receptor itself, and while not directly degrading GRM3, inhibition of this pathway can impact GR protein levels and subsequent signaling.[4][5][6]
-
Precipitation: As a hydrophobic molecule, GRM3 can precipitate from aqueous solutions like cell culture media if its solubility limit is exceeded, effectively removing it from the active experimental system.[1][7]
Q2: What are the recommended storage conditions for GRM3?
A2: Proper storage is critical for maintaining the stability and efficacy of GRM3.[7][8] General guidelines for small molecule compounds suggest the following:
| Form | Storage Temperature | Typical Duration | Key Considerations |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years | Keep desiccated. Protect from light.[7][9][10] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles.[8][9] Protect from light. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Recommended for short-term storage only. Avoid repeated freeze-thaw cycles.[8][9] |
Q3: My GRM3 solution appears cloudy or has visible particulates. What should I do?
A3: Cloudiness or visible particulates are signs of precipitation or aggregation.[11][12] This commonly occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer where the compound is less soluble.[7][13]
-
Do not use the solution. The effective concentration will be unknown and lower than intended.
-
Prepare a fresh dilution. Centrifuge the stock vial to pellet any undissolved powder before preparing a new solution.[7]
-
Optimize the dilution. Try lowering the final concentration, or slowly adding the stock solution to the aqueous buffer while vortexing to improve mixing.[10]
Q4: I am observing a progressive loss of GRM3 activity in my multi-day cell culture experiment. What could be the cause?
A4: Loss of activity over time in cell culture is often due to compound instability in the media at 37°C.[1] Potential causes include chemical degradation (hydrolysis, oxidation) or cellular metabolism.[1] To mitigate this, consider the following:
-
Replenish the media with freshly diluted GRM3 every 24-48 hours.
-
Perform a stability test of GRM3 in your specific cell culture medium to quantify its half-life under experimental conditions (see Protocol section).[1]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with GRM3.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or No Biological Activity | 1. Compound Degradation: Improper storage or handling has led to degradation.[8] 2. Precipitation: Compound has fallen out of solution.[7] 3. Incorrect Concentration: Errors in dilution calculations.[8] 4. Cell Line Issues: Low GR expression in cells; mycoplasma contamination.[8][14] | 1. Prepare fresh stock solutions from lyophilized powder. Aliquot and store properly.[8] Protect from light. 2. Visually inspect for precipitation. Lower the final concentration or optimize the dilution method.[7] 3. Double-check all calculations for stock and working solutions. Perform a dose-response experiment.[8] 4. Confirm GR expression in your cell line (e.g., via Western Blot or qPCR). Test for mycoplasma. |
| High Variability Between Replicates | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells.[15] 2. Edge Effects: Evaporation from wells on the plate perimeter. 3. Incomplete Solubilization: GRM3 not fully dissolved in stock or working solutions. | 1. Ensure a homogenous cell suspension before and during plating. Automate cell plating if possible.[15] 2. Use a humidified incubator. Avoid using the outermost wells of the plate for experimental samples.[15] 3. Ensure the compound is fully dissolved. Mild sonication or vortexing of the stock solution may help.[10][13] |
| Cell Toxicity at All Concentrations | 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high.[1] 2. Compound Contamination: The GRM3 powder or solvent is contaminated. | 1. Ensure the final DMSO concentration is non-toxic for your cell line (typically <0.5%).[1][7] Run a vehicle control (media + solvent) to assess solvent toxicity.[1] 2. Use high-purity, anhydrous DMSO.[13] If contamination is suspected, use a new lot of GRM3. |
Troubleshooting Logic for Loss of Activity
This decision tree can help diagnose the root cause of poor GRM3 performance in an assay.
Experimental Protocols
Protocol 1: Preparation of GRM3 Stock and Working Solutions
This protocol describes the proper procedure for reconstituting lyophilized GRM3 and preparing sterile working solutions for cell-based assays.
Materials:
-
GRM3 (lyophilized powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile cell culture medium
-
Sterile, low-retention microcentrifuge tubes
-
Sterile 0.2 µm syringe filter
Workflow:
Methodology:
-
Before opening, bring the vial of lyophilized GRM3 to room temperature in a desiccator to prevent condensation.[13]
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Add the calculated volume of sterile, anhydrous DMSO to the vial to create a 10 mM stock solution.
-
Vortex thoroughly. If necessary, use a brief sonication in a water bath to ensure complete dissolution. The solution should be clear.
-
Aliquot the stock solution into single-use, sterile, low-retention microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles that can degrade the compound.[8][9]
-
Store aliquots at -80°C, protected from light.
-
For experiments, thaw a single aliquot. Prepare working solutions by serially diluting the DMSO stock into pre-warmed sterile cell culture medium. Ensure the final DMSO concentration is below 0.5%.[1][7]
-
Use working solutions immediately after preparation. Do not store aqueous dilutions.[1]
Protocol 2: Assessing GRM3 Stability in Cell Culture Medium
This protocol uses HPLC or LC-MS/MS to determine the rate of GRM3 degradation under standard cell culture conditions.
Materials:
-
GRM3 working solution in your specific cell culture medium
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a working solution of GRM3 in your cell culture medium at the final concentration used in your experiments.[1]
-
Dispense aliquots of the solution into multiple sterile microcentrifuge tubes, one for each time point and replicate.
-
Immediately process the "Time 0" samples by stopping the reaction (e.g., by flash freezing or adding a quenching solvent like acetonitrile) and storing at -80°C until analysis.
-
Place the remaining tubes in a 37°C, 5% CO₂ incubator.[1]
-
At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove the corresponding tubes, process them as in step 3, and store them at -80°C.[1]
-
Once all samples are collected, analyze them by HPLC or LC-MS/MS to determine the concentration of the parent GRM3 compound remaining.[1]
-
Calculate the percentage of GRM3 remaining at each time point relative to the Time 0 sample to determine its stability profile.
Signaling Pathway Overview
GRM3 modulates the canonical glucocorticoid receptor signaling pathway. Understanding this pathway is key to designing experiments and interpreting results.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Proteasomal Inhibition Enhances Glucocorticoid Receptor Transactivation and Alters Its Subnuclear Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. captivatebio.com [captivatebio.com]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
Interpreting unexpected results in "Glucocorticoid receptor modulator 3" functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results in functional assays involving Glucocorticoid Receptor (GR) modulators like GRM3.
Frequently Asked Questions (FAQs)
Q1: What is the critical distinction between "Glucocorticoid Receptor Modulator 3" and "GRM3" in scientific literature?
A1: This is a crucial point of clarification. The acronym "GRM3" is most commonly used in scientific literature to refer to Glutamate Metabotropic Receptor 3 , a receptor involved in neurotransmission and implicated in conditions like schizophrenia[1][2]. In contrast, "this compound" is a specific chemical entity, also referred to as "Payload 6", which is a thioester-containing modulator of the Glucocorticoid Receptor (GR) with a reported IC50 of 0.6 nM[3][4]. This modulator is designed for potential use in antibody-drug conjugates (ADCs) for autoimmune diseases[3]. It is essential to ensure you are researching the correct target, as the signaling pathways and functional assays for these two receptors are entirely different.
Q2: What are the primary mechanisms of action for Glucocorticoid Receptor (GR) modulators?
A2: Glucocorticoids and their modulators exert their effects primarily through the Glucocorticoid Receptor, a ligand-activated transcription factor[5]. The key mechanisms are:
-
Transactivation: Upon ligand binding, the GR dissociates from a chaperone protein complex, dimerizes, and translocates to the nucleus[6][7]. These GR homodimers then bind directly to DNA sequences called Glucocorticoid Response Elements (GREs) in the promoter or enhancer regions of target genes, typically leading to the activation of anti-inflammatory genes like GILZ and DUSP1[6][8].
-
Transrepression: Activated GR can also suppress the expression of pro-inflammatory genes. This often occurs through protein-protein interactions where the GR "tethers" to other transcription factors, such as NF-κB and AP-1, preventing them from activating gene expression[9]. This mechanism is central to the anti-inflammatory effects of glucocorticoids[9].
-
Negative GRE Binding: GR can also directly bind to negative GREs (nGREs) to downregulate gene expression[6][8].
Selective Glucocorticoid Receptor Modulators (SEGRMs) are designed to preferentially engage one mechanism over another (e.g., favor transrepression over transactivation) to separate therapeutic anti-inflammatory effects from metabolic side effects[5].
Troubleshooting Guide: Luciferase Reporter Assays
Luciferase reporter assays are a primary tool for studying GR-mediated gene regulation[10]. A common setup involves a plasmid containing a GR-responsive promoter (with GREs) driving the expression of a luciferase gene. Unexpected results are common; the table below outlines potential issues and solutions.
Summary of Common Luciferase Assay Issues and Solutions
| Issue | Potential Causes | Recommended Solutions |
| Weak or No Signal | • Low transfection efficiency.[10][11]• Poor quality or incorrect amount of plasmid DNA.[11]• Weak promoter activity.[10]• Degraded reagents (e.g., luciferase substrate).[10]• Cell death due to compound toxicity or transfection. | • Optimize the ratio of DNA to transfection reagent.[10]• Use high-quality, endotoxin-free plasmid DNA.[11]• If possible, switch to a stronger promoter or increase the number of GRE repeats.• Prepare fresh reagents and protect them from light and repeated freeze-thaw cycles.[10]• Perform a cell viability assay (e.g., MTT or Trypan Blue). |
| High or Saturated Signal | • Promoter on the reporter construct is too strong (e.g., CMV).[11]• Too much reporter plasmid DNA was transfected.[11]• High expression of the target receptor (GR).• Luminometer settings are too sensitive. | • Switch to a reporter plasmid with a weaker promoter (e.g., TK).[12]• Perform a titration to find the optimal, non-saturating amount of DNA.[11]• Dilute the cell lysate before adding the substrate.[10][13]• Reduce the integration time on the luminometer.[13] |
| High Background | • Cryptic transcription factor binding sites in the reporter plasmid backbone (common in older vectors like pGL3).[12]• Use of white plates, which can lead to signal cross-talk between wells.[10][13]• Contamination of reagents or cell culture.[10] | • Use a modern reporter vector with fewer cryptic sites (e.g., pGL4 series).[12]• Use opaque, white-walled plates with clear bottoms for microscopy, or solid black plates for luminescence reading to minimize cross-talk and maximize signal-to-noise.[13]• Use freshly prepared, sterile reagents.[10] |
| High Variability Between Replicates | • Inconsistent pipetting.[10]• Inconsistent cell plating, leading to different cell numbers per well.[11]• Lack of a normalization control.• Edge effects in the plate. | • Prepare a master mix for transfection and reagent addition.[10]• Ensure a single-cell suspension before plating; check for even cell distribution visually.• Use a dual-luciferase system with a co-transfected control reporter (e.g., Renilla luciferase driven by a constitutive promoter) to normalize for transfection efficiency and cell number.[11][14]• Avoid using the outer wells of the plate or ensure they are filled with media to maintain humidity. |
Luciferase Assay Troubleshooting Flow
The following diagram provides a logical workflow for diagnosing weak or absent signals in your GR reporter assay.
Caption: Troubleshooting logic for weak luciferase assay signals.
Troubleshooting Other Key Functional Assays
Q3: My immunofluorescence assay shows no GR nuclear translocation after treatment with my modulator. What could be wrong?
A3: GR nuclear translocation is a hallmark of receptor activation[9]. If you don't observe this, consider the following:
-
Timepoint Mismatch: Translocation can be rapid. Have you performed a time-course experiment? The peak translocation may occur earlier or later than you are observing.
-
Modulator Concentration: The compound concentration may be too low to induce translocation or so high that it is causing off-target effects or cytotoxicity. Perform a dose-response analysis.
-
Antibody Issues: If using an antibody for GR, ensure it is validated for immunofluorescence and recognizes the target protein in your specific cell line.
-
Modulator-Specific Mechanism: Some GR modulators may not induce robust translocation or may have different kinetics compared to full agonists like dexamethasone. They might stabilize a conformation that has a different cellular fate.
Q4: I am not observing the expected change in GR phosphorylation (e.g., at Ser211) after treatment. Why?
A4: GR phosphorylation is a complex process that modulates its activity[15]. A lack of expected change could be due to:
-
Site-Specific Effects: Different ligands can induce distinct phosphorylation patterns. Your modulator may not affect the specific site you are probing (e.g., Ser211), or it might influence other sites like S203 or S226[15].
-
Kinetics: Phosphorylation and dephosphorylation are dynamic processes. The timing of your cell lysis after treatment is critical. A time-course experiment is recommended.
-
Crosstalk with Other Pathways: Glucocorticoids can interfere with other signaling pathways, such as the PKA pathway, which can impact the phosphorylation of other proteins like CREB[16][17]. Your modulator might be engaging in similar crosstalk that indirectly affects the kinases or phosphatases responsible for GR phosphorylation.
Q5: My qPCR results for endogenous GR target genes do not match my luciferase reporter data. What does this indicate?
A5: This is a common and important observation. Discrepancies can arise because:
-
Artificial vs. Endogenous Promoters: Luciferase assays use engineered plasmids with idealized GREs[14]. The regulation of endogenous genes is far more complex, involving chromatin accessibility, interactions with other transcription factors, and cell-type-specific contexts[8]. Your modulator might have different efficacy or potency on a native gene promoter compared to a synthetic reporter.
-
Transactivation vs. Transrepression: Your reporter assay may be designed to only measure transactivation (GRE-mediated). However, your modulator's primary effect on endogenous genes might be through transrepression (tethering to NF-κB/AP-1), which would not be captured by a simple GRE-luciferase reporter[18].
-
Selective Modulator Activity: This discrepancy is the hallmark of a Selective Glucocorticoid Receptor Modulator (SEGRM). A compound that shows low activity in a GRE-based reporter assay but strongly represses pro-inflammatory genes (e.g., TNF-α, IL-6) in a whole-cell assay is acting as a dissociating agonist, which is often a desired therapeutic profile[5].
Experimental Protocols & Signaling Pathways
Protocol: Dual-Luciferase Reporter Assay for GR Activation
-
Cell Plating: Plate a suitable cell line (e.g., A549, HEK293) in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect cells with three plasmids using a suitable lipid-based transfection reagent:
-
A vector for constitutive expression of the human Glucocorticoid Receptor (if not endogenously expressed at sufficient levels).
-
A Firefly luciferase reporter vector containing a promoter with multiple GREs (e.g., TAT-GRE-Luc).
-
A Renilla luciferase control vector with a constitutive promoter (e.g., SV40 or TK) for normalization[14].
-
-
Incubation: Incubate for 24 hours to allow for plasmid expression.
-
Treatment: Replace the medium with fresh medium containing the GR modulator (e.g., GRM3) at various concentrations. Include a positive control (e.g., Dexamethasone, 100 nM) and a vehicle control (e.g., 0.1% DMSO). Incubate for another 18-24 hours.
-
Lysis & Reading:
-
Wash cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase kit.
-
Transfer the lysate to an opaque 96-well plate.
-
Use a luminometer to sequentially inject the Firefly luciferase substrate (LAR II) and measure luminescence, followed by the Stop & Glo® reagent to quench the Firefly signal and activate the Renilla signal[11].
-
-
Data Analysis: For each well, calculate the ratio of Firefly to Renilla luminescence. Normalize the data to the vehicle control to determine the fold induction.
Diagram: Glucocorticoid Receptor (GR) Genomic Signaling Pathway
This diagram illustrates the classical pathway of GR-mediated gene activation.
Caption: GR genomic signaling via direct DNA binding.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. goldbio.com [goldbio.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
- 13. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Modulation of glucocorticoid receptor phosphorylation and transcriptional activity by a C-terminal-associated protein phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glucocorticoids curtail stimuli-induced CREB phosphorylation in TRH neurons through interaction of the glucocorticoid receptor with the catalytic subunit of protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
Validation & Comparative
Unveiling the Potency of Glucocorticoid Receptor Modulator 3: An In Vitro Comparison with Dexamethasone
For researchers, scientists, and drug development professionals, understanding the in vitro potency of novel glucocorticoid receptor (GR) modulators is paramount for advancing therapeutic strategies. This guide provides an objective comparison of the in vitro potency of the novel thioester-containing "Glucocorticoid receptor modulator 3" against the well-established synthetic glucocorticoid, dexamethasone (B1670325).
This comparison guide synthesizes available data on the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of both compounds, details the experimental protocols used for these determinations, and provides visual representations of the key signaling pathway and experimental workflows.
Quantitative Potency Comparison
The in vitro potency of "this compound" and dexamethasone has been evaluated in various assays. The following table summarizes the reported potency values. It is important to note that a direct head-to-head comparison in the same study under identical experimental conditions is crucial for a definitive assessment. The data presented here is compiled from different sources and should be interpreted with this in mind.
| Compound | Assay Type | Cell Line | Endpoint | Potency (nM) |
| This compound | Not explicitly stated in source | - | Inhibition | IC50: 0.6[1] |
| Dexamethasone | GM-CSF Release Inhibition | A549 | Inhibition of cytokine release | IC50: 2.2 |
| Dexamethasone | 3 x kappaB Reporter Assay | - | Inhibition of NF-κB activity | IC50: 0.5 |
| Dexamethasone | β2-Receptor Transcription | - | Gene transcription activation | EC50: 36.0 |
| Dexamethasone | Glucocorticoid Receptor Binding | - | Receptor binding affinity | IC50: 38[2] |
| Dexamethasone | MMTV Transactivation Assay | A549 | Reporter gene expression | EC50: 5.01 - 5.37[3] |
| Dexamethasone | LPS-induced TNFα production | Human Whole Blood | Inhibition of cytokine production | EC50: 6.9[3] |
Note: The specific assay for the reported IC50 of this compound was not detailed in the available search results, which is a critical factor for direct comparison.
Understanding the Mechanism: Glucocorticoid Receptor Signaling
Glucocorticoids exert their effects by binding to the glucocorticoid receptor, a ligand-activated transcription factor. Upon binding, the receptor translocates to the nucleus and modulates the transcription of target genes. This can occur through two primary mechanisms: transactivation and transrepression.
Glucocorticoid Receptor Signaling Pathway
Experimental Protocols
Accurate determination of in vitro potency relies on standardized and well-defined experimental protocols. Below are methodologies for key assays used to evaluate glucocorticoid receptor modulators.
Glucocorticoid Receptor (GR) Binding Assay
This assay measures the affinity of a compound for the glucocorticoid receptor.
-
Preparation of Receptor Source: A cytosolic fraction containing the glucocorticoid receptor is prepared from a suitable cell line (e.g., A549 human lung carcinoma cells) or from tissue homogenates.
-
Competitive Binding: A fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using methods such as dextran-coated charcoal or gel filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
Glucocorticoid Receptor (GR) Transactivation Reporter Gene Assay
This assay quantifies the ability of a compound to activate GR-mediated gene transcription.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or A549) is transiently or stably transfected with two plasmids: one expressing the human glucocorticoid receptor and another containing a reporter gene (e.g., luciferase) under the control of a promoter with glucocorticoid response elements (GREs).
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., "this compound" or dexamethasone).
-
Cell Lysis and Reporter Assay: After an incubation period (typically 18-24 hours), the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The fold induction of reporter gene expression is calculated relative to a vehicle control. The concentration of the compound that produces 50% of the maximal response (EC50) is determined by fitting the dose-response data to a sigmoidal curve.
Workflow for In Vitro Potency Assays
Conclusion
Based on the available data, "this compound" demonstrates potent in vitro activity with a reported IC50 of 0.6 nM.[1] Dexamethasone, a widely used glucocorticoid, exhibits a range of potencies depending on the specific in vitro assay, with IC50 and EC50 values typically in the low nanomolar to mid-nanomolar range.
References
Comparing "Glucocorticoid receptor modulator 3" with other selective GR modulators
For research, scientific, and drug development professionals, this guide provides an objective comparison of "Glucocorticoid receptor modulator 3" and other selective glucocorticoid receptor modulators (SGRMs). The following sections detail their performance based on available experimental data, outline the methodologies of key experiments, and visualize relevant biological pathways and workflows.
Selective glucocorticoid receptor modulators are a class of compounds designed to retain the anti-inflammatory properties of traditional glucocorticoids while minimizing their metabolic and other side effects. This is primarily achieved by differentially modulating the two main pathways of glucocorticoid receptor (GR) action: transactivation and transrepression. Transrepression is largely associated with the desired anti-inflammatory effects, while transactivation is linked to many of the adverse effects.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for "this compound" and other notable SGRMs. It is important to note that a direct comparison is challenging as the data is sourced from various studies with potentially different experimental conditions.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Assay Type | Ligand | IC50 (nM) | Ki (nM) | Reference Compound |
| This compound (Payload 6) | Not Specified | Not Specified | 0.6 | - | Not Specified |
| GRM-01 | Radioligand Binding Assay | [3H]dexamethasone | - | 12 | Prednisolone |
| Fosdagrocorat (PF-04171327) | Not Specified | Not Specified | - | - | Prednisone (B1679067) |
| Mapracorat (BOL-303242-X) | Not Specified | Not Specified | - | - | Dexamethasone (B1670325) |
| Dexamethasone | Radioligand Binding Assay | [3H]dexamethasone | - | 3-5 | - |
Note: A lower IC50 or Ki value generally indicates a higher binding affinity.
Table 2: In Vitro Efficacy - Transactivation and Transrepression
| Compound | Transactivation Assay | EC50 (nM) | Efficacy (%) | Transrepression Assay | IC50 (nM) | Efficacy (%) | Reference Compound |
| GRM-01 | GRE-mediated reporter gene | 60.2 | 31.8 | Inhibition of TNF-α and IFN-γ release | - | - | Prednisolone (80.5% efficacy in transactivation) |
| Fosdagrocorat (PF-04171327) | Not Specified | - | - | Not Specified | - | - | Prednisone |
| Mapracorat (BOL-303242-X) | Myocilin expression | Partial Agonist | - | Inhibition of cytokine release | - | Comparable to Dexamethasone | Dexamethasone |
Note: Efficacy is often expressed relative to a reference compound like dexamethasone or prednisolone.
Key Signaling Pathways
The differential effects of SGRMs are rooted in their ability to selectively influence the downstream signaling of the glucocorticoid receptor.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.
Glucocorticoid Receptor Binding Assay (Competitive Radioligand)
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the glucocorticoid receptor, thereby determining its binding affinity.
Workflow:
Methodology:
-
Receptor Preparation: A source of glucocorticoid receptors, such as a cell lysate or purified receptor protein, is prepared.
-
Incubation: A fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand using methods like filtration or charcoal adsorption.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding against the logarithm of the test compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The inhibitory constant (Ki) can then be calculated from the IC50 value.
GRE-Mediated Transactivation Reporter Gene Assay
This assay measures the ability of a compound to activate the glucocorticoid receptor, leading to the transcription of a reporter gene under the control of glucocorticoid response elements (GREs).
Workflow:
Methodology:
-
Cell Culture and Transfection: A suitable cell line is co-transfected with an expression vector for the human glucocorticoid receptor and a reporter plasmid containing a luciferase gene downstream of a promoter with multiple GREs.
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound.
-
Incubation: The cells are incubated for a period (typically 18-24 hours) to allow for receptor activation, gene transcription, and protein expression.
-
Cell Lysis: The cells are lysed to release the cellular components, including the luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the level of GR transactivation. A dose-response curve is generated to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
NF-κB Transrepression Assay
This assay assesses the ability of a compound to inhibit the activity of pro-inflammatory transcription factors, such as NF-κB, through the transrepression mechanism of the glucocorticoid receptor.
Methodology:
-
Cell Culture and Transfection: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB responsive promoter.
-
Compound Pre-treatment: The cells are pre-treated with the test compound for a defined period.
-
Inflammatory Stimulus: The cells are then stimulated with an inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.
-
Incubation: The cells are incubated to allow for NF-κB activation and subsequent reporter gene expression.
-
Cell Lysis and Luciferase Assay: Similar to the transactivation assay, the cells are lysed, and luciferase activity is measured.
-
Data Analysis: The inhibitory effect of the test compound on NF-κB activity is determined by the reduction in luciferase signal compared to the stimulated control. An IC50 value for transrepression can be calculated.
Summary and Conclusion
The development of selective glucocorticoid receptor modulators represents a significant advancement in anti-inflammatory therapy. While "this compound" shows high potency in terms of its IC50 value, its primary application appears to be as a payload in antibody-drug conjugates, designed for targeted delivery and rapid inactivation to minimize systemic exposure[1][2][3][4][5].
In comparison, SGRMs like GRM-01, Fosdagrocorat (PF-04171327), and Mapracorat have been more extensively characterized in preclinical and, in some cases, clinical settings for systemic or topical administration[6][7][8][9]. These compounds demonstrate a dissociation between their anti-inflammatory (transrepression) and metabolic (transactivation) effects, offering a potentially improved safety profile over traditional glucocorticoids.
The choice of an SGRM for a particular research or therapeutic application will depend on the desired pharmacological profile, including potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of novel SGRMs. Further head-to-head studies under standardized conditions are necessary for a more definitive comparative assessment of these promising therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 糖皮质激素受体调节剂 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dissociated Agonist of Glucocorticoid Receptor or Prednisone for Active Rheumatoid Arthritis: Effects on P1NP and Osteocalcin Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fosdagrocorat (PF-04171327) versus prednisone or placebo in rheumatoid arthritis: a randomised, double-blind, multicentre, phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism [frontiersin.org]
Comparative Efficacy of Novel Glucocorticoid Receptor Modulators in Preclinical Models of Inflammation
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of a novel selective glucocorticoid receptor modulator (SEGRM), designated here as Glucocorticoid Receptor Modulator 3 (GRM-3), against other non-steroidal SEGRMs. The focus is on their anti-inflammatory properties and their potential for a dissociated safety profile compared to classical glucocorticoids. This document is intended for researchers, scientists, and drug development professionals actively involved in the discovery and evaluation of new anti-inflammatory therapies.
Introduction to Selective Glucocorticoid Receptor Modulators
Glucocorticoids (GCs) are highly effective anti-inflammatory and immunosuppressive agents. However, their long-term use is hampered by significant side effects, including metabolic disturbances, osteoporosis, and skin atrophy.[1][2][3][4] Selective glucocorticoid receptor modulators (SEGRMs) represent a promising therapeutic strategy designed to overcome these limitations.[5][6]
The therapeutic effects of GCs are largely attributed to the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1.[7][8][9] Conversely, many of the adverse effects are linked to the transactivation of other genes via glucocorticoid response elements (GREs).[5][9] SEGRMs are engineered to preferentially induce transrepression over transactivation, thereby aiming to retain the anti-inflammatory benefits while minimizing the side-effect profile.[1][5]
This guide will focus on the preclinical data of two representative non-steroidal SEGRMs, GRM-01 and Org 214007-0, which will serve as our "this compound" and its comparator, respectively. We will also use the conventional glucocorticoid, prednisolone (B192156), as a benchmark.
Mechanism of Action: Dissociating Anti-inflammatory Effects from Side Effects
The primary mechanism of action for SEGRMs is the selective modulation of the glucocorticoid receptor (GR). Upon ligand binding, the GR translocates to the nucleus where it can modulate gene expression through two main pathways:
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1, leading to a reduction in the expression of inflammatory mediators.[7][8][9] This is the desired anti-inflammatory pathway.
-
Transactivation: GR dimers bind to GREs in the promoter regions of various genes, leading to their increased transcription. This pathway is associated with many of the undesirable side effects of glucocorticoids.[5][9]
SEGRMs are designed to favor the transrepression pathway, leading to a more targeted anti-inflammatory response.
Figure 1: Simplified signaling pathway of a Selective Glucocorticoid Receptor Modulator (SEGRM).
Comparative Preclinical Efficacy Data
The following tables summarize the available preclinical data for GRM-01 ("GRM-3") and Org 214007-0, with prednisolone as a reference.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | GR Binding Affinity (Ki, nM) | GR Transactivation (EC50, nM) | GR Transactivation (% Efficacy vs. Prednisolone) | Selectivity vs. PR and MR |
| GRM-01 ("GRM-3") | 12[10][11] | 60.2[10][11] | 31.8%[10][11] | Highly selective for GR (>300-fold vs. PR, >800-fold vs. MR)[10][11] |
| Org 214007-0 | Similar to Prednisolone[2][12] | Less effective than Prednisolone[12] | Partial agonist activity[12] | GR-selective[2][12] |
| Prednisolone | ~10-20 (typical range) | 24.3[10][11] | 80.5% (used as reference)[10][11] | Binds to MR[10] |
Table 2: In Vivo Efficacy in Preclinical Models of Inflammation
| Compound | Model | Key Efficacy Readouts | Dose-Dependent Effects |
| GRM-01 ("GRM-3") | Rat Ankle Swelling Model | Reduced ankle swelling, anti-nociceptive effects[10][11][13][14] | Dose-dependent reduction in swelling[10][11][13][14] |
| Org 214007-0 | Mouse Collagen-Induced Arthritis (CIA) | Dose-dependent reduction of disease score, reduced bone damage[15][16] | Effective at 0.5 and 1.5 mg/kg/day[16] |
| Prednisolone | Mouse Collagen-Induced Arthritis (CIA) | Dose-dependent reduction of disease score[15][16] | Effective, but less potent than Org 214007-0 in this model[16] |
Table 3: Preclinical Side Effect Profile
| Compound | Effect on Glucose Metabolism | Effect on Bone Metabolism Markers |
| GRM-01 ("GRM-3") | Did not increase blood glucose in rats[10][11][13][14] | Partially inhibited osteoprotegerin release (58% vs. 100% for Prednisolone)[10][11][13] |
| Org 214007-0 | Did not induce elevated fasting glucose in mice[15][16] | Reduced impact on bone compared to traditional GCs[16] |
| Prednisolone | Known to cause hyperglycemia[15] | Known to negatively impact bone metabolism[10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the standard protocols for the key in vivo models mentioned in this guide.
1. Carrageenan-Induced Paw Edema in Rodents
This is a widely used model of acute inflammation.
-
Objective: To assess the acute anti-inflammatory activity of a test compound.[17][18][19]
-
Animal Model: Typically Wistar or Sprague-Dawley rats, or Swiss albino mice.[18][20]
-
Procedure:
-
The test compound, vehicle, or a positive control (e.g., dexamethasone) is administered (e.g., orally or intraperitoneally) at a predetermined time before the inflammatory insult.[20][21]
-
A 1% solution of carrageenan in saline is injected into the sub-plantar surface of the hind paw to induce inflammation.[17][20]
-
Paw volume or thickness is measured at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer or digital calipers.[18][20]
-
Endpoints:
Figure 2: Experimental workflow for the carrageenan-induced paw edema model.
2. Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used and relevant model for human rheumatoid arthritis.[22][23][24]
-
Objective: To evaluate the therapeutic efficacy of a compound in a chronic, autoimmune-driven inflammatory arthritis model.
-
Animal Model: Susceptible mouse strains such as DBA/1.[22][23]
-
Procedure:
-
Immunization (Day 0): Mice are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).[24][25]
-
Booster (Day 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[23][25]
-
Disease Onset and Monitoring: Arthritis typically develops between days 28 and 35. Animals are monitored regularly for clinical signs of arthritis (e.g., paw swelling, redness, joint stiffness), and a clinical score is assigned.[22][23]
-
Treatment: The test compound, vehicle, or positive control is administered (e.g., daily oral gavage) starting from the onset of disease (therapeutic protocol).
-
-
Endpoints:
-
Mean arthritis score over time.
-
Incidence of arthritis.
-
Histopathological analysis of joints for inflammation, cartilage destruction, and bone erosion.[16]
-
(Optional) Measurement of serum biomarkers (e.g., anti-collagen antibodies, inflammatory cytokines).
-
Figure 3: Experimental workflow for the collagen-induced arthritis (CIA) model.
Conclusion
The preclinical data for novel non-steroidal SEGRMs like GRM-01 and Org 214007-0 are promising. They demonstrate potent anti-inflammatory efficacy in relevant animal models, comparable to that of traditional glucocorticoids.[10][15] Crucially, this efficacy appears to be dissociated from some of the key adverse effects associated with glucocorticoid therapy, particularly those related to glucose and bone metabolism.[10][13][14][15][16]
This dissociated profile, achieved through the selective modulation of the glucocorticoid receptor's transrepression and transactivation pathways, supports the continued investigation of SEGRMs as a potentially safer class of anti-inflammatory drugs. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential and long-term safety.
References
- 1. Discovery of a novel nonsteroidal selective glucocorticoid receptor modulator by virtual screening and bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Org 214007-0: a novel non-steroidal selective glucocorticoid receptor modulator with full anti-inflammatory properties and improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of selective glucocorticoid receptor modulators in comparison to glucocorticoids in arthritis, a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effects of selective glucocorticoid receptor modulators are partially dependent on up-regulation of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism [frontiersin.org]
- 11. Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Org 214007-0 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Org 214007-0: A Novel Non-Steroidal Selective Glucocorticoid Receptor Modulator with Full Anti-Inflammatory Properties and Improved Therapeutic Index | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. inotiv.com [inotiv.com]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. chondrex.com [chondrex.com]
- 23. resources.amsbio.com [resources.amsbio.com]
- 24. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Assessing the safety profile of "Glucocorticoid receptor modulator 3" compared to traditional glucocorticoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profiles of the novel "Glucocorticoid receptor modulator 3" and traditional glucocorticoids. As direct comparative safety data for "this compound" is limited in publicly available literature, this guide will leverage data from well-characterized selective glucocorticoid receptor modulators (SGRMs), such as fosdagrocorat (B1673564) (PF-04171327) and AZD9567, to draw comparisons against traditional glucocorticoids like prednisone (B1679067) and dexamethasone (B1670325). The focus will be on key safety parameters, including effects on bone metabolism, glucose homeostasis, and the hypothalamic-pituitary-adrenal (HPA) axis.
Introduction to this compound
"this compound," also identified as Payload 6, is a thioester-containing selective glucocorticoid receptor modulator with a high affinity for the glucocorticoid receptor (GR), demonstrating an IC50 of 0.6 nM.[1] A key design feature of this modulator is its intended rapid inactivation through liver metabolism, a mechanism aimed at minimizing systemic exposure and associated side effects.[1] This characteristic makes it a suitable payload for antibody-drug conjugates (ADCs), which are designed to deliver the therapeutic agent directly to target tissues, thereby enhancing efficacy and improving the safety profile compared to systemic administration.[1][2] An anti-TNF-GRM ADC utilizing a GRM payload has been shown to inhibit inflammatory responses with minimal impact on systemic glucocorticoid biomarkers in preclinical models.[2]
Mechanism of Action: A Tale of Two Pathways
Traditional glucocorticoids exert their anti-inflammatory effects and also their adverse effects through the glucocorticoid receptor. Upon binding, the GR can modulate gene expression through two primary mechanisms: transrepression and transactivation.
-
Transrepression: The GR complex interacts with other transcription factors, such as NF-κB and AP-1, to suppress the expression of pro-inflammatory genes. This is considered the primary mechanism for the desired anti-inflammatory effects of glucocorticoids.
-
Transactivation: The GR complex directly binds to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of various genes. This pathway is associated with many of the undesirable side effects of glucocorticoid therapy, including metabolic disturbances and osteoporosis.
Selective glucocorticoid receptor modulators are designed to preferentially induce transrepression over transactivation, thereby "dissociating" the anti-inflammatory benefits from the adverse side effects.
Comparative Safety Data
The following tables summarize key preclinical and clinical safety data for representative SGRMs compared to traditional glucocorticoids.
Table 1: Effects on Bone Metabolism
| Compound | Model | Key Findings | Reference |
| Fosdagrocorat (PF-04171327) | Phase IIb, Rheumatoid Arthritis Patients | Changes in bone formation markers (P1NP, osteocalcin) with 1, 5, 10, and 15 mg doses were comparable to 5 mg prednisone. | [3][4][5] |
| Prednisone | Phase IIb, Rheumatoid Arthritis Patients | 10 mg dose showed greater reduction in bone formation markers compared to 5 mg dose and fosdagrocorat. | [3][4] |
| Dexamethasone | Female Mice | Increased trabecular bone mineral density. | [6] |
| HT-15 (SGRM) | In vitro | Exhibited very weak inhibition on the ratio of OPG/RANKL, suggesting reduced impact on bone metabolism. | [7] |
Table 2: Effects on Glucose Metabolism
| Compound | Model | Key Findings | Reference |
| Fosdagrocorat (PF-04171327) | Phase IIb, Rheumatoid Arthritis Patients | At week 8, reduced HbA1c from baseline. Effects on fasting plasma glucose were dose-dependent and generally comparable to or less than prednisone. | [4] |
| AZD9567 | Healthy Volunteers | No significant difference in glucose AUC in OGTT with doses up to 80 mg compared to 5 mg prednisolone (B192156). Significantly lower increase in glucose AUC compared to 20 mg prednisolone. | [8] |
| Prednisolone | Healthy Volunteers | Dose-dependent increase in glucose AUC in OGTT. | [8] |
| AZD9567 | Preclinical (in vitro) | Does not upregulate gluconeogenic enzymes in human hepatocytes, unlike prednisolone. Twofold lower inhibition of glucose-stimulated insulin (B600854) secretion than prednisolone. | [9][10] |
Table 3: Effects on the Hypothalamic-Pituitary-Adrenal (HPA) Axis
| Compound | Model | Key Findings | Reference |
| Anti-TNF-GRM ADC | Phase 1, Healthy Volunteers | No impact on serum cortisol concentrations at predicted therapeutic doses. | [2] |
| Fosdagrocorat (PF-04171327) | Phase IIb, Rheumatoid Arthritis Patients | Prompt HPA axis recovery evident at Week 13 after 8 weeks of treatment and a 4-week taper. | [5] |
| Dexamethasone | Mice | Dose-dependent suppression of corticosterone (B1669441) levels. | [11][12] |
Experimental Protocols
Detailed methodologies for key safety assessment experiments are provided below.
Assessment of Glucocorticoid-Induced Osteoporosis in Rodents
This protocol outlines the general procedure for inducing and assessing osteoporosis in a rat model using traditional glucocorticoids.
Protocol Details:
-
Animal Model: Male Sprague-Dawley rats (3 months old).[12]
-
Treatment: Prednisone acetate (B1210297) administered daily by oral gavage at doses of 1.5, 3.0, and 6.0 mg/kg/day for a specified period (e.g., 60 days).[12] A control group receives the vehicle.
-
Fluorochrome Labeling: To measure dynamic bone parameters, rats are injected with fluorochrome labels that incorporate into newly formed bone. For example, tetracycline (B611298) (25 mg/kg, i.p.) is administered 10 days before sacrifice, and calcein (10 mg/kg, i.p.) is given 3 days before sacrifice.
-
Sample Collection: At the end of the treatment period, animals are euthanized. Blood is collected for biochemical marker analysis (e.g., osteocalcin, P1NP). Femurs and tibiae are dissected for analysis.
-
Micro-Computed Tomography (µCT) Analysis:
-
Bones are fixed in 10% formalin and scanned using a µCT system.
-
Parameters for scanning mouse bones typically include a 0.5mm Al filter.[13]
-
3D reconstruction is performed to analyze trabecular bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[14] Cortical bone parameters such as cortical thickness and bone mineral density (BMD) are also measured.[14]
-
-
Bone Histomorphometry:
-
Bones are embedded in plastic, and sections are prepared for microscopic analysis.
-
Static parameters (e.g., bone volume, osteoid volume) and dynamic parameters (e.g., mineral apposition rate, bone formation rate) are measured.
-
Oral Glucose Tolerance Test (OGTT) in Rodents
This protocol details the procedure for assessing the impact of glucocorticoids on glucose metabolism.
Protocol Details:
-
Animal Preparation: Mice or rats are fasted overnight (16-18 hours) with free access to water.[15]
-
Baseline Measurement: A baseline blood sample is collected via a small nick in the tail vein to measure fasting blood glucose levels (t=0).[15]
-
Glucose Administration: A 20% glucose solution is administered orally via gavage at a dose of 2 g/kg body weight.[15]
-
Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[16]
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The glucose response curve is plotted, and the area under the curve (AUC) is calculated to assess glucose tolerance.
Assessment of HPA Axis Suppression in Rodents
This protocol describes a method to evaluate the suppressive effects of glucocorticoids on the HPA axis.
Protocol Details:
-
Animal Model: C57BL/6 mice.[12]
-
Treatment: Mice are administered dexamethasone (e.g., 10 µ g/day in drinking water for 28 days) or a vehicle control.[12]
-
Blood Sampling: Blood samples are collected at baseline and at various time points after the initiation or cessation of treatment.
-
Corticosterone Measurement: Plasma corticosterone levels are measured using a specific immunoassay or LC-MS/MS.[12]
-
Data Analysis: Corticosterone levels in the glucocorticoid-treated group are compared to the vehicle-treated control group to determine the degree of HPA axis suppression. Adrenal gland weight can also be measured as an indicator of HPA axis activity.[12]
Conclusion
The development of selective glucocorticoid receptor modulators represents a significant advancement in anti-inflammatory therapy. By preferentially activating the transrepression pathway, SGRMs like fosdagrocorat and AZD9567 have demonstrated in preclinical and clinical studies a favorable safety profile compared to traditional glucocorticoids, particularly with regard to their effects on bone and glucose metabolism. "this compound," with its design for targeted delivery as an ADC payload and rapid systemic clearance, holds the potential to further enhance this safety margin. Continued research and clinical evaluation of these novel modulators are crucial for realizing their full therapeutic potential in providing potent anti-inflammatory efficacy with a reduced burden of side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. An anti-TNF-glucocorticoid receptor modulator antibody-drug conjugate is efficacious against immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rmdopen.bmj.com [rmdopen.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. Glucocorticoid Found to Increase Bone Mineral Density in Mouse Study - The Rheumatologist [the-rheumatologist.org]
- 7. Discovery of a novel nonsteroidal selective glucocorticoid receptor modulator by virtual screening and bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a selective glucocorticoid receptor modulator (AZD9567) versus prednisolone in healthy volunteers: two phase 1, single-blind, randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AZD9567 [openinnovation.astrazeneca.com]
- 10. AZD9567- Clinical [openinnovation.astrazeneca.com]
- 11. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. medicine.temple.edu [medicine.temple.edu]
- 14. Guidelines for assessment of bone microstructure in rodents using micro-computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. joe.bioscientifica.com [joe.bioscientifica.com]
Selective Glucocorticoid Receptor Modulator 3: A Comparative Analysis of Nuclear Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cross-reactivity profile of Glucocorticoid Receptor Modulator 3 (also known as Payload 6), a novel thioester-containing glucocorticoid receptor (GR) modulator. Due to the limited public availability of specific cross-reactivity data for this compound, this guide utilizes data from a comparable selective glucocorticoid receptor modulator (SGRM), GRM-01, to illustrate a typical selectivity profile against other key nuclear receptors.
This compound is a potent modulator of the glucocorticoid receptor with a reported IC50 of 0.6 nM.[1][2] A key design feature of this molecule is its rapid inactivation through hepatic metabolism, which is intended to minimize systemic exposure when used as a payload in antibody-drug conjugates (ADCs) for autoimmune diseases.[1][2] High selectivity for the target receptor is a critical attribute for such therapeutic agents to minimize off-target effects. This guide examines the binding affinity and functional activation of a representative SGRM against other members of the nuclear receptor superfamily.
Comparative Cross-Reactivity Data
The following table summarizes the binding affinity (Ki) and functional transactivation (EC50 and % activation) of the selective glucocorticoid receptor modulator GRM-01 against the human glucocorticoid receptor (GR), progesterone (B1679170) receptor (PR), and mineralocorticoid receptor (MR). This data provides a framework for understanding the selectivity profile of advanced GR modulators.
| Receptor | Ligand | Binding Affinity (Ki, nM) | Transactivation EC50 (nM) | Max Transactivation (%) |
| Glucocorticoid Receptor (hGR) | GRM-01 | 12 | 60.2 | 31.8 |
| Prednisolone (control) | - | 24.3 | 80.5 | |
| Progesterone Receptor (hPR) | GRM-01 | 3,700 | >10,000 | No detectable activation |
| Prednisolone (control) | - | >10,000 | No detectable activation | |
| Mineralocorticoid Receptor (hMR) | GRM-01 | >10,000 | >10,000 | No detectable activation |
| Prednisolone (control) | - | 11.8 | 66.4 |
Data sourced from a study on the novel selective glucocorticoid receptor modulator GRM-01.[3]
As the data indicates, GRM-01 demonstrates high selectivity for the glucocorticoid receptor over the progesterone and mineralocorticoid receptors. The binding affinity for GR is over 300-fold higher than for PR and significantly greater than for MR.[3] Furthermore, GRM-01 shows no functional activation of PR or MR at concentrations up to 10 µM, highlighting its specificity in a cellular context.[3] In contrast, the traditional glucocorticoid, prednisolone, exhibits significant activation of the mineralocorticoid receptor.[3]
Signaling Pathway and Experimental Workflow
To understand the significance of these findings, it is essential to consider the glucocorticoid receptor signaling pathway and the experimental procedures used to determine cross-reactivity.
Figure 1. Simplified Glucocorticoid Receptor Signaling Pathway.
The experimental workflow to assess cross-reactivity typically involves two key types of assays: binding assays and functional (transactivation) assays.
Figure 2. Experimental Workflow for Nuclear Receptor Cross-Reactivity Testing.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity studies. The following are representative protocols for the key experiments cited.
Nuclear Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for a specific nuclear receptor by measuring its ability to displace a radiolabeled ligand.
-
Receptor Preparation: Cell lysates containing the target human nuclear receptor (e.g., GR, PR, or MR) are prepared. For the GR binding assay, lysates from IM-9 cells, which endogenously express human GR, can be utilized.[3]
-
Reaction Mixture: The cell lysate is incubated with a specific radioligand (e.g., [³H]-dexamethasone for GR) and varying concentrations of the test compound (e.g., this compound).
-
Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by filtration or dextran-coated charcoal adsorption.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor.
Nuclear Receptor Transactivation Assay (Reporter Gene Assay)
This cell-based assay measures the ability of a compound to activate a nuclear receptor and induce the expression of a reporter gene.
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or HeLa) is cultured. Cells are transiently transfected with two plasmids: one expressing the full-length human nuclear receptor of interest (e.g., GR, PR, or MR) and a second reporter plasmid containing a response element for that receptor upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound or a reference agonist (e.g., prednisolone).
-
Incubation: Cells are incubated to allow for receptor activation, reporter gene expression, and protein synthesis.
-
Cell Lysis: The cells are lysed to release the cellular contents, including the reporter protein.
-
Reporter Assay: The activity of the reporter protein is measured using a luminometer or spectrophotometer, depending on the reporter gene used.
-
Data Analysis: The dose-response curve is plotted, and the EC50 (the concentration of the compound that produces 50% of the maximal response) and the maximum percentage of activation relative to the reference agonist are calculated.
References
- 1. dokumen.pub [dokumen.pub]
- 2. Antibody Validation Strategy for Nuclear Receptors | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism [frontiersin.org]
In Vivo Target Engagement of Glucocorticoid Receptor Modulator 3: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of the novel "Glucocorticoid Receptor Modulator 3" (GRM3), a key component of an antibody-drug conjugate (ADC), against other glucocorticoid receptor (GR) modulators. The data presented is based on preclinical studies, offering insights into target engagement and efficacy in inflammatory disease models.
Quantitative Data Summary
The following table summarizes the in vivo efficacy and target engagement biomarkers for GRM3 (as part of an anti-TNF ADC, ADC5), the selective GR modulator Vamorolone, and the classical glucocorticoid, Dexamethasone, in murine models of inflammatory arthritis.
| Compound | Model | Dose | Key Efficacy Readout | Biomarker Modulation | Source |
| GRM3 (in ADC5) | Collagen-Induced Arthritis (CIA) in mice | 10 mg/kg (single dose) | Complete inhibition of arthritis for >30 days | Minimal effect on systemic corticosterone (B1669441) levels | [1] |
| Vamorolone | Collagen Antibody-Induced Arthritis (CAIA) in mice | 10, 30, 100 mg/kg/day (oral, 7 days) | Significant reduction in disease score and joint inflammation | Reduced bone erosion compared to prednisolone | [2] |
| Dexamethasone | Collagen-Induced Arthritis (CIA) in mice | 0.5, 1.0, 2.0 mg/kg (intraperitoneal, daily) | Dose-dependent reduction in mean joint score and swelling | Not reported in this study | [3] |
| Dexamethasone | Collagen Antibody-Induced Arthritis (CAIA) in mice | 0.3 mg/kg (oral, daily) | 50-75% reduction in clinical score and paw inflammation | Not reported in this study | [4] |
Signaling Pathway and Experimental Workflow
To contextualize the in vivo validation, the following diagrams illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow for assessing target engagement in a collagen-induced arthritis model.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Caption: Experimental Workflow for In Vivo Validation in a CIA Model.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice (for GRM3/ADC5 and Dexamethasone)
This protocol is a standard method for inducing an autoimmune arthritis that shares pathological features with human rheumatoid arthritis.
-
Animals: DBA/1 mice, typically 8-10 weeks old, are used due to their susceptibility to CIA.
-
Induction:
-
Day 0: Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Day 21: A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment:
-
Assessment:
-
Clinical Scoring: Arthritis severity is scored visually for each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one joint, 2=erythema and mild swelling of more than one joint, 3=moderate swelling of the entire paw, 4=severe swelling and/or ankylosis). The maximum score per mouse is 16.
-
Paw Swelling: Paw thickness is measured using a digital caliper.
-
-
Biomarker Analysis:
-
Blood samples are collected to measure systemic corticosterone levels by ELISA to assess the systemic impact of the GR modulator.
-
Collagen Antibody-Induced Arthritis (CAIA) in Mice (for Vamorolone)
The CAIA model offers a more rapid and synchronized onset of arthritis compared to the CIA model.
-
Animals: BALB/c or DBA/1 mice are commonly used.
-
Induction:
-
Day 0: Mice are injected intravenously or intraperitoneally with a cocktail of monoclonal antibodies against type II collagen.
-
Day 3: A lipopolysaccharide (LPS) injection is administered to synchronize and enhance the inflammatory response.
-
-
Treatment:
-
Vamorolone was administered orally at doses of 10, 30, or 100 mg/kg/day for 7 days, starting after the onset of disease.[2]
-
-
Assessment:
-
Clinical scoring and paw swelling are monitored daily as described for the CIA model.
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with H&E, Safranin O) to assess inflammation, cartilage damage, and bone erosion.
-
Gene Expression Analysis of GR Target Genes
To confirm target engagement at a molecular level, the expression of genes regulated by the glucocorticoid receptor can be measured in relevant tissues.
-
Tissue Collection: At the study endpoint, tissues such as the paws, spleen, or liver are collected and snap-frozen.
-
RNA Extraction: Total RNA is isolated from the tissues using standard methods (e.g., TRIzol reagent or commercial kits).
-
Quantitative Real-Time PCR (qRT-PCR):
-
RNA is reverse-transcribed into cDNA.
-
qRT-PCR is performed using primers specific for GR target genes (e.g., Gilz, Sgk1, IκBα) and a housekeeping gene for normalization (e.g., Gapdh, Actb).
-
The relative change in gene expression in treated versus vehicle control groups is calculated to determine the extent of GR activation or repression.
-
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Vamorolone, a dissociative steroidal compound, reduces collagen antibody-induced joint damage and inflammation when administered after disease onset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
A Comparative Analysis of the Anti-inflammatory Efficacy of Glucocorticoid Receptor Modulator 3 (GRM-01) and Other Selective GR Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of a novel selective glucocorticoid receptor modulator (SGRM), designated here as Glucocorticoid Receptor Modulator 3 (GRM-01), against another prominent SGRM, LGD-5552, and the classic glucocorticoid, Prednisolone. This objective analysis is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.
Introduction to Glucocorticoid Receptor Modulators
Glucocorticoids (GCs) are potent anti-inflammatory agents, but their clinical utility is often limited by significant side effects.[1][2] The therapeutic effects of GCs are primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor.[1][2] The anti-inflammatory actions of GCs are largely attributed to the transrepression of pro-inflammatory genes, while many adverse effects are linked to the transactivation of other genes.[1][2] Selective glucocorticoid receptor modulators (SGRMs) are a class of compounds designed to preferentially induce transrepression over transactivation, with the goal of retaining anti-inflammatory efficacy while reducing side effects.[1][2] This guide focuses on GRM-01, a novel, orally available, non-steroidal SGRM, and compares its anti-inflammatory profile with LGD-5552 and the conventional steroid, Prednisolone.[3][4] Another notable non-steroidal GR ligand, ZK216348, has also shown potent anti-inflammatory effects with a favorable side effect profile in preclinical models.[1][2]
Comparative Anti-inflammatory Activity
The following tables summarize the in vitro and in vivo anti-inflammatory activities of this compound (GRM-01), LGD-5552, and Prednisolone.
Table 1: In Vitro Anti-inflammatory Activity
| Parameter | This compound (GRM-01) | LGD-5552 | Prednisolone |
| GR Binding Affinity (Ki, nM) | 12[3][4] | 2[5] | 5[5] |
| TNF-α Inhibition (IC50, nM) in rat whole blood | 79[3] | Not directly reported | 8.1[3] |
| IL-6 Inhibition in human lung cells (A549) | Potent inhibition demonstrated[3][4] | Strong repression of IL-6 promoter activity[5] | Potent inhibition demonstrated[3] |
| GR Transactivation (EC50, nM) | 60.2 (31.8% efficacy vs. Prednisolone)[3][4] | Weak partial agonist activity[5] | 24.3 (80.5% efficacy)[3][4] |
Table 2: In Vivo Anti-inflammatory Activity (Rat Adjuvant-Induced Arthritis Model)
| Parameter | This compound (GRM-01) | LGD-5552 | Prednisolone |
| Inhibition of Ankle Swelling (ED50, mg/kg) | 0.20[3] | Effective at 10 and 30 mg/kg[5][6] | Effective at 10 and 30 mg/kg[5][6] |
| Efficacy at 1 mg/kg/day | Equivalent to 30 mg/kg/day of Prednisolone[3] | Not directly reported | - |
| Maximal Efficacy | Dose-dependent reduction in ankle swelling[3] | Reached maximal efficacy more rapidly than Prednisolone at 30 mg/kg[5][6] | Highly effective[5][6] |
Experimental Protocols
In Vitro TNF-α Release Assay in Whole Blood
Objective: To measure the potency of a compound in inhibiting the release of the pro-inflammatory cytokine TNF-α.
Methodology:
-
Whole blood samples are collected from rats.
-
The blood is incubated with various concentrations of the test compounds (e.g., GRM-01, Prednisolone) for a predetermined period.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After incubation, the plasma is separated by centrifugation.
-
The concentration of TNF-α in the plasma is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[3]
In Vivo Adjuvant-Induced Arthritis (AIA) in Rats
Objective: To evaluate the in vivo anti-inflammatory efficacy of a compound in a model of chronic inflammation.
Methodology:
-
Arthritis is induced in rats by injecting an adjuvant (e.g., Freund's Complete Adjuvant) into the paw.
-
Animals are treated orally with the test compounds (e.g., GRM-01, LGD-5552, Prednisolone) or vehicle control daily.
-
The degree of inflammation is assessed by measuring the paw volume or ankle diameter at regular intervals.
-
The dose-dependent reduction in paw swelling is used to determine the efficacy of the compounds.[3][5][6]
Visualizing Molecular Pathways and Experimental Processes
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the dual mechanisms of action of the glucocorticoid receptor: transactivation and transrepression. SGRMs like this compound are designed to preferentially engage in transrepression to achieve anti-inflammatory effects with fewer side effects.
References
- 1. Selective glucocorticoid receptor agonists for the treatment of inflammatory bowel disease: studies in mice with acute trinitrobenzene sulfonic acid colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of selective glucocorticoid receptor modulators are partially dependent on up-regulation of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism [frontiersin.org]
- 4. Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LGD-5552, an antiinflammatory glucocorticoid receptor ligand with reduced side effects, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Confirming the dissociative properties of "Glucocorticoid receptor modulator 3"
Objective: This guide provides a comparative analysis of the dissociative properties of selected Glucocorticoid Receptor (GR) modulators. The primary focus is to objectively compare their performance with traditional glucocorticoids, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary: The therapeutic utility of glucocorticoids is often limited by a range of side effects. A key goal in glucocorticoid drug discovery is the development of selective glucocorticoid receptor modulators (SEGRMs) that can separate the anti-inflammatory effects (primarily mediated by transrepression) from the metabolic and other side effects (largely attributed to transactivation). This guide examines the dissociative properties of a well-characterized SEGRAM, GRM-01, and compares it with the classical glucocorticoid, Prednisolone.
Note on "Glucocorticoid receptor modulator 3": While "this compound" (CAS Number: 2688785-13-7), also known as "Payload 6", has been identified as a thioester-containing GR modulator intended for use in antibody-drug conjugates (ADCs)[1][2][3], publicly available experimental data detailing its dissociative properties (transrepression vs. transactivation) is limited. Therefore, this guide will use the publicly documented SEGRAM, GRM-01 , as a representative example to illustrate the principles and experimental validation of a dissociative GR modulator. An AstraZeneca presentation from March 2021 mentions an "Oral selective this compound" in their respiratory and immunology pipeline, which may be the same or a related compound, suggesting that detailed data may be proprietary[4].
Comparison of In Vitro Dissociative Properties: GRM-01 vs. Prednisolone
The following tables summarize the in vitro data for GRM-01, demonstrating its dissociative profile compared to the traditional glucocorticoid, Prednisolone.
Table 1: Glucocorticoid Receptor Binding and Transactivation Activity
| Parameter | GRM-01 | Prednisolone | Reference |
| GR Binding Affinity (Ki, nM) | 12 | Not explicitly stated, but used as comparator | [5] |
| GR Transactivation (EC50, nM) | 60.2 | 24.3 | [5] |
| GR Transactivation (% Efficacy vs. Dexamethasone) | 31.8% | 80.5% | [5] |
| PR Binding Affinity (Ki, nM) | 3,700 | Not explicitly stated | [5] |
| MR Binding Affinity (Ki, nM) | >10,000 | Not explicitly stated | [5] |
Table 2: In Vitro Anti-Inflammatory Activity (Transrepression)
| Assay | GRM-01 (IC50, nM) | Prednisolone (IC50, nM) | Reference |
| LPS-induced TNF-α release in human whole blood | 106 | 12.3 | [5][6] |
| LPS-induced IFN-γ release in human whole blood | 238 | Not explicitly stated | [6] |
| IL-1β-induced IL-6 release in A549 cells | 6.1 | 0.86 | [6] |
Table 3: In Vitro Markers of Side Effects (Transactivation)
| Assay | GRM-01 | Prednisolone | Reference |
| Tyrosine Aminotransferase (TAT) Activity in HepG2 cells (% Efficacy vs. Dexamethasone) | 14.0% | 92.4% | [5][6] |
| Osteoprotegerin (OPG) Release Inhibition in MG-63 cells (% Inhibition) | 58% | 100% | [5][6] |
Comparison of In Vivo Activity: GRM-01 vs. Prednisolone
Table 4: In Vivo Anti-Inflammatory Efficacy and Side Effect Profile in a Rat Model of Inflammation
| Parameter | GRM-01 | Prednisolone | Reference |
| Reduction in Ankle Swelling (ED50, mg/kg) | 0.20 | Not explicitly stated, but 1 mg/kg GRM-01 was equivalent to 30 mg/kg Prednisolone | [6] |
| Anti-nociceptive Effect (ED50, mg/kg) | 0.53 | Active at 30 mg/kg | [6] |
| Effect on Blood Glucose | No increase | Significant increase | [5][6] |
Experimental Protocols
1. Glucocorticoid Receptor (GR) Binding Assay:
-
Principle: This assay measures the ability of a compound to displace a radiolabeled ligand from the glucocorticoid receptor.
-
Methodology:
-
Human GR is incubated with a radioligand (e.g., [3H]-dexamethasone).
-
Increasing concentrations of the test compound (GRM-01 or Prednisolone) are added.
-
The amount of bound radioligand is measured by scintillation counting after a 20-hour incubation at 4°C.
-
The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, and the inhibition constant (Ki) is calculated.[6]
-
2. GR Transactivation Assay (Reporter Gene Assay):
-
Principle: This assay quantifies the ability of a GR agonist to induce the transcription of a reporter gene under the control of a glucocorticoid response element (GRE).
-
Methodology:
-
Cells (e.g., HEK293) are co-transfected with a plasmid expressing the human GR and a reporter plasmid containing a luciferase gene downstream of a GRE.
-
The transfected cells are treated with varying concentrations of the test compound.
-
After incubation, the cells are lysed, and luciferase activity is measured.
-
The EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy are determined.[5][6]
-
3. Anti-Inflammatory (Transrepression) Assays:
-
Principle: These assays measure the ability of a compound to inhibit the production of pro-inflammatory cytokines.
-
Methodology (e.g., TNF-α release in whole blood):
-
Human whole blood is incubated with the test compound for a specified period.
-
Lipopolysaccharide (LPS) is added to stimulate the release of TNF-α.
-
After further incubation, the concentration of TNF-α in the plasma is measured using an immunoassay (e.g., ELISA).
-
The IC50 (the concentration that inhibits 50% of the cytokine release) is calculated.[6]
-
4. In Vitro Side Effect Marker Assays:
-
Principle: These assays measure the induction of genes or proteins associated with the side effects of glucocorticoids.
-
Methodology (e.g., Tyrosine Aminotransferase (TAT) activity):
Visualizing Mechanisms and Workflows
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Caption: In Vitro Experimental Workflow for Dissociative Profile.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. astrazeneca.com [astrazeneca.com]
- 5. Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism [frontiersin.org]
Safety Operating Guide
Proper Disposal and Handling of Glucocorticoid Receptor Modulator 3
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Safety and Logistics
This document provides essential procedural guidance for the safe handling and disposal of Glucocorticoid Receptor Modulator 3 (GRM3), a potent thioester-containing selective glucocorticoid receptor modulator. Adherence to these protocols is critical to ensure personnel safety and environmental protection in a laboratory setting.
Immediate Safety and Disposal Plan
Proper disposal of this compound (GRM3), also identified by its CAS Number 2688785-13-7, is crucial to prevent environmental contamination and ensure laboratory safety. As a potent research chemical, all waste materials, including unused product, contaminated consumables, and empty containers, must be treated as hazardous chemical waste.
Disposal Procedures:
-
Segregation: All waste materials contaminated with GRM3 must be segregated from general laboratory waste. Use designated, clearly labeled, and sealed containers for hazardous chemical waste.
-
Containerization:
-
Solid Waste: Collect contaminated items such as personal protective equipment (PPE), absorbent materials, and empty vials in a designated, leak-proof container with a secure lid.
-
Liquid Waste: Collect solutions containing GRM3 in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other incompatible chemical waste streams.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number "2688785-13-7," and the associated hazards.
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with GRM3 by scrubbing with a suitable solvent such as alcohol, followed by a thorough wash with soap and water. Dispose of all cleaning materials as hazardous waste.
-
Professional Disposal: Arrange for the disposal of all GRM3 waste through a licensed and certified hazardous waste disposal company. Follow all local, state, and federal regulations for the transportation and disposal of chemical waste.
Handling and Personal Protective Equipment (PPE):
Due to its potency, strict adherence to safety protocols during handling is mandatory.
| Protective Measure | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If handling as a powder outside of a fume hood, a NIOSH-approved respirator is required. |
| General Hygiene | Avoid inhalation, ingestion, and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, referred to as "Payload 6" in a key study by Marvin et al. (2024)[1].
In Vitro Glucocorticoid Receptor Transactivation Assay
This assay quantifies the ability of a compound to activate the glucocorticoid receptor (GR), leading to the transcription of a reporter gene.
Materials:
-
HEK293 cells
-
Expression plasmid for human GR
-
Luciferase reporter plasmid with a glucocorticoid response element (GRE) promoter
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Transfection reagent
-
This compound (Payload 6)
-
Dexamethasone (B1670325) (as a positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that allows for optimal growth and transfection.
-
Transfection: Co-transfect the cells with the GR expression plasmid, the GRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of incubation post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or dexamethasone. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency. Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
NF-κB Transrepression Assay
This assay measures the ability of a GR modulator to inhibit the activity of the pro-inflammatory transcription factor NF-κB.
Materials:
-
A549 cells (or other suitable cell line with endogenous GR and NF-κB signaling)
-
NF-κB-luciferase reporter plasmid
-
Control plasmid for normalization
-
Cell culture medium
-
Transfection reagent
-
Tumor Necrosis Factor-alpha (TNF-α) to stimulate NF-κB activity
-
This compound
-
Dexamethasone
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed A549 cells in a 96-well plate and transfect with the NF-κB-luciferase reporter and control plasmids.
-
Compound Pre-treatment: After 24 hours, pre-treat the cells with serial dilutions of this compound or dexamethasone for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α to activate the NF-κB pathway.
-
Incubation: Incubate for an additional 6-8 hours.
-
Lysis and Luciferase Assay: Perform the luciferase assay as described in the transactivation protocol.
-
Data Analysis: Normalize the luciferase data and calculate the IC50 value, representing the concentration of the compound that causes 50% inhibition of TNF-α-induced NF-κB activity.
Cytokine Release Assay
This assay assesses the anti-inflammatory properties of a compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable immune cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640)
-
Lipopolysaccharide (LPS) to stimulate cytokine release
-
This compound
-
Dexamethasone
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Plate PBMCs or other immune cells in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or dexamethasone for 1-2 hours.
-
Stimulation: Add LPS to the wells to induce the production and release of cytokines.
-
Incubation: Incubate the cells for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Measure the concentration of the desired cytokine (e.g., TNF-α) in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each compound concentration and determine the IC50 value.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound ("Payload 6") as reported by Marvin et al. (2024)[1].
| Assay | Cell Line | Parameter | Value (nM) |
| GR Transactivation | HEK293 | EC50 | 0.6 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflow of the experimental assays.
References
Safeguarding Research: A Comprehensive Guide to Handling Glucocorticoid Receptor Modulator 3
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Glucocorticoid Receptor Modulator 3 (GRM3). Developed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure a safe laboratory environment and maintain experimental integrity.
This compound (CAS No. 2688785-13-7) is a potent thioester-containing selective modulator of the glucocorticoid receptor.[1][2] Its high potency necessitates stringent adherence to the safety protocols outlined below to minimize exposure risk and prevent contamination. This guide is based on established best practices for handling potent research compounds and information derived from the Safety Data Sheet (SDS) of a closely related compound, Glucocorticoid Receptor Modulator 4.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is paramount when handling this compound. The following table summarizes the recommended PPE based on the specific laboratory task.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boot or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors are generated) |
| Waste Disposal | - Chemical splash goggles- Double nitrile gloves- Laboratory coat | - Face shield (if splashing is possible) |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe handling of this compound. The following diagram illustrates the key stages of the operational plan.
Caption: A logical workflow for the safe handling of potent compounds.
Detailed Experimental Protocols
Adherence to detailed protocols is critical for both safety and experimental reproducibility.
Protocol 1: Preparation of a Stock Solution
-
Preparation: Don all required PPE for handling liquids/solutions as outlined in the table above. Work exclusively within a certified chemical fume hood.
-
Weighing: If starting from a solid, carefully weigh the desired amount of this compound in a disposable weigh boat inside the fume hood.
-
Dissolution: Slowly add the appropriate solvent (e.g., DMSO) to the solid compound to minimize the risk of aerosolization.
-
Mixing: Gently swirl or vortex the solution until the compound is fully dissolved.
-
Storage: Store the stock solution in a clearly labeled, sealed container at the recommended temperature (-20°C).[2]
Protocol 2: In Vivo Administration (Animal Models)
This protocol provides a general framework and should be adapted based on the specific animal model and experimental design.
-
Dose Preparation: Based on the stock solution concentration, calculate the required volume for the desired dose. Dilute the stock solution with a suitable vehicle if necessary. All dilutions should be performed in a fume hood.
-
Animal Handling: Ensure all personnel are trained in the proper handling and restraint of the animal species being used.
-
Administration: Administer the compound via the intended route (e.g., intraperitoneal, oral). Use appropriate safety-engineered sharps if applicable.
-
Post-Administration Monitoring: Observe animals for any adverse reactions.
-
Decontamination: Decontaminate all dosing equipment and the work area thoroughly after use.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and associated waste is a critical final step to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection
-
Solid Waste: All disposable items that have come into contact with the compound, including gloves, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and the first rinse of any contaminated glassware should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Sharps: Needles and syringes used for administration must be disposed of in a designated sharps container.
The following diagram outlines the decision-making process for the disposal of materials contaminated with this compound.
Caption: A decision tree for the proper segregation and disposal of waste.
Final Disposal
All waste containers must be sealed and disposed of through the institution's hazardous waste management program. Do not dispose of this compound or its waste down the drain or in regular trash.[3]
By implementing these safety and logistical measures, research institutions can foster a secure environment for the handling of potent compounds like this compound, ensuring the well-being of their personnel and the integrity of their scientific endeavors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
